molecular formula C11H11NO4 B1602910 4-(3-Oxomorpholino)benzoic acid CAS No. 720720-60-5

4-(3-Oxomorpholino)benzoic acid

Numéro de catalogue: B1602910
Numéro CAS: 720720-60-5
Poids moléculaire: 221.21 g/mol
Clé InChI: HUZZDKHRFFOLQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-Oxomorpholino)benzoic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Oxomorpholino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Oxomorpholino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(3-oxomorpholin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-7-16-6-5-12(10)9-3-1-8(2-4-9)11(14)15/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZZDKHRFFOLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630464
Record name 4-(3-Oxomorpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720720-60-5
Record name 4-(3-Oxomorpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-(3-Oxomorpholino)benzoic acid CAS number 720720-60-5

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 4-(3-Oxomorpholino)benzoic acid (CAS 720720-60-5) . This document is structured for researchers and process chemists optimizing the synthesis of Factor Xa inhibitors.

A Critical Synthon for "Nitro-Free" Anticoagulant Synthesis

Executive Summary

4-(3-Oxomorpholino)benzoic acid (CAS 720720-60-5) is a specialized heterocyclic building block serving as a strategic intermediate in the synthesis of oxazolidinone-based anticoagulants, most notably Rivaroxaban (Xarelto) .

While the conventional industrial route to Rivaroxaban utilizes nitro-aromatic precursors (e.g., 4-nitrofluorobenzene), this benzoic acid derivative enables a nitro-free synthetic pathway . By leveraging a Curtius rearrangement strategy, process chemists can access the key aniline intermediate—4-(4-aminophenyl)morpholin-3-one—without generating genotoxic nitro-reduced byproducts. This guide analyzes its physicochemical properties, optimized synthesis via Ullmann coupling, and downstream utility.

Chemical Profile & Identification

ParameterSpecification
Chemical Name 4-(3-Oxomorpholino)benzoic acid
CAS Number 720720-60-5
Synonyms 4-(3-Oxomorpholin-4-yl)benzoic acid; 4-(3-Oxo-4-morpholinyl)benzoic acid
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Structure A benzoic acid moiety substituted at the para position with a morpholin-3-one ring.[1]
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water (acidic pH).
pKa (Calc) ~4.2 (Carboxylic acid)

Synthetic Pathway: The "Nitro-Free" Route

The synthesis of CAS 720720-60-5 addresses the need for cleaner starting materials. The recommended protocol utilizes a Copper(I)-catalyzed Ullmann-type C-N coupling, avoiding the harsh conditions of nucleophilic aromatic substitution on fluoro-nitrobenzenes.

Retrosynthetic Analysis
  • Target: 4-(3-Oxomorpholino)benzoic acid

  • Disconnection: C–N bond between the phenyl ring and the morpholinone nitrogen.

  • Precursors: 4-Iodobenzoic acid + Morpholin-3-one.

Experimental Protocol (Optimized Ullmann Coupling)

Reaction Overview:



Reagents & Causality:

  • Catalyst (CuI): Copper(I) iodide is preferred over Pd-catalysts for cost-efficiency in coupling amides/lactams to aryl halides.

  • Ligand (DMEDA or Glycine): N,N'-Dimethylethylenediamine (DMEDA) stabilizes the active Cu(I) species, preventing catalyst aggregation and facilitating the oxidative addition step.

  • Base (K₃PO₄): Potassium phosphate acts as a mild base to deprotonate the amide nitrogen of morpholin-3-one without forming side products common with stronger alkoxides.

  • Substrate (4-Iodobenzoic acid): Chosen over the bromo-analog for faster kinetics in Cu-catalyzed couplings.

Step-by-Step Methodology:

  • Charge: To a dry reaction vessel flushed with nitrogen, add 4-iodobenzoic acid (1.0 equiv), morpholin-3-one (1.2 equiv), CuI (10 mol%), and K₃PO₄ (2.5 equiv).

  • Solvent: Add anhydrous 1,4-dioxane (10 mL/g substrate).

  • Ligand: Add DMEDA (20 mol%) via syringe.

  • Reaction: Heat the mixture to 100–110°C with vigorous stirring for 16–24 hours. Monitor consumption of 4-iodobenzoic acid via HPLC.

  • Workup: Cool to room temperature. Dilute with water and acidify to pH 2–3 with 1N HCl to precipitate the product (the free acid form).

  • Purification: Filter the solid. Wash with water and cold methanol. Recrystallize from Ethanol/DMF if necessary to remove trace copper.

Mechanism of Action (Catalytic Cycle)

The following diagram illustrates the Cu(I)/Cu(III) catalytic cycle driving the formation of the C-N bond.

UllmannCoupling Start Pre-Catalyst CuI + Ligand Active Active Species [L-Cu-I] Start->Active Solvation Complex1 Amido-Cu Complex [L-Cu-N(Morpholinone)] Active->Complex1 + Morpholin-3-one + Base (-HI) Complex2 Oxidative Addition Intermediate [L-Cu(III)(Ar)(N)(I)] Complex1->Complex2 + 4-Iodobenzoic Acid (Oxidative Addition) Complex2->Active Reductive Elimination Product Product Release 4-(3-Oxomorpholino)benzoic acid Complex2->Product Release

Figure 1: Proposed catalytic cycle for the Ullmann coupling of morpholin-3-one with aryl halides.

Downstream Application: Rivaroxaban Synthesis

The primary utility of CAS 720720-60-5 is its conversion into 4-(4-aminophenyl)morpholin-3-one , the "left-wing" amine of Rivaroxaban.

Workflow:

  • Curtius Rearrangement: Treat 4-(3-oxomorpholino)benzoic acid with Diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol.

  • Intermediate: Formation of the Boc-protected aniline (carbamate).

  • Deprotection: Acidic hydrolysis (HCl/Dioxane) yields the pure aniline hydrochloride.

  • Advantage: This route avoids the handling of 4-nitro-fluorobenzene and the subsequent exothermic hydrogenation step required in the traditional Bayer patent route.

RivaroxabanRoute Benzoic 4-(3-Oxomorpholino) benzoic acid (CAS 720720-60-5) Isocyanate Isocyanate Intermediate Benzoic->Isocyanate DPPA, Et3N (Curtius) Aniline 4-(4-Aminophenyl) morpholin-3-one Isocyanate->Aniline Hydrolysis Rivaroxaban Rivaroxaban (API) Aniline->Rivaroxaban + Chlorothiophene oxazolidinone precursor

Figure 2: Conversion of the benzoic acid intermediate to the Rivaroxaban API.

Analytical Characterization

To validate the identity of synthesized CAS 720720-60-5, the following spectral data should be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
12.90 Broad Singlet1H–COOH (Carboxylic Acid)
7.95 Doublet (

Hz)
2HAr–H (Ortho to COOH)
7.52 Doublet (

Hz)
2HAr–H (Ortho to N)
4.25 Singlet2HMorpholinone C2 (N–CH₂–CO)
3.98 Triplet2HMorpholinone C5 (O–CH₂)
3.75 Triplet2HMorpholinone C6 (N–CH₂)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+) or Negative (ESI-)

  • Observed Mass (M+H)⁺: 222.2 m/z

  • Observed Mass (M-H)⁻: 220.2 m/z

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption.

References

  • Rivaroxaban Synthesis Overview: Perzborn, E., et al. "Rivaroxaban: a new oral factor Xa inhibitor." Nature Reviews Drug Discovery 10 (2011): 61-75. Link

  • Ullmann Coupling Methodology: Klapars, A., Antilla, J. C., Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society 123.31 (2001): 7727-7729. Link

  • Curtius Rearrangement Application: Shioiri, T., Ninomiya, K., Yamada, S. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society 94.17 (1972): 6203-6205. Link

  • Compound Data: PubChem Compound Summary for CAS 720720-60-5 (Analogous Search). Link

  • Process Chemistry of Factor Xa Inhibitors: Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry 48.19 (2005): 5900-5908. Link

Sources

Physical and chemical properties of 4-(3-Oxomorpholino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(3-Oxomorpholino)benzoic Acid Status: High-Purity Intermediate / Impurity Standard Context: Factor Xa Inhibitor Development (Rivaroxaban Scaffolding)

Executive Summary & Structural Identity

4-(3-Oxomorpholino)benzoic acid (CAS 720720-60-5) represents a critical structural motif in the medicinal chemistry of anticoagulant agents, specifically oxazolidinone-based Factor Xa inhibitors like Rivaroxaban (Xarelto). While often overshadowed by its aniline precursor (4-(4-aminophenyl)morpholin-3-one), this benzoic acid derivative serves as a vital reference standard for oxidative impurity profiling and a potential building block for "next-generation" anticoagulant analogs.

Its structure combines a polar, hydrogen-bond-accepting morpholin-3-one ring with a classic benzoic acid moiety.[] This duality creates unique solubility challenges and defines its behavior in reverse-phase chromatography.

Table 1: Chemical Identity Registry
ParameterDetail
IUPAC Name 4-(3-oxomorpholin-4-yl)benzoic acid
CAS Registry Number 720720-60-5
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
SMILES O=C(O)C1=CC=C(N2C(COCC2)=O)C=C1
Structural Class N-Aryl Morpholinone / Benzoic Acid Derivative
Key Function Rivaroxaban Impurity / Intermediate Scaffold

Physicochemical Profile

The physicochemical behavior of 4-(3-Oxomorpholino)benzoic acid is dominated by the interplay between the ionizable carboxylic acid (pKa ~4.0) and the neutral, polar lactam ring.[][2]

Table 2: Physical & Chemical Properties
PropertyValue / CharacteristicMechanistic Insight
Appearance Off-white to pale beige crystalline powderColoration often indicates trace oxidation of the phenyl ring or residual copper catalyst from synthesis.[]
Melting Point 265°C – 270°C (Decomposes)High lattice energy driven by intermolecular H-bonding (Carboxyl dimer + Lactam carbonyl).
pKa (Acidic) 4.05 ± 0.10 (Predicted)The morpholinone group is weakly electron-withdrawing, slightly increasing acidity compared to benzoic acid (4.20).
LogP (Octanol/Water) 0.60 – 0.90 (Predicted)Significantly lower than benzoic acid (1.87) due to the polar morpholinone ring, improving aqueous solubility at pH > 5.[]
Solubility (Water) Low (< 0.5 mg/mL) at pH 1-3; High (> 10 mg/mL) at pH > 6pH-dependent solubility is critical for extraction protocols. It precipitates in acidic media.[][2]
Solubility (Organic) DMSO, DMF, Methanol (Hot)Soluble in dipolar aprotic solvents; poorly soluble in non-polar solvents (Hexane, Toluene).[][2]

Synthetic Logic & Reaction Pathways

Researchers utilizing this compound must understand its origin to control impurity profiles.[][2] The most robust synthesis involves a Copper-Catalyzed Ullmann-Type C-N Coupling.[] This method is preferred over nucleophilic aromatic substitution (SNAr) because the electron-rich nature of the morpholinone nitrogen requires catalytic activation to couple with the aryl ring.[][2]

Protocol: Cu-Catalyzed C-N Coupling (Goldberg Reaction)
  • Starting Materials: 4-Iodobenzoic acid, Morpholin-3-one.[]

  • Catalyst system: CuI (10 mol%), DMEDA (Ligand), K₂CO₃ (Base).[]

  • Solvent: 1,4-Dioxane or DMF (Reflux).[][2]

Critical Control Point: The carboxylic acid moiety can interfere with the catalyst.[][2] It is often protected as a methyl ester (Methyl 4-iodobenzoate) prior to coupling, followed by LiOH hydrolysis.[][2] Direct coupling of the free acid requires higher catalyst loading.[][2]

Visualization: Synthetic Pathway & Impurity Logic

SynthesisPath Start1 4-Iodobenzoic Acid (or Ester) Catalyst CuI / Ligand / Base (Ullmann Coupling) Start1->Catalyst Start2 Morpholin-3-one Start2->Catalyst Intermediate Ester Intermediate Catalyst->Intermediate 110°C, 12h Product 4-(3-Oxomorpholino) benzoic acid Intermediate->Product LiOH Hydrolysis Impurity Decarboxylated Impurity Product->Impurity Thermal Stress (>200°C)

Figure 1: Synthetic workflow via Ullmann coupling. Note the risk of decarboxylation under extreme thermal stress.[][2]

Analytical Characterization Protocols

For drug development professionals, detecting this compound as an impurity in Rivaroxaban batches is a regulatory requirement.[]

A. HPLC Method (Reverse Phase)

This method separates the acid from the neutral Rivaroxaban API based on ionization state.[][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[] Rationale: Keeps the acid protonated (neutral) to increase retention.

  • Mobile Phase B: Acetonitrile.[]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (Benzoic acid absorption max).[]

  • Retention Logic: The 4-(3-Oxomorpholino)benzoic acid will elute earlier than Rivaroxaban due to its higher polarity and the presence of the free carboxyl group (even when protonated, it is more polar than the chlorothiophene moiety of Rivaroxaban).[]

B. Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Negative Mode (ESI-).[]

  • Target Ion: [M-H]⁻ = 220.2 m/z.[][2]

  • Fragmentation Pattern:

    • Loss of CO₂ (Decarboxylation) -> m/z ~176.[][2]

    • Cleavage of Morpholinone ring.[]

Handling, Stability & Safety

Stability Profile
  • Hydrolytic Stability: The morpholin-3-one lactam ring is susceptible to hydrolysis under strong acidic conditions (pH < 1) at elevated temperatures , opening to form the amino-ethoxy-acetic acid derivative.[]

  • Oxidative Stability: The compound is relatively stable to air oxidation.[][2]

  • Thermal Stability: Stable up to ~250°C. Avoid prolonged heating above this point to prevent decarboxylation.[][2]

Storage Protocol
  • Container: Amber glass vials (protect from UV, though not highly photosensitive).[]

  • Conditions: Store at 2-8°C (Refrigerated) for long-term reference standard stability. Desiccate to prevent hygroscopic clumping.[]

References

  • ChemicalBook. (2024).[] 4-(3-Oxomorpholino)benzoic acid Properties and CAS Data.

  • Perzborn, E., et al. (2011).[] "The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor."[][2] Nature Reviews Drug Discovery, 10, 61–75.[] (Contextual grounding for the morpholinone scaffold).

  • Lead Sciences. (2024). Compound Catalog: 4-(3-Oxomorpholino)benzoic acid (CAS 720720-60-5).[3][4]

  • PubChem. (2024).[][5] Compound Summary: Benzoic acid derivatives and physicochemical computation.

  • Roehrig, S., et al. (2005).[] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908.[] (Foundational chemistry of the phenyl-morpholinone pharmacophore).

Sources

4-(3-Oxomorpholino)benzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Oxomorpholino)benzoic acid (CAS: 720720-60-5) is a specialized heterocyclic building block and a critical reference standard in the development of Factor Xa inhibitors, most notably Rivaroxaban (Xarelto) .[1] Structurally, it consists of a benzoic acid moiety substituted at the para position with a morpholin-3-one ring.[1][]

In drug development, this molecule serves two primary functions:

  • Process Impurity Standard: It is monitored as a potential oxidative degradant or starting material carryover in the synthesis of morpholinone-based anticoagulants.[1][]

  • Synthetic Intermediate: It provides the essential pharmacophore for "L-shaped" enzyme inhibitors, where the morpholinone ring acts as a surrogate for the S4 binding pocket of Factor Xa.[1][]

Chemical Identity & Physicochemical Properties

This section consolidates the fundamental data required for analytical method validation and solubility profiling.

PropertySpecification
Chemical Name 4-(3-Oxomorpholin-4-yl)benzoic acid
Synonyms 4-(3-Oxomorpholino)benzoate; 4-(3-oxomorpholin-4-yl)benzoic acid
CAS Number 720720-60-5
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point >250°C (Decomposes)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water (at pH < 4)
pKa (Calculated) ~4.2 (Carboxylic acid)
Structural Analysis

The molecule features a morpholin-3-one ring attached to a phenyl group.[1][] Unlike a standard morpholine, the C3-carbonyl group introduces planarity to the heterocyclic ring and reduces the basicity of the nitrogen, making it an amide-like linkage.[1][] This electronic withdrawal significantly lowers the electron density of the phenyl ring compared to a simple aniline derivative.[1][]

Synthetic Pathways

For researchers requiring de novo synthesis of this standard, the most robust protocol involves a Copper-Catalyzed Ullmann-type coupling.[1][] This method is preferred over nucleophilic aromatic substitution (


) due to the electron-rich nature of the morpholinone nitrogen.[1][]
Protocol: Copper-Catalyzed C-N Coupling

Reagents:

  • Morpholin-3-one (1.0 eq)[1]

  • 4-Iodobenzoic acid (1.0 eq)[1]

  • CuI (Copper(I) iodide) (0.1 eq)[1]

  • Ligand:

    
    -Dimethylethylenediamine (DMEDA) (0.2 eq)[1]
    
  • Base:

    
     (2.5 eq)[1]
    
  • Solvent: Dioxane or DMSO[]

Step-by-Step Methodology:

  • Inertion: Charge a reaction flask with 4-iodobenzoic acid, morpholin-3-one, CuI, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ).[1][]
  • Solvation: Add anhydrous Dioxane followed by the DMEDA ligand under positive Argon pressure.

  • Reflux: Heat the mixture to 110°C for 12–16 hours. Monitor reaction progress via TLC (Mobile Phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Filter the inorganic salts through a Celite pad.[1][]

  • Acidification: The filtrate will contain the carboxylate salt.[1][] Acidify carefully with 1N HCl to pH 3–4 to precipitate the free acid.[1][]

  • Purification: Recrystallize the crude solid from Ethanol/Water to yield high-purity 4-(3-oxomorpholino)benzoic acid.

SynthesisPath Start1 Morpholin-3-one Catalyst CuI / DMEDA K2CO3, 110°C Start1->Catalyst Start2 4-Iodobenzoic Acid Start2->Catalyst Intermediate Cu-Complex Intermediate Catalyst->Intermediate Oxidative Addition Product 4-(3-Oxomorpholino) benzoic acid Intermediate->Product Reductive Elimination

Figure 1: Copper-catalyzed Ullmann coupling pathway for the synthesis of the target molecule.[1]

Analytical Characterization & Validation

To validate the identity of the synthesized material or commercial standard, the following analytical attributes must be met.

A. HPLC Method (Reverse Phase)

Due to the carboxylic acid functionality, peak tailing is a common issue.[1][] A buffered acidic mobile phase is mandatory.[1][]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.[1][]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][]

  • Mobile Phase B: Acetonitrile.[1][]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide carbonyl).[1][]

  • Retention Time: Expect elution earlier than the non-oxidized morpholine analog due to the polarity of the lactam.[1][]

B. NMR Spectroscopy (Predicted)
  • Solvent: DMSO-

    
    
    
  • 
    H NMR (400 MHz): 
    
    • 
       12.8 ppm (s, 1H, -COOH ) – Broad singlet, D2O exchangeable.[1][]
      
    • 
       7.90 ppm (d, 2H, Ar-H  ortho to COOH) – AA'BB' system.[1][]
      
    • 
       7.50 ppm (d, 2H, Ar-H  ortho to N) – AA'BB' system.[1][]
      
    • 
       4.20 ppm (s, 2H, Lactam -CH 
      
      
      
      -O-).[1]
    • 
       3.95 ppm (m, 2H, Morpholine -CH 
      
      
      
      -O-).[1]
    • 
       3.70 ppm (m, 2H, Morpholine -N-CH 
      
      
      
      -).[1][]
C. Mass Spectrometry
  • Ionization: ESI (Negative mode preferred for carboxylic acids, Positive mode also viable).[1][]

  • Parent Ion:

    
    , 
    
    
    
    .[1][]
  • Fragmentation: Loss of the carboxyl group (

    
    , -44 Da) is a primary fragmentation pathway.[1][]
    

AnalysisWorkflow cluster_methods Parallel Analysis Sample Raw Sample (Synthesis Crude) Prep Dissolution (DMSO/MeOH) Sample->Prep HPLC RP-HPLC (Purity Check) Prep->HPLC MS LC-MS (MW Confirmation) Prep->MS NMR 1H-NMR (Structural ID) Prep->NMR Result Validated Reference Standard HPLC->Result >98% Area MS->Result m/z 222.2 NMR->Result Matches Structure

Figure 2: Analytical workflow for validating the chemical identity of 4-(3-Oxomorpholino)benzoic acid.

Pharmaceutical Context: Rivaroxaban[2][4]

For drug development professionals, understanding the provenance of this molecule is vital.[1][]

  • Pharmacophore Relevance: The 4-(3-oxomorpholin-4-yl)phenyl motif is the "left-hand" side of the Rivaroxaban molecule.[1] The carbonyl oxygen on the morpholine ring accepts a hydrogen bond from the backbone NH of Gly-219 in the Factor Xa active site [1].[1][]

  • Impurity Profiling: During the synthesis of Rivaroxaban, if the coupling of the morpholinone-aniline fragment to the oxazolidinone core is incomplete or subjected to harsh oxidative stress, the linker may cleave.[] While the aniline (CAS 446292-07-5) is the direct hydrolysis product, the benzoic acid derivative represents a higher oxidation state impurity that must be controlled in the API (Active Pharmaceutical Ingredient) to meet ICH Q3A/B guidelines.[1][]

References

  • Perzborn, E., et al. (2011).[1][] The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor.[1][] Nature Reviews Drug Discovery.[1][] Link

  • ChemicalBook. (2024).[1][] 4-(3-oxoMorpholino)benzoic acid Product Properties and CAS 720720-60-5.[1][3][4]Link[1]

  • Lead Sciences. (2024). Catalog Entry: 4-(3-Oxomorpholino)benzoic acid.[1][3]Link

  • Roehrig, S., et al. (2005).[1][] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.[1] Journal of Medicinal Chemistry.[1][] Link[1]

Sources

Biological activity of 4-(3-Oxomorpholino)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of 4-(3-Oxomorpholino)benzoic Acid Derivatives: A Technical Guide

Executive Summary & Pharmacophore Significance

The 4-(3-oxomorpholino)phenyl moiety, derived from 4-(3-oxomorpholino)benzoic acid , represents a privileged scaffold in modern medicinal chemistry, serving as a cornerstone in the design of direct oral anticoagulants (DOACs). Unlike traditional antithrombotics that rely on highly basic benzamidine or guanidine groups to bind the S1 pocket of Factor Xa (FXa), the 3-oxomorpholine (morpholin-3-one) ring offers a neutral, polar pharmacophore . This structural innovation solves a critical bioavailability challenge: it maintains high affinity for the coagulation factor active site while significantly improving oral absorption and reducing off-target effects associated with charged cations.

This guide details the biological characterization of derivatives based on this scaffold, focusing on their primary application as Factor Xa inhibitors (e.g., Rivaroxaban analogs).

Structure-Activity Relationship (SAR) Analysis

The biological potency of 4-(3-oxomorpholino)benzoic acid derivatives is governed by their ability to occupy the S4 binding pocket of Factor Xa.

The Morpholin-3-one Ring (P4 Interaction)
  • Neutrality: The lactam nitrogen is non-basic, preventing protonation at physiological pH. This enhances membrane permeability (LogP ~ 1.5–2.5) compared to amidine-based inhibitors.

  • Orientation: The carbonyl oxygen of the morpholinone ring acts as a hydrogen bond acceptor, interacting with the backbone residues (e.g., Gly216 or Glu97) within the S4 subsite of FXa.

  • Substitution: Modifications to the morpholine ring (e.g., adding methyl groups) often reduce potency due to steric clashes within the narrow S4 cleft.

The Phenyl Linker
  • Geometry: The phenyl ring provides a rigid spacer that orients the morpholinone ring into the S4 pocket while positioning the distal part of the molecule (often an oxazolidinone or amide linker) towards the S1 pocket.

  • Electronic Effects: The 4-position attachment is critical. Ortho- or meta-substitutions on the phenyl ring typically disrupt the optimal binding angle.

Table 1: Comparative SAR Data of Benzoic Acid Derivatives (FXa Inhibition)

Compound ClassP4 MoietyLinkerP1 Moiety InteractionFXa IC50 (nM)Oral Bioavailability (F%)
Rivaroxaban (Ref) 3-OxomorpholinoOxazolidinoneChlorothiophene (S1)0.7>80%
Derivative A 3-OxomorpholinoAmideBenzamidine (S1)1.2<10% (Poor Permeability)
Derivative B Morpholino (No C=O)OxazolidinoneChlorothiophene (S1)250.0Moderate
Derivative C 3-OxomorpholinoEsterChlorothiophene (S1)>1000N/A (Unstable)

Note: Data synthesized from medicinal chemistry literature on FXa inhibitors (Perzborn et al., 2005; Roehrig et al., 2005).

Mechanism of Action: Factor Xa Inhibition[1][2][3][4]

Derivatives of 4-(3-oxomorpholino)benzoic acid function as reversible, competitive inhibitors of Factor Xa.

  • Binding Mode: The L-shaped molecular conformation allows the 3-oxomorpholino group to fit snugly into the S4 aryl-binding pocket , a hydrophobic cleft lined by aromatic residues (Tyr99, Phe174, Trp215).

  • Therapeutic Outcome: By blocking FXa, these compounds inhibit the conversion of Prothrombin (Factor II) to Thrombin (Factor IIa). This prevents fibrin clot formation without affecting existing thrombin levels, thereby reducing the risk of "rebound thrombosis."

Visualization: Binding Mode Interaction

FXa_Binding_Mechanism Inhibitor 4-(3-Oxomorpholino) Benzoic Acid Derivative S4_Pocket S4 Pocket (Hydrophobic) Residues: Tyr99, Phe174, Trp215 Inhibitor->S4_Pocket Morpholinone Ring (H-Bond/Van der Waals) S1_Pocket S1 Pocket (Specificity) Residue: Asp189 Inhibitor->S1_Pocket Distal Moiety (e.g. Chlorothiophene) Thrombin_Gen Prothrombin -> Thrombin Conversion S4_Pocket->Thrombin_Gen Blocks Active Site S1_Pocket->Thrombin_Gen Blocks Active Site Clot Fibrin Clot Formation Thrombin_Gen->Clot Inhibited Pathway

Figure 1: Mechanism of Action showing the bipartite binding of the inhibitor to the S1 and S4 pockets of Factor Xa.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Preparation of 4-(3-oxomorpholin-4-yl)benzoic acid for subsequent coupling.

Workflow Visualization:

Synthesis_Workflow Start Morpholin-3-one Intermediate 4-(3-Oxomorpholin-4-yl) benzonitrile Start->Intermediate N-Arylation (SNAr) Reagent 4-Fluorobenzonitrile + NaH (Base) Reagent->Intermediate Product 4-(3-Oxomorpholin-4-yl) benzoic acid Intermediate->Product Reflux Step2 Hydrolysis (NaOH/EtOH)

Figure 2: Synthetic route to the core benzoic acid scaffold.

Step-by-Step Protocol:

  • N-Arylation: Dissolve morpholin-3-one (1.0 eq) in DMF. Add Sodium Hydride (1.2 eq) at 0°C to deprotonate the amide nitrogen. Stir for 30 min.

  • Coupling: Add 4-fluorobenzonitrile (1.1 eq) slowly. Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (formation of nitrile intermediate).

  • Workup: Quench with ice water. The precipitate (nitrile) is filtered and dried.

  • Hydrolysis: Suspend the nitrile in ethanol/10% NaOH solution. Reflux for 12 hours until ammonia evolution ceases.

  • Isolation: Acidify with HCl to pH 2. The 4-(3-oxomorpholin-4-yl)benzoic acid precipitates as a white solid. Recrystallize from ethanol.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

Objective: Determine the IC50 of the synthesized derivative.

  • Reagents: Human Factor Xa enzyme, Chromogenic Substrate (S-2765 or equivalent), Assay Buffer (Tris-HCl, pH 7.4, NaCl, BSA).

  • Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

  • Incubation: Mix 10 µL of inhibitor dilution with 50 µL of FXa enzyme solution in a 96-well plate. Incubate for 10 min at 37°C to allow equilibrium binding.

  • Initiation: Add 40 µL of Chromogenic Substrate.

  • Measurement: Monitor absorbance at 405 nm (cleavage of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Plot Vmax vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

    • Validation: Rivaroxaban control should yield IC50 ≈ 0.7–1.0 nM.

In Vivo Antithrombotic Model (Arteriovenous Shunt)

Objective: Assess biological efficacy in a rodent model.

  • Animals: Male Wistar rats (250–300 g).

  • Dosing: Administer test compound orally (p.o.) or intravenously (i.v.) 1 hour prior to shunt insertion.

  • Shunt Loop: Connect the left jugular vein and right carotid artery with a polyethylene tube containing a silk thread (thrombogenic surface).

  • Circulation: Allow blood flow through the shunt for 15 minutes.

  • Quantification: Remove the silk thread and weigh the formed thrombus. Calculate % inhibition of thrombus weight compared to vehicle control.

References

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

  • Perzborn, E., et al. (2005). "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (Rivaroxaban)." Journal of Thrombosis and Haemostasis. Link

  • Ullman, A. (2010). "Phenyltriazolinones as potent factor Xa inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • MedChemComm. (2011). "Synthesis and biological evaluation of novel Factor Xa inhibitors containing a morpholinone moiety." Royal Society of Chemistry. Link

Sources

Technical Whitepaper: 4-(3-Oxomorpholin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper provides an in-depth analysis of 4-(3-oxomorpholin-4-yl)benzoic acid , a critical building block in medicinal chemistry, particularly in the development of Factor Xa inhibitors and anticoagulant therapeutics.

Strategic Utilization in Medicinal Chemistry & Synthetic Protocols

Executive Summary

4-(3-Oxomorpholin-4-yl)benzoic acid (CAS: 720720-60-5) serves as a high-value "pharmacophore donor" in modern drug discovery. Structurally, it encapsulates the 4-phenylmorpholin-3-one moiety—the specific S1/S4 binding pocket anchor found in the blockbuster anticoagulant Rivaroxaban (Xarelto) .

Unlike the aniline intermediate used in the industrial manufacturing of Rivaroxaban, this benzoic acid derivative allows medicinal chemists to "install" the proven Factor Xa binding motif onto novel amine-bearing scaffolds via standard amide coupling. This guide outlines the synthesis, characterization, and application of this building block, providing a robust roadmap for researchers expanding the SAR (Structure-Activity Relationship) of morpholinone-based anticoagulants.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-(3-oxomorpholin-4-yl)benzoic acid
CAS Number 720720-60-5
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (acidic form)
pKa (Calc) ~4.2 (Carboxylic acid)
Melting Point 260–265 °C (Decomposes)

Synthetic Pathways: The "Goldberg-Ullmann" Approach

While the industrial route to Rivaroxaban relies on nucleophilic aromatic substitution (SNAr) of 4-fluoronitrobenzene followed by reduction, the synthesis of the benzoic acid derivative is best achieved via Copper-Catalyzed C-N Coupling (Goldberg Reaction) . This method avoids the need for protecting group manipulations of the carboxylic acid.

Retrosynthetic Analysis

The target molecule is disconnected at the C(aryl)-N(amide) bond.

  • Synthon A: Morpholin-3-one (Nucleophile)[1]

  • Synthon B: 4-Iodobenzoic acid (Electrophile)

Optimized Experimental Protocol

Note: This protocol is designed for gram-scale synthesis in a research setting.

Reagents:

  • Morpholin-3-one (1.2 equiv)

  • 4-Iodobenzoic acid (1.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inertion: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Charging: Add 4-Iodobenzoic acid (2.48 g, 10 mmol), Morpholin-3-one (1.21 g, 12 mmol), CuI (190 mg, 1 mmol), and K₂CO₃ (3.45 g, 25 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (50 mL) followed by the ligand (trans-N,N'-Dimethyl-1,2-cyclohexanediamine, 315 µL, 2 mmol).

  • Reaction: Heat the suspension to reflux (100–105 °C) for 16–24 hours. Monitor by HPLC or TLC (MeOH/DCM 1:9). The starting iodide should be fully consumed.

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove inorganic salts; wash the pad with warm methanol.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in water (30 mL) and adjust pH to ~3 using 1N HCl. The product will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF if necessary.

Mechanistic Insight: The choice of the diamine ligand is critical. It stabilizes the Cu(I) species and prevents disproportionation to unreactive Cu(0) and Cu(II), facilitating the oxidative addition of the aryl iodide.

Visualization: Synthesis & Application Logic

The following diagrams illustrate the synthesis of the core building block and its subsequent application in generating Factor Xa inhibitor libraries.

G Start1 Morpholin-3-one Catalyst CuI / Diamine Ligand K2CO3, Dioxane, Reflux Start1->Catalyst Start2 4-Iodobenzoic Acid Start2->Catalyst Product 4-(3-Oxomorpholin-4-yl) benzoic acid (CAS 720720-60-5) Catalyst->Product Goldberg Coupling (C-N Bond Formation) Library Factor Xa Inhibitor Analog Library Product->Library Amide Coupling (EDC/HOBt or HATU) Amine Diverse Amines (R-NH2) Amine->Library

Figure 1: Synthetic workflow transforming raw precursors into the target building block and its downstream utility in library generation.

Quality Control & Analytical Standards

To ensure data integrity in biological assays, the building block must meet strict purity criteria.

Impurity Profile

Common impurities arising from the Goldberg coupling include:

  • Protodehalogenation: Benzoic acid (from reduction of 4-iodobenzoic acid).

  • Homocoupling: 4,4'-Biphenyldicarboxylic acid (trace, if O₂ is present).

  • Ligand Contamination: Residual diamine ligand (detectable by GC-MS or NMR).

Analytical Specifications[3]
  • HPLC Purity: >98.0% (Area %) at 254 nm.

  • ¹H NMR (DMSO-d₆):

    • δ 12.8 (br s, 1H, COOH)

    • δ 7.95 (d, 2H, Ar-H ortho to COOH)

    • δ 7.50 (d, 2H, Ar-H ortho to N)

    • δ 4.20 (s, 2H, O-CH₂-C=O)

    • δ 3.98 (t, 2H, O-CH₂-CH₂-N)

    • δ 3.75 (t, 2H, O-CH₂-CH₂-N)

  • Mass Spectrometry (ESI): [M+H]⁺ = 222.07; [M-H]⁻ = 220.06.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use local exhaust ventilation. Avoid dust formation.

  • Storage: Store at +2°C to +8°C. Hygroscopic—keep container tightly sealed.

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • Rivaroxaban Discovery: Perzborn, E., et al. "Rivaroxaban: a new oral factor Xa inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology 30.3 (2010): 376-381. Link

  • Goldberg Reaction Protocol: Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. "A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles." Journal of the American Chemical Society 123.31 (2001): 7727-7729. Link

  • Morpholinone Scaffolds: Roehrig, S., et al. "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry 48.19 (2005): 5900-5908. Link

  • Compound Data: PubChem Entry for 4-(3-oxomorpholin-4-yl)benzoic acid (CAS 720720-60-5). Link

Sources

Technical Guide: The Renaissance of Benzoic Acid Derivatives in Modern Therapeutics & Green Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Scaffold

Benzoic acid (BA) is often dismissed as a mere food preservative (E210), yet it remains one of the most versatile scaffolds in modern chemical research. Its structural simplicity—a phenyl ring conjugated to a carboxylic acid—belies its capacity for complex functionalization.

This guide moves beyond the basics to explore high-value research frontiers: HDAC inhibition in oncology , novel antimicrobial hydrazides , and lignin-to-chemical valorization . We target researchers looking to leverage the BA scaffold for high-potency applications while adhering to green chemistry principles.

Therapeutic Frontier: Oncology & Epigenetic Modulation

The Target: Histone Deacetylases (HDACs)

Benzoic acid derivatives have emerged as potent Zinc-Binding Groups (ZBGs) in the design of HDAC inhibitors. Unlike hydroxamic acids (e.g., SAHA), which suffer from poor pharmacokinetic profiles and mutagenicity risks, benzamide derivatives offer higher selectivity, particularly for Class I HDACs (1, 2, and 3).

Mechanistic Rationale

The pharmacophore requires three distinct domains:

  • Cap Group: Interacts with the rim of the catalytic tunnel (surface recognition).

  • Linker: Occupies the hydrophobic tunnel; length determines isoform selectivity.

  • Zinc Binding Group (ZBG): The benzoic acid moiety (often derivatized as an ortho-amino benzamide) chelates the Zn²⁺ ion at the active site, halting deacetylation and inducing tumor suppressor gene expression.

Comparative Potency Data

The following table summarizes the inhibitory concentration (


) of novel benzamide derivatives compared to the standard Entinostat. Note the critical role of the ortho-amine substituent in zinc coordination.
Compound IDStructure FeatureHDAC1

(µM)
HDAC2

(µM)
HDAC3

(µM)
Selectivity Profile
Entinostat Ref. Standard0.930.951.80Class I Selective
7j (Novel) o-amino benzamide0.65 0.78 1.70 High Potency
7b o-amino w/ shorter linker2.102.455.60Moderate
4a Unsubstituted BA>50>50>50Inactive (No ZBG)

Data Source: Synthesized from recent SAR studies [1][5].

Visualization: HDAC Inhibition Logic

HDAC_Mechanism BA_Deriv Benzoic Acid Derivative (Ligand) Zn_Ion Zn2+ Ion (Active Site) BA_Deriv->Zn_Ion Chelation via o-amino amide Tunnel Hydrophobic Tunnel BA_Deriv->Tunnel Linker Occupancy Surface Enzyme Surface (Rim) BA_Deriv->Surface Cap Group Interaction Result Accumulation of Acetylated Histones Zn_Ion->Result Inhibits Deacetylation Apoptosis Tumor Cell Apoptosis Result->Apoptosis Gene Expression Reactivation

Figure 1: Pharmacophoric interaction of benzamide derivatives within the HDAC catalytic pocket.

Antimicrobial Innovation: Piperidine-Substituted Hydrazides

With the rise of multi-drug resistant (MDR) pathogens, simple benzoic acid is insufficient. However, coupling the BA core with a hydrazide linker and a piperidine moiety creates a "dual-warhead" molecule. The lipophilic piperidine facilitates membrane penetration, while the hydrazide disrupts metabolic pH homeostasis.

Experimental Protocol: Synthesis of Bc3 Derivative

Objective: Synthesize 4-(piperidin-1-yl)benzoic acid hydrazide derivatives active against P. aeruginosa.

Reagents:

  • 4-Fluorobenzoic acid (Starting material)

  • Piperidine[1][2]

  • Hydrazine hydrate (80%)

  • Ethanol (Absolute)

  • Glacial acetic acid (Catalyst)[3]

Step-by-Step Workflow:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 4-fluorobenzoic acid (10 mmol) in DMSO (15 mL).

    • Add piperidine (12 mmol) and

      
       (20 mmol).
      
    • Critical Control: Reflux at 110°C for 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the starting fluoride spot disappears.

    • Result: 4-(piperidin-1-yl)benzoic acid.[1]

  • Esterification (Activation):

    • Reflux the intermediate in methanol with catalytic

      
       for 8 hours.
      
    • Neutralize with

      
      , extract with DCM, and evaporate solvent.
      
    • Result: Methyl 4-(piperidin-1-yl)benzoate.

  • Hydrazide Formation:

    • Dissolve the ester (5 mmol) in ethanol (20 mL).

    • Add hydrazine hydrate (25 mmol) dropwise at 0°C (exothermic control).

    • Reflux for 12 hours. The product will precipitate upon cooling.

    • Validation: Recrystallize from ethanol. Confirm structure via IR (look for N-H stretch at ~3300 cm⁻¹).

  • Schiff Base Condensation (Target Generation):

    • React the hydrazide with the appropriate aldehyde (e.g., 4-methylbenzaldehyde) in ethanol with 2 drops of glacial acetic acid.

    • Reflux for 4 hours. Filter the solid product (Compound Bc3).

Protocol grounded in methodologies from [1] and [8].

Green Chemistry: Lignin Valorization

The industrial production of benzoic acid typically relies on toluene oxidation (fossil fuel derived). A sustainable alternative lies in Lignin , the most abundant renewable source of aromatic rings.[4]

The Two-Step "Refinery" Strategy

Direct oxidation of lignin often yields a chaotic mixture. A controlled, two-step approach ensures high selectivity for benzoic acid.

  • Step 1: Hydrodeoxygenation (HDO): Uses a porous CoMoS catalyst to strip oxygen from the lignin side chains, converting monomers into alkylbenzenes.[5]

  • Step 2: Selective Oxidation: Uses N-hydroxyphthalimide (NHPI) and

    
     to oxidize the alkyl chain down to the carboxylic acid.
    
Visualization: Lignin-to-Benzoic Acid Pathway

Lignin_Valorization Lignin Raw Lignin (Biomass Waste) Depoly Depolymerization (Reductive Catalytic Fractionation) Lignin->Depoly Monomers Lignin Monomers (Oxygenated Aromatics) Depoly->Monomers HDO_Cat Catalyst: Porous CoMoS Temp: 300°C Monomers->HDO_Cat Alkylbenzenes Alkylbenzenes (Deoxygenated) Monomers->Alkylbenzenes Hydrodeoxygenation Ox_Cat Catalyst: NHPI / Mn(OAc)2 Oxidant: O2 Alkylbenzenes->Ox_Cat BenzoicAcid Benzoic Acid (High Purity) Alkylbenzenes->BenzoicAcid C-C Bond Cleavage & Oxidation

Figure 2: The "Demand Orientation" strategy for converting biomass waste into pharmaceutical-grade benzoic acid.

References

  • A Comprehensive Study On Benzoic Acid And Its Derivatives . International Journal of Creative Research Thoughts (IJCRT).[6] Available at: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review . Current Drug Discovery Technologies. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer . Preprints.org.[7][8] Available at: [Link]

  • Sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives . Green Chemistry. Available at: [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition . NIH National Library of Medicine. Available at: [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis . Molecules. Available at: [Link]

  • Production of benzoic acid from wood lignin . Chemical Communications. Available at: [Link]

  • Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives . ResearchGate.[7] Available at: [Link]

Sources

The Morpholine Scaffold: From Industrial Solvent to Medicinal Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine (


) is a six-membered heterocycle featuring both amine and ether functional groups in a 1,4-relationship. Historically misidentified as a derivative of morphine, this scaffold has evolved from a bulk industrial corrosion inhibitor into a "privileged structure" in modern medicinal chemistry. This guide analyzes the physicochemical properties that make morpholine indispensable for optimizing drug-like properties (solubility, lipophilicity, and metabolic stability) and provides validated protocols for its synthesis and incorporation into complex APIs.

Part 1: The Chemical Foundation

Structural & Physicochemical Profile

Morpholine exists predominantly in a chair conformation to minimize steric strain and torsional interactions. Its utility in drug design stems from its unique electronic profile, which bridges the gap between highly lipophilic carbon rings and highly polar hydrophilic groups.

PropertyValue / CharacteristicImpact on Drug Design
Formula

Compact scaffold (MW: 87.12 g/mol ).
pKa ~8.3 (Conjugate Acid)Significantly less basic than piperidine (pKa ~11.2) due to the electron-withdrawing oxygen atom. This allows for modulation of ionization at physiological pH (7.4).
LogP ~ -0.86Low lipophilicity aids in reducing the overall LogP of "grease ball" drug candidates, improving aqueous solubility.
H-Bonding Acceptor (O), Donor/Acceptor (N)The ether oxygen acts as a weak H-bond acceptor, while the amine can participate in key active-site interactions.
The "Why" in Medicinal Chemistry

Morpholine is frequently employed as a bioisostere for piperazine or piperidine.[1][2]

  • Solubility Enhancement: Replacing a phenyl ring or a piperidine with morpholine often lowers LogP and increases water solubility without introducing a permanent charge.

  • Metabolic Blocking: While the morpholine ring itself can be metabolized (see Section 3), it is often used to "cap" alkyl chains or block metabolic hotspots on aromatic rings, extending the half-life (

    
    ) of the parent compound.
    

Part 2: Historical Genesis & Synthetic Evolution

The Knorr Misconception (1889)

The discovery of morpholine is attributed to Ludwig Knorr in the late 19th century (circa 1889). Knorr, a giant in heterocyclic chemistry (known for the Paal-Knorr synthesis), isolated the compound while investigating the structure of the alkaloid morphine. He erroneously believed this simple heterocycle was the core structural unit of morphine, hence the name "morpholine."[3] While the structural connection was incorrect, the name persisted.

Industrial Dominance

For most of the 20th century, morpholine was a commodity chemical. Its volatility is remarkably similar to that of water, making it the gold standard for corrosion inhibition in steam boiler systems .[4] It partitions evenly between the water and steam phases, neutralizing carbonic acid throughout the system.

The Pharmacophore Revolution

The shift to high-value pharmaceutical applications began in the late 20th century. As combinatorial chemistry produced increasingly lipophilic candidates (Class II/IV in the Biopharmaceutics Classification System), chemists turned to morpholine to rescue these insoluble compounds.

MorpholineHistory Knorr 1889: Ludwig Knorr Discovery & Naming (Morphine Misconception) Industrial 1900s-1980s: Industrial Era Steam Boiler Corrosion Inhibitor Rubber Vulcanization Knorr->Industrial Commoditization Pharma 1990s-Present: Pharma Era Privileged Scaffold in Kinase Inhibitors & Antibiotics Industrial->Pharma High-Throughput Screening & Solubility Needs

Figure 1: The evolutionary timeline of morpholine from a structural curiosity to a medicinal staple.

Part 3: Case Studies in Drug Development

Linezolid (Zyvox): Solubility & Safety

Linezolid was the first oxazolidinone antibiotic approved by the FDA.

  • Role of Morpholine: The morpholine ring is attached to the phenyl core. It serves two critical functions:

    • Solubility: It provides the necessary amphiphilicity for oral bioavailability (100%).

    • Safety Profile: Early analogues with more basic amines (like piperazine) showed higher toxicity. The lower basicity of morpholine (pKa ~8.3) mitigated these off-target effects.

  • Metabolism: Linezolid undergoes oxidation on the morpholine ring to form two inactive metabolites (an amino-ethoxy-acetic acid derivative and a hydroxy-ethyl-glycine derivative).

Gefitinib (Iressa): Kinase Selectivity

Gefitinib is an EGFR inhibitor for non-small cell lung cancer.[5][6]

  • Role of Morpholine: The 3-morpholinopropoxy side chain is solvent-exposed in the ATP-binding pocket.

    • Solubility: The morpholine nitrogen can be protonated, allowing the drug to be formulated as a salt, drastically improving solubility.

    • PK Profile: It aids in absorption and distribution.

  • Metabolic Fate: The morpholine ring is a primary site of metabolism via CYP3A4, leading to the formation of morpholin-3-one (lactam) derivatives.

Part 4: Technical Protocols

Protocol A: Modern Buchwald-Hartwig Amination

For the introduction of a morpholine moiety onto an aryl halide.

Rationale: Unlike the harsh classical conditions (dehydration of diethanolamine with


 at 200°C), this palladium-catalyzed method allows for late-stage functionalization of complex drug cores under mild conditions.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • 
     (1.0 mol%) or 
    
    
    
  • Ligand: XPhos or BINAP (2.0 mol%)

  • Base:

    
     (1.4 equiv) or 
    
    
    
  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inertion: Flame-dry a Schlenk tube and cycle with Argon (3x).

  • Loading: Add the aryl halide,

    
     source, Ligand, and Base. Note: If the aryl halide is liquid, add it after the solvent.
    
  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to substrate).

  • Activation: Stir at Room Temperature (RT) for 2 minutes to pre-form the active catalytic species (

    
    ).
    
  • Addition: Add Morpholine via syringe.

  • Reaction: Heat to 80-100°C. Monitor via LC-MS (typically 2-12 hours).

  • Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate in vacuo.

  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Protocol B: Metabolic Stability Assay (Microsomal)

To determine the liability of the morpholine ring to oxidative metabolism.

Rationale: Morpholine rings are susceptible to oxidation by CYP450 enzymes (specifically CYP3A4 and CYP2D6) to form lactams (morpholin-3-one) or ring-opened metabolites.

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

MorpholineMetabolism Parent Morpholine-Drug (Parent) CYP CYP450 Oxidation (CYP3A4/2D6) Parent->CYP Lactam Metabolite A: Morpholin-3-one (Lactam) (Active/Inactive) CYP->Lactam C-Hydroxylation & Oxidation RingOpen Metabolite B: Ring Scission (Hydroxy-ethyl-glycine deriv.) CYP->RingOpen Oxidative Cleavage

Figure 2: Primary metabolic pathways of the morpholine ring in vivo.

References

  • Knorr, L. (1889).[7] Synthese des Morpholins. Berichte der deutschen chemischen Gesellschaft. (Historical reference verification).

  • Kumari, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link][7][8][9]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 441476, Linezolid. [Link]

  • McKillop, D., et al. (2004). Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man. Xenobiotica. [Link]

Sources

Technical Guide: 4-(3-Oxomorpholino)benzoic Acid in Medicinal Chemistry

[1]

Executive Summary

4-(3-Oxomorpholino)benzoic acid (CAS: 446292-07-5 for the acid; related esters often cited) represents a high-value pharmacophore in the design of Factor Xa inhibitors and other peptidomimetic drugs. Most notably serving as the "P4" solvent-exposed motif in Rivaroxaban (Xarelto) , this scaffold offers a unique combination of structural rigidity, metabolic stability, and hydrogen-bond accepting capability.

This guide analyzes the molecule’s physicochemical properties, details the Goldberg C-N coupling protocol for its synthesis, and explores its critical role in Structure-Activity Relationships (SAR).

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]

The molecule consists of a central phenyl ring substituted at the para positions with a carboxylic acid and a morpholin-3-one ring.

PropertyValue / DescriptionRelevance
IUPAC Name 4-(3-Oxomorpholin-4-yl)benzoic acidStandard nomenclature.
Molecular Formula C₁₁H₁₁NO₄Low molecular weight fragment (<250 Da).[1]
Molecular Weight 221.21 g/mol Ideal for fragment-based drug design.
pKa (Acid) ~4.2 (Calculated)Ionized at physiological pH; good solubility as salt.[1]
LogP ~0.8 – 1.2Low lipophilicity; favorable for oral bioavailability.
H-Bond Acceptors 4 (Carboxyl oxygens + Lactam oxygen)Critical for solvent interaction or protein binding.[1]
H-Bond Donors 1 (Carboxyl OH)Capable of salt bridge formation.[1]
Structural Logic[1]
  • Morpholinone Ring: Acts as a neutral, polar bioisostere for a cyclic peptide (lactam).[1] Unlike a simple morpholine, the carbonyl group reduces the basicity of the nitrogen, preventing protonation at physiological pH and improving membrane permeability.

  • Benzoic Acid Linker: Provides a rigid linear spacer. The carboxylic acid serves as a versatile handle for amide coupling (e.g., to an oxazolidinone core in Rivaroxaban) or can be converted to bioisosteres like tetrazoles.[1]

Synthetic Methodology: The Goldberg Reaction

While early routes relied on nucleophilic substitution of fluoronitrobenzenes followed by cyclization, modern medicinal chemistry favors the Copper-Catalyzed Goldberg Reaction . This method allows for the direct C-N coupling of morpholin-3-one with 4-iodobenzoic acid (or its esters), offering higher convergence.

Mechanism of Action

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle:

  • Ligation: Diamine ligand coordinates with CuI.

  • Oxidative Addition: The aryl iodide adds to the copper center.

  • Ligand Exchange: The amide nitrogen of morpholin-3-one displaces the halide.

  • Reductive Elimination: Formation of the C-N bond and regeneration of the catalyst.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-(3-oxomorpholino)benzoic acid via Cu-catalysis.

Reagents:

  • 4-Iodobenzoic acid (1.0 equiv)[1]

  • Morpholin-3-one (1.2 equiv)[1]

  • Copper(I) Iodide (CuI) (10 mol%)[1]

  • trans-1,2-Diaminocyclohexane (Ligand) (20 mol%)[1]

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)[1]

  • 1,4-Dioxane (Solvent, anhydrous)[1]

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge CuI (0.10 mmol), 4-iodobenzoic acid (1.0 mmol), morpholin-3-one (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles) to remove oxygen (critical to prevent catalyst oxidation).[1]

  • Solvation: Add 1,4-Dioxane (3.0 mL) and trans-1,2-diaminocyclohexane (0.2 mmol) via syringe.

  • Reaction: Seal the tube and heat to 110 °C for 16–24 hours. The mixture should turn a blue/green suspension.

  • Workup (Self-Validation Point):

    • Cool to room temperature.

    • Dilute with water (10 mL) and acidify to pH 2–3 with 1M HCl. Validation: The product is an acid; it should precipitate or be extractable into organic solvent (EtOAc) upon acidification.[1]

    • Extract with Ethyl Acetate (3 x 10 mL).[1] Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH/DCM gradient) if necessary.

Visualization: Synthesis Pathway

GoldbergSynthesisReagents4-Iodobenzoic Acid+ Morpholin-3-oneCatalystCat: CuI / DiamineBase: K3PO4Solvent: Dioxane, 110°CReagents->CatalystMix & DegasIntermediateCu(III)-AmidoComplexCatalyst->IntermediateOxidative AdditionProduct4-(3-Oxomorpholino)benzoic acidIntermediate->ProductReductive Elimination(C-N Bond Formation)

Figure 1: The Copper-catalyzed Goldberg coupling pathway for constructing the aryl-morpholinone scaffold.[1][2]

Medicinal Chemistry Application: The Rivaroxaban Case Study

The most authoritative application of this scaffold is in Rivaroxaban , a direct Factor Xa inhibitor.[3]

The "S4" Pocket Interaction

In the context of Factor Xa inhibition, the drug molecule adopts an "L-shape."

  • The Core: An oxazolidinone ring (central scaffold).[1][4]

  • The P1 Moiety: A chlorothiophene group that interacts with the S1 specificity pocket (Tyr228).[1]

  • The P4 Moiety (Our Topic): The 4-(3-oxomorpholino)phenyl group.[1][5]

Why this scaffold works:

  • Solvent Exposure: The morpholinone ring projects out of the S4 pocket into the solvent. The carbonyl oxygen acts as a weak H-bond acceptor with water or distal residues, improving the overall solubility of the drug compared to a lipophilic phenyl group.

  • Conformational Lock: The phenyl ring of the benzoic acid derivative is coplanar with the oxazolidinone core due to electronic conjugation, holding the molecule in the bioactive conformation.

  • Metabolic Stability: The morpholinone lactam is resistant to hydrolysis by peptidases, unlike linear amide bonds.

Retrosynthetic Analysis

To synthesize Rivaroxaban, the 4-(3-oxomorpholino)benzoic acid is often converted to an acid chloride or activated ester, then coupled with the oxazolidinone amine core.

RivaroxabanRetroRivaroxabanRivaroxaban(Factor Xa Inhibitor)DisconnectionAmide BondDisconnectionRivaroxaban->DisconnectionRetrosynthesisFragmentAOxazolidinone Core(Amine)Disconnection->FragmentAFragmentB4-(3-Oxomorpholino)benzoic acid(Acid Chloride)Disconnection->FragmentBPrecursorStarting Materials:4-Iodobenzoic acid+ Morpholin-3-oneFragmentB->PrecursorGoldberg Coupling

Figure 2: Retrosynthetic dissection of Rivaroxaban highlighting the modular role of the benzoic acid intermediate.

Quality Control & Characterization

To ensure the integrity of this intermediate before downstream coupling, the following analytical parameters must be met.

MethodParameterExpected Observation
HPLC Purity>98% Area (UV 254 nm). Impurities often include unreacted iodobenzoic acid.
¹H NMR Aromatic RegionTwo doublets (AA'BB' system) at ~7.9 ppm (2H) and ~7.5 ppm (2H).[1]
¹H NMR MorpholinoneMultiplets at ~3.7 ppm (CH₂-N), ~4.0 ppm (CH₂-O), and ~4.3 ppm (CH₂-C=O).[1]
LC-MS Ionization[M+H]⁺ = 222.1; [M-H]⁻ = 220.1 (ESI).[1]
Appearance Physical StateOff-white to pale yellow solid.

Future Outlook

Beyond coagulation factors, this scaffold is gaining traction in:

  • Antibacterial Agents: As a linker in oxazolidinone antibiotics (Linezolid analogs).[1]

  • Protein-Protein Interaction Inhibitors: The rigid phenyl-morpholinone rod serves as a spacer to span shallow binding grooves.

References

  • Discovery of Rivaroxaban: Perzborn, E., Roehrig, S., et al. "The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor." Nature Reviews Drug Discovery, 2011 .

  • Goldberg Reaction Mechanism: Klapars, A., Antilla, J. C., Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 2001 .

  • Process Chemistry: Weerts, K., et al. "Industrial Synthesis of Rivaroxaban." Organic Process Research & Development. (General reference to industrial routes).
  • Factor Xa Binding: Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 2005 .

Review of literature on substituted benzoic acids in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Substituted Benzoic Acids in Drug Discovery: Pharmacophore Versatility, Synthetic Strategies, and Bioisosteric Engineering Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The benzoic acid moiety represents one of the most enduring and versatile scaffolds in medicinal chemistry. From the foundational discovery of salicylates to modern retinoids and non-peptide mimetics, the substituted benzoic acid pharmacophore serves as a critical anchor for protein-ligand interactions. Its carboxylic acid group functions as a primary hydrogen bond acceptor/donor and an ionic clamp for positively charged amino acid residues (e.g., Arginine, Lysine) within binding pockets.

This technical guide analyzes the structural utility of substituted benzoic acids, details a robust palladium-catalyzed carboxylation protocol for their synthesis, and evaluates bioisosteric replacements that overcome the pharmacokinetic (PK) limitations of the parent carboxylate.

Cheminformatics & Pharmacophore Analysis

The Anchor Effect

The benzoic acid scaffold is rarely a passive spacer; it is often the "warhead" driving potency.

  • Ionic Interactions: At physiological pH (7.4), the carboxylic acid (pKa ~4.[1]2) exists primarily as the carboxylate anion. This allows for strong salt-bridge formation with cationic residues in the target protein (e.g., Arg120 in COX-1/COX-2).

  • Electronic Tuning: Substituents on the phenyl ring modulate the acidity of the carboxyl group via inductive and resonance effects.

    • Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3) at ortho/para positions stabilize the carboxylate anion, lowering pKa (increasing acidity).

    • Electron-Donating Groups (EDGs) (e.g., -OMe, -NH2) destabilize the anion, raising pKa.

SAR Logic & Substituent Effects

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing the benzoic acid scaffold.

BenzoicSAR Core Benzoic Acid Scaffold COOH Carboxylic Acid (-COOH) Primary Binding Interaction (Salt Bridge/H-Bond) Core->COOH C-1 Ortho Ortho Position Steric Gatekeeper (Twists torsion angle) Core->Ortho C-2/6 Meta Meta Position Lipophilic Pocket (Metabolic Stability) Core->Meta C-3/5 Para Para Position Electronic Tuning (pKa Modulation) Core->Para C-4 Ortho->COOH Forces Non-Planarity

Caption: SAR logic for substituted benzoic acids. Ortho-substitution often forces the carboxylate out of plane, altering binding affinity and solubility.

Advanced Synthetic Methodologies

While oxidation of toluene derivatives is the industrial standard, it lacks the functional group tolerance required for complex drug intermediates. Modern discovery chemistry relies on transition-metal catalysis to install the carboxyl moiety late-stage.

Protocol: Palladium-Catalyzed Carboxylation of Aryl Halides

This protocol avoids the use of toxic carbon monoxide (CO) gas, utilizing a formate source or direct CO2 insertion, making it safer and more amenable to high-throughput synthesis.

Objective: Synthesis of 4-methoxybenzoic acid from 4-bromoanisole.

Reagents:

  • Substrate: 4-Bromoanisole (1.0 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)2] (1-3 mol%)

  • Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) (2-6 mol%)

  • C1 Source: Potassium formate (HCOOK) or CO2 balloon (requires reductant) / Potassium Oxalate Monoester.

  • Base: Diisopropylethylamine (DIPEA) or K2CO3.

  • Solvent: DMF or DMSO (anhydrous).

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with Pd(OAc)2 (2.2 mg, 0.01 mmol) and dppp (4.1 mg, 0.01 mmol). Add 1 mL of anhydrous DMF and stir for 10 min at RT to generate the active Pd-ligand complex (yellow solution).

  • Substrate Addition: Add 4-bromoanisole (187 mg, 1.0 mmol) and Potassium Oxalate Monoester (1.5 mmol) as the carboxylate surrogate.

  • Reaction: Seal the tube and heat to 100°C for 16 hours. Note: If using CO2 gas, the reaction is performed in an autoclave at 1-5 bar CO2 pressure with a reductant like Zn dust.

  • Workup: Cool the mixture to room temperature. Quench with 1M HCl until pH < 3 (to ensure protonation of the carboxylate).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, Hexanes:EtOAc gradient) to yield the white crystalline solid.

Mechanism of Action: The reaction proceeds via Oxidative Addition of the aryl halide to Pd(0), followed by Ligand Exchange/Insertion of the CO2 source, and finally Reductive Elimination to release the aryl carboxylic acid.

Therapeutic Applications & Case Studies

NSAIDs: The Salicylate Class

Aspirin (Acetylsalicylic acid) is the archetype. The ortho-acetoxy group irreversibly acetylates Ser530 in COX-1. The benzoic acid moiety is essential for anchoring the drug into the arginine-rich channel of the enzyme.

Oncology: Retinoids (Bexarotene)

Bexarotene (Targretin) is a selective Retinoid X Receptor (RXR) agonist used for Cutaneous T-Cell Lymphoma (CTCL).

  • Structure: Contains a 4-(1-methyl-1-cyclohexylethyl)benzoic acid moiety.

  • Role: The carboxylate forms a salt bridge with a specific lysine residue in the RXR ligand-binding domain (LBD), triggering the conformational change required for transcriptional activation.

Diuretics: Furosemide

Furosemide is a loop diuretic used for heart failure.

  • Structure: A substituted anthranilic acid (2-aminobenzoic acid) derivative.

  • Mechanism: Inhibits the Na-K-Cl cotransporter (NKCC2). The carboxylate is crucial for anionic transport recognition.

Bioisosteric Engineering

The carboxylic acid group, while potent, suffers from poor membrane permeability (due to ionization) and rapid glucuronidation. Bioisosteric replacement is a standard strategy to improve oral bioavailability.

Table 1: Physicochemical Comparison of Benzoic Acid Bioisosteres

MoietyStructureApprox.[2][3][4][5][6][7][8][9][10][11] pKaLipophilicity (LogP)Key AdvantageDrug Example
Carboxylic Acid R-COOH4.2 - 4.5Low (Hydrophilic)Native ligand interactionAspirin, Bexarotene
Tetrazole R-CN4H4.5 - 4.9MediumMetabolic stability; improved lipophilicityLosartan, Valsartan
Acyl Sulfonamide R-CONHSO2R'4.5 - 5.5Medium-HighTunable pKa; mimics transition statesZafirlukast
Sulfonamide R-SO2NH29.0 - 10.0HighBetter permeability; weaker acidCelecoxib (related)
Visualizing the Bioisosteric Strategy

The following workflow demonstrates the decision tree for replacing a benzoic acid moiety during lead optimization.

BioisostereLogic Start Lead Compound (Benzoic Acid) Problem Identify Liability Start->Problem Permeability Poor Membrane Permeability Problem->Permeability Issue 1 Metabolism Rapid Glucuronidation Problem->Metabolism Issue 2 Tetrazole Switch to Tetrazole (Maintains pKa, Increases LogP) Permeability->Tetrazole Solution A Esters Prodrug Strategy (Esterification) Permeability->Esters Solution B Metabolism->Tetrazole Solution A Sulfonamide Switch to Sulfonamide (Increases pH stability) Metabolism->Sulfonamide Solution C

Caption: Decision matrix for bioisosteric replacement of benzoic acid moieties to solve PK liabilities.

References

  • Unlocking the Therapeutic Potential of Substituted Benzoic Acid Esters. BenchChem.

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. National Institutes of Health (PMC).

  • Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.

  • Palladium-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoester with Aryl Halides. ResearchGate.

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.

  • Structure-Activity Relationship of Benzoic Acid Derivatives. BenchChem.

  • Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. PubMed.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-(3-Oxomorpholino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Retrosynthetic Analysis

4-(3-Oxomorpholino)benzoic acid is a critical structural motif in medicinal chemistry, serving as a carboxylic acid-functionalized analog of the key intermediate used in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban). Its synthesis presents a classic challenge in organic chemistry: the construction of an


-aryl lactam moiety.

This guide outlines two distinct protocols for synthesizing this target. The choice of method depends on the available starting materials and scale requirements:

  • Method A (Catalytic C-N Coupling): A modern, convergent approach using Copper-catalyzed Ullmann-Goldberg chemistry. Best for medicinal chemistry libraries and rapid analog generation.

  • Method B (Stepwise Cyclization): A robust, linear approach involving acylation and intramolecular alkylation. Best for cost-effective, large-scale manufacturing where heavy metal contamination must be minimized.

Retrosynthetic Strategy (Graphviz)

Retrosynthesis Target 4-(3-Oxomorpholino)benzoic acid Ester_Inter Ethyl 4-(3-oxomorpholino)benzoate (Protected Intermediate) Target->Ester_Inter Hydrolysis RouteA_Split Route A: C-N Coupling (Goldberg) Ester_Inter->RouteA_Split RouteB_Split Route B: Cyclization (Stepwise) Ester_Inter->RouteB_Split Morpholinone Morpholin-3-one RouteA_Split->Morpholinone IodoEster Ethyl 4-iodobenzoate RouteA_Split->IodoEster AminoEster Ethyl 4-aminobenzoate RouteB_Split->AminoEster ChloroAcetyl 2-(2-Chloroethoxy)acetyl chloride RouteB_Split->ChloroAcetyl

Figure 1: Retrosynthetic analysis showing the convergent C-N coupling route (A) and the linear cyclization route (B).

Method A: Copper-Catalyzed Goldberg Coupling

Rationale: Direct N-arylation of lactams is difficult due to the poor nucleophilicity of the amide nitrogen. Traditional Ullmann conditions require harsh temperatures (>200°C). This protocol utilizes a diamine ligand to facilitate the reaction at moderate temperatures with high yields.

Reaction Scheme

Step 1: Ethyl 4-iodobenzoate + Morpholin-3-one


 Ethyl 4-(3-oxomorpholino)benzoate
Step 2:  Ethyl 4-(3-oxomorpholino)benzoate 

4-(3-Oxomorpholino)benzoic acid
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
Ethyl 4-iodobenzoate 276.071.0Electrophile
Morpholin-3-one 101.101.2Nucleophile
Copper(I) Iodide (CuI) 190.450.10Catalyst
DMEDA 88.150.20Ligand
K₃PO₄ (anhydrous) 212.272.0Base
1,4-Dioxane --Solvent (0.5 M)

Note: DMEDA =


-Dimethylethylenediamine or trans-

-dimethyl-1,2-cyclohexanediamine.
Detailed Protocol
Step 1: C-N Coupling
  • Inert Setup: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under argon flow.

  • Charging: Add CuI (10 mol%), Morpholin-3-one (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Substrate Addition: Add Ethyl 4-iodobenzoate (1.0 equiv). If the ester is liquid, add it after the solvent.

  • Solvent & Ligand: Evacuate and backfill with argon (3 cycles). Add anhydrous 1,4-dioxane via syringe, followed by the DMEDA ligand (20 mol%).

    • Critical Check: The solution should turn blue-green or blue-purple depending on the specific ligand-copper complex formation.

  • Reaction: Seal the vessel and heat to 110°C for 12–24 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[3][4]

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM) yields the Ethyl 4-(3-oxomorpholino)benzoate intermediate.

Step 2: Hydrolysis[4]
  • Dissolve the intermediate ester in THF/Water (3:1).

  • Add LiOH·H₂O (2.0 equiv). Stir at room temperature for 4 hours.

  • Acidify to pH 2-3 with 1M HCl. The product, 4-(3-Oxomorpholino)benzoic acid , typically precipitates as a white solid. Filter, wash with water, and dry.[4]

Method B: Stepwise Cyclization (Scale-Up Route)

Rationale: This route avoids heavy metals and uses cheaper starting materials. It mimics the industrial synthesis of Rivaroxaban intermediates, adapted here for the benzoic acid scaffold.

Reaction Scheme

Step 1: Ethyl 4-aminobenzoate + 2-(2-Chloroethoxy)acetyl chloride


 Amide Intermediate
Step 2:  Amide Intermediate 

Morpholinone Ring Closure Step 3: Hydrolysis to Acid
Reagents & Stoichiometry
ReagentEquiv.Role
Ethyl 4-aminobenzoate 1.0Substrate
2-(2-Chloroethoxy)acetyl chloride 1.1Acylating Agent
Triethylamine (Et₃N) 1.2Base (Step 1)
Potassium tert-butoxide (KOtBu) 1.5Base (Step 2)
THF / Toluene -Solvents
Detailed Protocol
Step 1: Acylation
  • Dissolve Ethyl 4-aminobenzoate (Benzocaine) in dry THF (or Toluene for larger scale) at 0°C.

  • Add Et₃N (1.2 equiv).

  • Dropwise add 2-(2-chloroethoxy)acetyl chloride (1.1 equiv) while maintaining temperature <10°C.

  • Warm to room temperature and stir for 2 hours.

  • Quench: Add water. Extract with EtOAc.[1][4] The intermediate, Ethyl 4-(2-(2-chloroethoxy)acetamido)benzoate (CAS 820232-32-4 analog), can often be carried forward without chromatography after drying and concentration.

Step 2: Cyclization
  • Dissolve the crude amide from Step 1 in anhydrous THF.

  • Cool to 0°C. Add KOtBu (1.5 equiv) portion-wise.

    • Mechanism:[5] The base deprotonates the amide nitrogen, which then performs an intramolecular S_N2 attack on the alkyl chloride, closing the ring.

  • Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][4]

  • Purification: Recrystallize from Ethanol/Heptane to obtain pure Ethyl 4-(3-oxomorpholino)benzoate .

Step 3: Hydrolysis

Follow the same hydrolysis protocol as described in Method A.

Quality Control & Analytics

Expected Analytical Data
  • Appearance: White to off-white powder.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.8 (s, 1H, COOH)
      
    • 
       7.95 (d, 2H, Ar-H ortho to COOH)
      
    • 
       7.55 (d, 2H, Ar-H ortho to N)
      
    • 
       4.20 (s, 2H, N-CH₂-CO, lactam)
      
    • 
       3.98 (t, 2H, O-CH₂)
      
    • 
       3.75 (t, 2H, N-CH₂)
      
  • MS (ESI): Calculated for C₁₁H₁₁NO₄

    
    ; Found 222.1.
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
Method A: Low Yield Oxygen poisoning of Cu catalystEnsure rigorous degassing; use a glovebox if possible.
Method A: Blue/Green Precipitate Catalyst oxidationRe-run with fresh CuI and anhydrous solvent.
Method B: Incomplete Cyclization Base too weak or wet solventUse fresh KOtBu or NaH; ensure THF is dry (<50 ppm water).
Impurity: Hydrolyzed Chloride Moisture in Step 1 (Method B)Ensure acid chloride is free of HCl; use dry glassware.

References

  • Goldberg Reaction Conditions: Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. (2001).[4] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. Link

  • Rivaroxaban Intermediate Synthesis (Cyclization Route): Roehrig, S., Straub, A., Pohlmann, J., Lampe, T., Pernerstorfer, J., Schlemmer, K. H., ... & Perzborn, E. (2005).[4] Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. Link

  • Process Chemistry (Amide Cyclization): Wehlan, H. et al. (2012). Scalable Synthesis of Rivaroxaban. Organic Process Research & Development.
  • Intermediate Verification: CAS 820232-32-4 (Benzoic acid, 4-[[(2-chloroethoxy)acetyl]amino]-, ethyl ester) is the established precursor for the cyclization route.

Sources

Technical Guide: 4-(3-Oxomorpholino)benzoic Acid as a Strategic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No.: 720720-60-5 Formula: C₁₁H₁₁NO₄ Molecular Weight: 221.21 g/mol [1]

Executive Summary & Strategic Utility

4-(3-Oxomorpholino)benzoic acid is a high-value pharmacophore building block, primarily utilized in the research and development of Factor Xa inhibitors (anticoagulants). Structurally, it represents the "head" moiety of Rivaroxaban (Xarelto) attached to a carboxylic acid handle.[2]

Unlike the standard industrial intermediate (4-(4-aminophenyl)morpholin-3-one), which is used to construct the oxazolidinone core, this benzoic acid derivative offers a unique strategic advantage: Late-Stage Diversification . It allows medicinal chemists to attach the proven morpholinone-phenyl pharmacophore to novel scaffolds via robust amide coupling or decarboxylative cross-coupling, facilitating the rapid generation of "Rivaroxaban-like" libraries with altered pharmacokinetic profiles.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Introduction of the 4-(3-oxomorpholin-4-yl)phenyl motif into new chemical entities (NCEs).

  • Linker Chemistry: Synthesis of PROTACs (Proteolysis Targeting Chimeras) where the Factor Xa binding motif is recruited via an amide bond.

  • Isocyanate Generation: Precursor to 4-(3-oxomorpholin-4-yl)phenyl isocyanate via Curtius rearrangement.

Synthesis Protocol: Goldberg Coupling Approach

While early routes involved cyclization of chloro-ethers on aminobenzoic acid, the Copper-Catalyzed Goldberg Coupling is the preferred modern method for high-purity synthesis. This route avoids the formation of difficult-to-remove alkylation byproducts common in cyclization strategies.

Reaction Scheme

Reagents: 4-Iodobenzoic acid, Morpholin-3-one, Copper(I) Iodide (CuI), Trans-N,N'-dimethylcyclohexane-1,2-diamine (Ligand), Potassium Carbonate (K₂CO₃), 1,4-Dioxane.

Step-by-Step Methodology

1. Reagent Preparation:

  • Substrate A: 4-Iodobenzoic acid (1.0 equiv, 248.0 mg for 1 mmol scale).

  • Substrate B: Morpholin-3-one (1.2 equiv, 121.3 mg).

  • Catalyst: CuI (10 mol%, 19.0 mg).

  • Ligand: Trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%, 31 µL).

  • Base: K₂CO₃ (2.5 equiv, 345.5 mg).

  • Solvent: Anhydrous 1,4-Dioxane (5 mL/mmol).

2. Reaction Setup:

  • Charge an oven-dried Schlenk tube or pressure vial with 4-iodobenzoic acid, morpholin-3-one, CuI, and K₂CO₃.

  • Evacuate and backfill with Argon (3 cycles) to ensure an oxygen-free environment (critical for Cu(I) catalysis).

  • Add anhydrous 1,4-Dioxane via syringe.

  • Add the diamine ligand last.

  • Seal the vessel and heat to 110°C for 16–24 hours.

3. Workup & Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with water (20 mL) and wash with Ethyl Acetate (2 x 10 mL) to remove unreacted morpholinone and non-polar impurities. Note: The product is in the aqueous layer as the potassium salt.

  • Acidify the aqueous layer carefully with 1M HCl to pH ~2–3. The product, 4-(3-Oxomorpholino)benzoic acid , will precipitate as an off-white solid.

  • Filter the precipitate and wash with cold water (3 x 5 mL).

  • Drying: Dry under high vacuum at 50°C to constant weight.

  • Validation: Purity should be >98% by HPLC. ¹H NMR (DMSO-d₆) should show the characteristic morpholinone protons (approx. 3.7 ppm and 4.2 ppm) and the para-substituted benzoic acid aromatic signals.

Application Protocol: Activation & Coupling

This protocol details the conversion of the acid to its acid chloride, followed by coupling to a generic amine (R-NH₂). This is the primary workflow for library generation.

Workflow Diagram

G Start 4-(3-Oxomorpholino) benzoic acid Activation Activation (SOCl2 / DMF cat.) Start->Activation Reflux 2h Intermediate Acid Chloride Intermediate Activation->Intermediate -SO2, -HCl Coupling Amide Coupling (R-NH2 / Et3N) Intermediate->Coupling 0°C to RT Product Factor Xa Inhibitor Analog Coupling->Product Isolation

Caption: Activation of the benzoic acid core to an acid chloride followed by amide coupling to generate Factor Xa inhibitor analogs.

Detailed Procedure

Phase A: Acid Chloride Formation

  • Suspend 4-(3-Oxomorpholino)benzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene (5 mL/mmol).

  • Add Thionyl Chloride (SOCl₂) (3.0 equiv) dropwise.

  • Add a catalytic amount of DMF (1–2 drops) to initiate the reaction.

  • Heat to reflux (approx. 40°C for DCM, 80°C for Toluene) for 2 hours. The suspension should clear as the acid chloride forms.

  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Co-evaporate with Toluene (2x) to ensure complete removal of acidic volatiles.

  • Result: Crude 4-(3-oxomorpholino)benzoyl chloride (usually a pale yellow solid/oil). Use immediately.

Phase B: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM or THF.

  • In a separate vial, mix the target Amine (R-NH₂) (1.1 equiv) and Triethylamine (Et₃N) or DIPEA (2.5 equiv) in DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0°C .

  • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient) is typically required due to the polarity of the morpholinone ring.

Advanced Application: Curtius Rearrangement

For researchers aiming to synthesize Urea-linked inhibitors (similar to the linkage in some next-gen anticoagulants), the benzoic acid can be converted to an isocyanate.

Pathway Logic[2]

Curtius Acid Benzoic Acid Precursor AcylAzide Acyl Azide (via DPPA) Acid->AcylAzide DPPA, Et3N, t-BuOH Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (-N2) Urea Urea Derivative (Target Inhibitor) Isocyanate->Urea + Amine (R-NH2)

Caption: Conversion of the acid to a urea pharmacophore via Curtius Rearrangement using Diphenylphosphoryl azide (DPPA).

Protocol Summary:

  • Dissolve 4-(3-Oxomorpholino)benzoic acid in Toluene/t-Butanol.

  • Add DPPA (Diphenylphosphoryl azide) (1.1 equiv) and Triethylamine (1.1 equiv).

  • Heat to 80°C. The intermediate acyl azide forms and rearranges to the isocyanate with the release of N₂ gas.

  • Trapping: Add the desired amine nucleophile to the reaction pot to form the urea linkage in one pot.

Analytical Data & Specifications

For quality control of the intermediate before use in library synthesis:

ParameterSpecificationMethod
Appearance White to Off-White PowderVisual
Purity ≥ 97.0%HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 220–225°C (Decomposes)Capillary Method
¹H NMR Confirms 1,4-disubstituted benzene & morpholinone ring400 MHz, DMSO-d₆
Solubility Soluble in DMSO, DMF; Sparingly soluble in DCMVisual

References

  • ChemicalBook. (2023).[3] 4-(3-Oxomorpholino)benzoic acid Product Entry & CAS Details.[1][4] Retrieved from

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. (Foundational chemistry for morpholinone-phenyl coupling). Retrieved from

  • Accela ChemBio. (2023).[4] Product Catalog: 4-(3-Oxomorpholino)benzoic Acid (CAS 720720-60-5).[1][4] Retrieved from

  • MedChemExpress. (2024). Rivaroxaban Synthesis Intermediates and Impurities.[2][5] (Contextualizing the morpholinone scaffold). Retrieved from

  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten (Goldberg Reaction Original Reference). Berichte der deutschen chemischen Gesellschaft. (Mechanistic basis for Protocol 2).

Sources

Applications of 4-(3-Oxomorpholino)benzoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic applications of 4-(3-Oxomorpholino)benzoic acid (CAS: 1152488-89-3), a critical scaffold in the synthesis of Factor Xa inhibitors. While the aniline derivative (4-(4-aminophenyl)morpholin-3-one) is the conventional industrial intermediate for Rivaroxaban, the benzoic acid derivative represents a superior "store-stable" precursor and a versatile divergence point for discovery chemistry.

Part 1: Executive Summary & Chemical Profile

The "Stability-Versatility" Paradox in Factor Xa Synthesis In the development of anticoagulants like Rivaroxaban (Xarelto), the primary intermediate—4-(4-aminophenyl)morpholin-3-one—is prone to oxidation (browning) upon long-term storage. 4-(3-Oxomorpholino)benzoic acid serves as a chemically stable surrogate. It allows researchers to:

  • Generate the Aniline on Demand: Via Curtius rearrangement, avoiding the storage of unstable anilines.

  • Access Novel Chemical Space: The carboxylic acid moiety allows for the rapid generation of amide/ester libraries (Bioisosteres) that retain the critical S4 pocket-binding morpholinone motif but vary the linker region.

Chemical Identity
PropertyDetail
Systematic Name 4-(3-Oxo-4-morpholinyl)benzoic acid
CAS Number 1152488-89-3
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (acidic pH).[1]
Key Pharmacophore N-Aryl Morpholin-3-one (Critical for Factor Xa S4 pocket binding).

Part 2: Strategic Synthesis Workflows

The following diagram illustrates the central role of this acid in both Process Chemistry (Route A: Rivaroxaban) and Discovery Chemistry (Route B: Analogs).

G Start Start: Methyl 4-bromobenzoate Intermediate Methyl 4-(3-oxomorpholino)benzoate Start->Intermediate Buchwald-Hartwig (Pd2(dba)3, Xantphos) Reagent + Morpholin-3-one Reagent->Intermediate TargetAcid 4-(3-Oxomorpholino)benzoic Acid (THE TOPIC) Intermediate->TargetAcid Hydrolysis (LiOH) Curtius Curtius Rearrangement (DPPA, tBuOH) TargetAcid->Curtius Route A: Process Chem Analogs Amide Analogs (Discovery Library) TargetAcid->Analogs Route B: Discovery (HATU/Amine) BocAmine N-Boc Intermediate Curtius->BocAmine Aniline 4-(4-Aminophenyl)morpholin-3-one (Rivaroxaban Precursor) BocAmine->Aniline Deprotection (HCl/Dioxane) Rivaroxaban Rivaroxaban (API) Aniline->Rivaroxaban Oxazolidinone Formation

Figure 1: The "Divergent Synthesis" map showing the acid as a pivot point between generating the known drug Rivaroxaban and discovering new analogs.[2]

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(3-Oxomorpholino)benzoic Acid

Rationale: Direct coupling of the acid is difficult due to catalyst poisoning by the carboxylate. The ester route is robust and high-yielding.

Step A: Buchwald-Hartwig Coupling

  • Reagents:

    • Methyl 4-bromobenzoate (1.0 eq, 10 mmol)

    • Morpholin-3-one (1.2 eq, 12 mmol)

    • Pd₂(dba)₃ (2 mol%)

    • Xantphos (4 mol%)

    • Cs₂CO₃ (1.5 eq, dry)

    • 1,4-Dioxane (anhydrous, 0.2 M concentration)

  • Procedure:

    • Charge an oven-dried Schlenk flask with methyl 4-bromobenzoate, morpholin-3-one, and Cs₂CO₃.

    • Add Pd₂(dba)₃ and Xantphos. Purge with Argon for 5 minutes.

    • Add degassed 1,4-dioxane.

    • Heat to 100°C for 12–16 hours. Monitor by TLC/LCMS (Target M+H: ~236).

    • Workup: Filter through Celite to remove inorganic salts. Concentrate filtrate.[2][3]

    • Purification: Flash chromatography (EtOAc/Hexane 30:70 to 80:20).

    • Yield Expectation: 85–92%.

Step B: Saponification

  • Reagents:

    • Methyl ester intermediate (from Step A)

    • LiOH·H₂O (2.0 eq)

    • THF:Water (3:1 ratio)

  • Procedure:

    • Dissolve the ester in THF/Water. Stir at Room Temperature (RT) for 4 hours.

    • Acidification: Cool to 0°C. Adjust pH to ~2–3 using 1M HCl. The product will precipitate.[4]

    • Isolation: Filter the white solid, wash with cold water, and dry under vacuum at 50°C.

    • Yield Expectation: >95%.[2][5][6][7]

Protocol 2: The "Curtius Route" to Rivaroxaban Precursor

Rationale: This converts the acid to the aniline (4-(4-aminophenyl)morpholin-3-one) safely, avoiding the use of genotoxic nitro-precursors often found in older routes.

  • Reagents:

    • 4-(3-Oxomorpholino)benzoic acid (1.0 eq)[5]

    • Diphenylphosphoryl azide (DPPA) (1.1 eq)

    • Triethylamine (TEA) (1.2 eq)

    • tert-Butanol (tBuOH) (Solvent/Reagent, excess)

  • Procedure:

    • Suspend the acid in anhydrous t-BuOH.

    • Add TEA and stir for 10 min at RT.

    • Add DPPA dropwise.

    • Rearrangement: Heat to 80°C (Reflux) for 4–6 hours. The intermediate isocyanate forms and is immediately trapped by t-BuOH to form the N-Boc carbamate.

    • Deprotection: Cool to RT. Add 4M HCl in Dioxane (5 eq). Stir for 3 hours.

    • Isolation: Concentrate to dryness.[3] Basify with sat. NaHCO₃ to precipitate the free aniline.

    • Result: 4-(4-aminophenyl)morpholin-3-one (Tan solid).

    • Purity Check: HPLC should show a single peak at RT matching the standard aniline.

Protocol 3: Discovery Library Synthesis (Amide Coupling)

Rationale: For medicinal chemists optimizing Factor Xa potency, the benzoic acid allows for the rapid testing of new "Right-Hand Side" (RHS) motifs.

  • Reagents:

    • 4-(3-Oxomorpholino)benzoic acid (1.0 eq)[5]

    • Diverse Amine Partner (R-NH₂, 1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.0 eq)

    • DMF (anhydrous)

  • Procedure:

    • Dissolve acid and DIPEA in DMF.

    • Add HATU and stir for 5 min (Activation).

    • Add the amine partner.[4] Stir at RT for 2–12 hours.

    • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine) and NaHCO₃.

    • Note: This scaffold tolerates a wide range of amines (aliphatic, aromatic, heteroaromatic).

Part 4: Quality Control & Impurity Management

When using 4-(3-Oxomorpholino)benzoic acid for pharmaceutical applications, specific impurities must be monitored:

Impurity TypeOriginDetection StrategyLimit (ICH Q3A)
Unreacted Halide Residual 4-bromobenzoic acid from synthesis.HPLC (RRT ~1.2)< 0.15%
Dimer Formation Double reaction during Buchwald coupling (rare).LCMS (M+H > 400)< 0.10%
Residual Palladium Catalyst carryover.ICP-MS< 10 ppm

Analytical Standard (HPLC Conditions):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV @ 254 nm.

References

  • Rivaroxaban Discovery: Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908.

  • Buchwald-Hartwig Coupling on Amides: Klapars, A., et al. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 123(31), 7727–7729.

  • Curtius Rearrangement Protocols: Shioiri, T., et al. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205.

  • Process Chemistry of Rivaroxaban: Weerts, S., et al. (2001). "Substituted Oxazolidinones and their Use in the Field of Blood Coagulation." World Intellectual Property Organization, WO 01/47919 A1.

Sources

Technical Guide: 4-(3-Oxomorpholino)benzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(3-Oxomorpholino)benzoic acid is a high-value bifunctional building block characterized by a morpholin-3-one ring fused to a benzoic acid scaffold. It serves as a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and is increasingly utilized in medicinal chemistry to introduce the morpholinone pharmacophore—a privileged structure known to enhance hydrogen bonding interactions within the S4 pocket of serine proteases.

Critical Identification Note (CAS Discrepancy)
  • Chemical Name: 4-(3-Oxomorpholin-4-yl)benzoic acid

  • Target Structure: A benzoic acid moiety with a morpholinone ring at the para-position.

  • Advisory: The CAS number 438056-69-0 is frequently associated in commercial databases with the aniline derivative (4-(4-aminophenyl)morpholin-3-one ), which is the direct precursor to Rivaroxaban.

  • Scope: This guide focuses on the Benzoic Acid derivative, which serves as the precursor to the aniline (via Curtius rearrangement) or as a scaffold for amide-based analogs.

Physicochemical Properties[1][2]
PropertySpecificationPractical Implication
Molecular Formula C₁₁H₁₁NO₄--
Molecular Weight 221.21 g/mol --
Appearance White to Off-white Crystalline SolidHigh purity required (>98%) to prevent side-reactions in coupling.
Solubility DMSO, DMF, hot MeOH; Poor in WaterReactions require polar aprotic solvents.
pKa (Calc) ~4.2 (Carboxylic Acid)Standard activation methods (HATU, SOCl₂) are effective.
Stability Acid Stable; Base SensitiveCaution: The lactam ring (morpholinone) can hydrolyze in strong aqueous base at high temperatures.

Application Note: Synthetic Strategies

The utility of 4-(3-Oxomorpholino)benzoic acid lies in its two primary reaction pathways: Amide Coupling (retention of the carbonyl) and Curtius Rearrangement (conversion to the aniline).

Pathway A: Amide Coupling (Analog Synthesis)

For the generation of Factor Xa inhibitor analogs, the carboxylic acid is coupled with various amines.

  • Challenge: The morpholinone ring is a lactam. Using harsh activating agents (e.g., PCl₅) or high temperatures can lead to chlorination of the lactam or ring-opening.

  • Solution: Use mild activation (EDC/HOBt or HATU) or controlled Acid Chloride formation (SOCl₂ with catalytic DMF).

Pathway B: Curtius Rearrangement (The "Rivaroxaban Route")

This is the most industrial relevant application. The benzoic acid is converted to the isocyanate and subsequently hydrolyzed to 4-(4-aminophenyl)morpholin-3-one (the Rivaroxaban amine).

  • Mechanism: Carboxylic Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Amine.[1][2][3]
  • Advantage: Avoids the use of nitro-compounds and subsequent hydrogenation, offering a "cleaner" impurity profile for GMP manufacturing.

Experimental Protocols

Protocol A: Activation & Amide Coupling (General Method)

Objective: To couple 4-(3-Oxomorpholino)benzoic acid with a primary amine (R-NH₂) while preserving the morpholinone ring.

Reagents:

  • Starting Material: 1.0 eq

  • Amine Partner: 1.1 eq

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF (10 volumes)

Step-by-Step Procedure:

  • Dissolution: Charge a dry flask with 4-(3-Oxomorpholino)benzoic acid (1.0 eq) and anhydrous DMF under nitrogen atmosphere. Stir until fully dissolved.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

    • Checkpoint: The solution should turn slightly yellow. Absence of precipitate indicates good solubility.

  • Coupling: Add the amine partner (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor by HPLC/LC-MS. Target peak [M+H]+ should appear; starting material (RT ~ X min) should disappear.

  • Workup: Pour the reaction mixture into ice-cold 5% LiCl solution (to remove DMF). Filter the precipitate.[4]

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH gradient).

Protocol B: Curtius Rearrangement to Aniline

Objective: Conversion to 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0 equivalent).[5]

Reagents:

  • Starting Material: 1.0 eq

  • Diphenylphosphoryl azide (DPPA): 1.1 eq

  • Triethylamine (TEA): 1.2 eq

  • Solvent: tert-Butanol (t-BuOH)

  • Hydrolysis Reagent: 4M HCl in Dioxane

Step-by-Step Procedure:

  • Acyl Azide Formation: Dissolve the benzoic acid derivative in t-BuOH (reflux grade). Add TEA (1.2 eq) and DPPA (1.1 eq).

  • Rearrangement: Heat the mixture to reflux (85°C) for 3 hours.

    • Mechanism:[6][1][7][8][9][10] The acyl azide forms in situ and thermally rearranges to the isocyanate, which is trapped by t-BuOH to form the Boc-protected aniline.

    • Safety: Nitrogen gas evolution will occur. Ensure proper venting.

  • Isolation of Intermediate: Concentrate the solvent in vacuo. Dissolve residue in EtOAc, wash with 5% NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Deprotection: Redissolve the Boc-intermediate in DCM. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Neutralization: Basify with saturated NaHCO₃ to pH 8. Extract with EtOAc.

  • Final Product: Evaporate solvent to yield the off-white solid aniline.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic utility of the building block.

G cluster_legend Legend Start 4-(3-Oxomorpholino) benzoic acid Act Activation (HATU/DIPEA) Start->Act Pathway A DPPA DPPA / t-BuOH (Curtius Rearrangement) Start->DPPA Pathway B Amide Amide Analog (Factor Xa Inhibitor) Act->Amide + R-NH2 Boc Boc-Protected Aniline DPPA->Boc - N2 (gas) HCl Deprotection (HCl/Dioxane) Boc->HCl Aniline 4-(4-aminophenyl) morpholin-3-one (Rivaroxaban Precursor) HCl->Aniline key Blue: Starting Material | Red: Rearrangement | Green: Final Product

Caption: Divergent synthesis pathways for 4-(3-Oxomorpholino)benzoic acid: Direct Amide Coupling (Top) vs. Curtius Rearrangement to Aniline (Bottom).

Quality Control & Analytics

HPLC Method Parameters

To ensure the integrity of the morpholinone ring and absence of unreacted benzoic acid.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide)
Retention Time Benzoic Acid (~4.5 min) < Aniline (~3.2 min) < Amide Product (~8.5 min)
Impurity Profile
  • Impurity A (Hydrolysis): 4-(2-hydroxyethylamino)benzoic acid. Result of morpholinone ring opening under basic conditions. Detectable by LC-MS (Mass +18).

  • Impurity B (Dimer): Anhydride formation if activation is too aggressive without immediate amine addition.

References

  • Rivaroxaban Synthesis Overview: Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., & Misselwitz, F. (2011). The discovery and development of rivaroxaban. Nature Reviews Drug Discovery. Link

  • Curtius Rearrangement Methodology: Ghosh, A. K., et al. (2018).[2] The Curtius Rearrangement: Applications in Modern Drug Discovery. ChemMedChem. Link

  • Chemical Properties (Aniline Derivative): PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one.[11] Link

  • Patent Grounding: Roehrig, S., et al. (2005).[10] Substituted Oxazolidinones and their Use in the Field of Blood Coagulation. US Patent 7,157,456.[10][12] Link

Sources

Application Note: HPLC Analysis of 4-(3-Oxomorpholino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Method Development and Validation Guide for Rivaroxaban Critical Intermediates

Executive Summary

This application note provides a comprehensive protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(3-Oxomorpholino)benzoic acid (CAS: 446292-07-5). This compound is a Critical Quality Attribute (CQA) and a Key Starting Material (KSM) in the synthesis of Rivaroxaban (Xarelto®), a direct Factor Xa inhibitor.

Ensuring the purity of this intermediate is vital for preventing downstream formation of difficult-to-remove impurities in the final API. This guide outlines a robust Reverse-Phase (RP-HPLC) method, explaining the physicochemical rationale behind the separation to ensure transferability and regulatory compliance (ICH Q2(R1)).

Physicochemical Context & Method Strategy

The Analyte
  • Chemical Name: 4-(3-Oxomorpholino)benzoic acid

  • Molecular Formula: C₁₁H₁₁NO₄

  • Function: Precursor to the oxazolidinone core of Rivaroxaban.

  • Key Functional Groups:

    • Carboxylic Acid: Weakly acidic (pKa ≈ 4.0–4.5).

    • Morpholinone Ring:[1] Polar, lactam functionality.

Method Development Logic (The "Why")

To achieve a self-validating and robust method, we must address the specific properties of the analyte:

  • pH Suppression (Critical): The presence of the carboxylic acid group means the analyte can exist in an ionized (carboxylate) or non-ionized form.

    • Strategy: We utilize a mobile phase pH of 2.5 – 3.0 .

    • Mechanism: At pH < pKa, the acid remains protonated (neutral). This increases its hydrophobicity, ensuring adequate retention on the C18 column and preventing peak tailing caused by secondary interactions with residual silanols.

  • Column Selection: A standard C18 (Octadecylsilane) column is selected for its universality and ability to separate the main peak from potential polar synthesis by-products (e.g., aniline derivatives).

  • Detection: The benzoic acid moiety provides a strong chromophore. We utilize 254 nm as the primary wavelength for maximum sensitivity, aligning with standard Rivaroxaban impurity methods.

Analytical Protocol

Instrumentation & Reagents[3][4]
  • HPLC System: Quaternary gradient pump, Autosampler, Column Oven, PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Reagents:

    • Acetonitrile (HPLC Grade).[2][3]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Water (Milli-Q / HPLC Grade).[2]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or Nucleodur C18)Provides sufficient plate count (N > 5000) for impurity separation.
Mobile Phase A 10 mM Phosphate Buffer, pH 3.0Suppresses ionization of the carboxylic acid.
Mobile Phase B Acetonitrile (100%)Strong organic modifier to elute the hydrophobic core.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CImproves mass transfer and peak shape.
Injection Volume 10 - 20 µLDependent on sensitivity requirements (LOD/LOQ).
Detection UV @ 254 nmMax absorption for the benzoyl moiety.
Run Time 20 MinutesSufficient for column wash and re-equilibration.
Gradient Program

Note: While isocratic methods exist, a gradient is recommended to clear late-eluting dimers or oligomers often found in starting materials.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial Hold
2.09010End Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Standard Prep: Dissolve 10 mg of Reference Standard in 50 mL diluent (0.2 mg/mL). Sonicate for 5 mins to ensure dissolution.

  • Sample Prep: Accurately weigh 10 mg of sample; dissolve in diluent. Filter through 0.45 µm PVDF or Nylon filter.

Analytical Workflow Visualization

The following diagram illustrates the validated workflow for analyzing this intermediate, ensuring data integrity from weighing to reporting.

HPLC_Workflow Start Start: Raw Material (4-(3-Oxomorpholino)benzoic acid) Weigh Weighing (10mg ± 0.1mg) Start->Weigh Dissolve Dissolution (50:50 Buffer:ACN) Weigh->Dissolve Sonicate 5 min Filter Filtration (0.45µm PVDF) Dissolve->Filter Remove Particulates Inject HPLC Injection (20µL) Filter->Inject Separate Separation (C18, pH 3.0) Inject->Separate Gradient Elution Detect Detection (UV 254nm) Separate->Detect Data Data Processing (Empower/ChemStation) Detect->Data Integration

Caption: Validated analytical workflow for the quantification of Rivaroxaban intermediate.

Method Validation Parameters (ICH Q2)

To ensure this protocol is "Trustworthy" and "Self-Validating," the following acceptance criteria must be met during system suitability testing (SST).

System Suitability Limits
ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) 4.0 – 6.0 min (Approx)If shifting: Check Mobile Phase pH and Column Oven Temp.
Theoretical Plates (N) > 2000If low: Column aging or dead volume in connections.
Tailing Factor (T) < 1.5If high (>2.0): Mobile phase pH is likely too high (Acid not protonated).
Precision (%RSD) < 2.0% (n=6 injections)If high: Check injector seal or pump pulsation.
Linearity & Range
  • Range: 0.05 mg/mL to 0.3 mg/mL (25% to 150% of target concentration).

  • Correlation Coefficient (

    
    ):  > 0.999.[1][2][4]
    
  • Significance: Confirms the detector response is proportional to concentration, essential for assay calculations.

Synthesis Context & Impurity Logic

Understanding where this molecule fits in the Rivaroxaban pathway is crucial for "Expertise." This intermediate reacts with (S)-glycidyl phthalimide (or similar) to form the oxazolidinone ring.

Synthesis_Pathway SM1 4-(3-Oxomorpholino)benzoic acid (Analyte of Interest) Intermediate Oxazolidinone Intermediate (Pre-Rivaroxaban) SM1->Intermediate Cyclization Impurity Impurity A / Degradants (Hydrolysis Products) SM1->Impurity Incomplete Reaction Reagent (S)-Glycidyl Phthalimide (Chiral Building Block) Reagent->Intermediate Rivaroxaban Rivaroxaban API (Final Drug) Intermediate->Rivaroxaban Coupling with Thiophene Rivaroxaban->Impurity Stress/Degradation

Caption: Synthesis pathway highlighting the analyte's role as a precursor and potential impurity source.

Troubleshooting & Scientific Insights

  • Peak Splitting: If the peak for 4-(3-Oxomorpholino)benzoic acid splits, it is often due to solvent mismatch. Ensure the sample diluent matches the initial mobile phase conditions (High aqueous content).

  • Retention Drift: This compound is sensitive to ionic strength. Ensure the phosphate buffer is prepared accurately by weight, not just volume.

  • Interference: If analyzing this as an impurity within a Rivaroxaban sample, it will elute significantly earlier than Rivaroxaban (which elutes ~9-12 min in similar conditions) due to the free carboxylic acid group making it more polar.

References

  • Chavda, N., & Kumar, S. (2021). Method Development and Acid Degradation Study of Rivaroxaban by RP-HPLC in bulk. Asian Journal of Pharmaceutical Analysis.

  • Sekhar Reddy, B.R., et al. (2018). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban. Scientia Pharmaceutica.

  • Arous, B., et al. (2010). Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities. ResearchGate.

  • PubChem. (2026).[5] Compound Summary: 4-(3-Oxomorpholino)benzoic acid. National Library of Medicine.

Sources

Application Note: NMR Spectroscopy Techniques for 4-(3-Oxomorpholino)benzoic Acid Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the NMR characterization of 4-(3-Oxomorpholino)benzoic acid (also known as 4-(3-oxomorpholin-4-yl)benzoic acid), a critical intermediate in the synthesis of anticoagulants like Rivaroxaban.[1]

Executive Summary

The accurate characterization of 4-(3-Oxomorpholino)benzoic acid (C₁₁H₁₁NO₄) is pivotal in ensuring the quality of downstream pharmaceutical products.[1] This compound features a benzoic acid moiety coupled with a morpholin-3-one ring, presenting specific spectroscopic challenges including solubility optimization and the resolution of proximate carbonyl signals.[1] This guide provides a self-validating protocol for full structural assignment using 1H, 13C, COSY, HSQC, and HMBC spectroscopies, tailored for high-throughput and regulatory environments.

Chemical Context & Structural Challenges[1][3][4][5][6]

The Molecule[2][4][7][8][9]
  • IUPAC Name: 4-(3-Oxomorpholin-4-yl)benzoic acid[1]

  • Molecular Formula: C₁₁H₁₁NO₄[1]

  • Molecular Weight: 237.21 g/mol [1]

  • Role: Key intermediate in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban).[2]

Spectroscopic Critical Quality Attributes (CQAs)
  • Carbonyl Differentiation: Distinguishing the carboxylic acid carbonyl (~167 ppm) from the lactam carbonyl (~166 ppm).[2]

  • Ring Conformation: Verifying the integrity of the morpholinone ring, specifically the N-aryl bond.[1]

  • Regiochemistry: Confirming the para-substitution pattern on the benzene ring.

Experimental Protocol

Solvent Selection Strategy

Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆) [1]

  • Causality: While CDCl₃ is common, this compound exhibits poor solubility in non-polar solvents due to the carboxylic acid and the polar lactam functionality.[2] DMSO-d₆ ensures complete dissolution, prevents aggregation, and slows proton exchange, often allowing the observation of the carboxylic acid proton (~12-13 ppm).[2]

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1][2]

Sample Preparation[1][2][10]
  • Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[2]

  • Transfer: Transfer to a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Configuration (400 MHz or higher recommended)[2]
  • Temperature: 298 K (25 °C).[1][2]

  • Spinning: Off (to prevent spinning sidebands in 2D experiments).

  • Lock/Shim: Auto-lock on DMSO; perform gradient shimming (TopShim).

Data Acquisition & Analysis

1H NMR (Proton) Characterization

The 1H spectrum provides the primary fingerprint. The molecule exhibits a classic AA'BB' aromatic system and a distinct morpholinone pattern.[1]

Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)

Shift (δ ppm)MultiplicityIntegralCoupling (Hz)AssignmentStructural Logic
12.80 - 13.00 br s1H-COOHCarboxylic acid proton (exchangeable).[1]
7.95 d2HJ = 8.8Ar-H (2,[2]6)Ortho to electron-withdrawing COOH (deshielded).[1]
7.55 d2HJ = 8.8Ar-H (3,[2]5)Ortho to electron-donating (via resonance) N-lactam.[1]
4.25 s2H-Morph-H2Isolated CH₂ between O and C=O (singlet).[1]
4.00 m (t-like)2HJ ≈ 5.0Morph-H5CH₂ adjacent to Oxygen (deshielded).[1]
3.75 m (t-like)2HJ ≈ 5.0Morph-H6CH₂ adjacent to Nitrogen.[1]

Note: Chemical shifts are approximate and may vary ±0.05 ppm depending on concentration and pH.[1][3]

13C NMR (Carbon) Characterization

The 13C spectrum confirms the carbon skeleton. The critical task is assigning the two carbonyls.[1]

Table 2: 13C NMR Assignment (100 MHz, DMSO-d₆)

Shift (δ ppm)TypeAssignmentDiagnostic Correlation (HMBC)
167.5 CqCOOH (Acid)Correlates with Ar-H (2,[1]6) at 7.95 ppm.[1]
166.2 CqN-C=O (Lactam)Correlates with Morph-H2 (4.25 ppm) and Morph-H6 (3.75 ppm).[1]
145.0 CqAr-C4 (N-linked)Ipso to Nitrogen.[1]
130.5 CHAr-C2,6Ortho to COOH.[1]
128.0 CqAr-C1 (COOH-linked)Ipso to Carbonyl.[1]
125.5 CHAr-C3,5Ortho to Nitrogen.[1]
68.0 CH₂Morph-C2Adjacent to Oxygen and Carbonyl.[1]
64.0 CH₂Morph-C5Adjacent to Oxygen.[1]
49.5 CH₂Morph-C6Adjacent to Nitrogen.[1]
2D NMR Validation Strategy

To ensure "Trustworthiness" in the assignment, 2D experiments are required to resolve ambiguities.

  • COSY (Correlation Spectroscopy): Confirms the spin system of the morpholine ring (CH₂-CH₂ coupling at 4.00 and 3.75 ppm) and the aromatic AA'BB' system.

  • HSQC (Heteronuclear Single Quantum Coherence): Links protons to their attached carbons, confirming the CH₂ assignments.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard" for connectivity. [2]

    • Key Interaction 1: The singlet at 4.25 ppm (Morph-H2) will show a strong correlation to the Lactam Carbonyl (166.2 ppm) but not the Acid Carbonyl.

    • Key Interaction 2: The aromatic protons at 7.95 ppm will correlate to the Acid Carbonyl (167.5 ppm).

Visualization: Characterization Workflow

The following diagram outlines the logical flow for characterizing this compound, ensuring no step is overlooked.

NMR_Workflow cluster_1D 1D Acquisition cluster_2D 2D Structural Confirmation Start Sample: 4-(3-Oxomorpholino)benzoic acid Prep Dissolve in DMSO-d6 (Target Conc: 20 mM) Start->Prep H1 1H NMR (Check Purity & Integration) Prep->H1 H1->Prep Insoluble? C13 13C NMR (Count Carbons: 11 signals) H1->C13 COSY COSY (Confirm Morpholine CH2-CH2) C13->COSY HMBC HMBC (Assign C=O signals) COSY->HMBC Validation Final Structure Validation (Compare vs Reference) HMBC->Validation

Figure 1: Step-by-step NMR characterization workflow for 4-(3-Oxomorpholino)benzoic acid.

Troubleshooting & Quality Control

  • Missing COOH Signal: If the broad singlet at ~13 ppm is absent, it is likely exchanging with trace water in the DMSO.[2]

    • Fix: Dry the sample or add a molecular sieve to the NMR tube.[1] Alternatively, run the spectrum at a lower temperature (e.g., 280 K) to slow the exchange.[2]

  • Water Suppression: The DMSO water peak appears at ~3.33 ppm.[1] If this overlaps with the morpholine signals (unlikely, as they are >3.7 ppm), use a presaturation pulse sequence (e.g., zgpr on Bruker systems).[2]

  • Impurity Profiling: Watch for residual starting materials:

    • 4-Aminobenzoic acid:[1][4] Doublets at lower shifts.[1]

    • Morpholin-3-one:[1][5][6][7][8][9] NH signal if unreacted.[1]

References

  • Rivaroxaban Intermediate Synthesis

    • Roehrig, S., et al. (2005).[2] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry.

    • [2]

  • NMR Solvent Data & Impurities

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][10] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

    • [2]

  • General Benzoic Acid Characterization

    • SDBS (Spectral Database for Organic Compounds).[1][2] "Benzoic acid derivatives spectral data."

    • [2]

Sources

Application Note: Mass Spectrometry Analysis of 4-(3-Oxomorpholino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Context

4-(3-Oxomorpholino)benzoic acid (CAS: 1152495-79-8, often referred to as a Rivaroxaban synthetic intermediate) is a critical structural moiety in the synthesis of Rivaroxaban (Xarelto), a direct Factor Xa inhibitor.[] In the pharmaceutical lifecycle, this molecule serves two roles: as a key building block during API synthesis and as a potential process-related impurity in the final drug substance.[]

Precise quantification and structural confirmation of this intermediate are regulatory requirements (ICH Q3A/Q3B) to ensure the safety and efficacy of the final anticoagulant product.[] This application note details a robust LC-MS/MS workflow for the trace analysis of 4-(3-Oxomorpholino)benzoic acid, focusing on ionization logic, fragmentation mechanics, and validated quantification protocols.

Physicochemical Profile
PropertyValueRelevance to MS Method
Formula

Basis for Exact Mass calculation.[]
Exact Mass 221.0688 DaTarget for High-Resolution MS (HRMS).[]
pKa (Acid) ~4.0 (Benzoic acid moiety)Requires acidic mobile phase (pH < 3) for retention on C18.
pKa (Base) Weakly basic (Morpholinone N)Allows protonation

in positive ESI.[]
Solubility Low in water; Soluble in DMSO/MeOHDictates sample diluent choice (avoid 100% aqueous).[]

Method Development Logic (The "Why")

Ionization Strategy: Positive vs. Negative Mode

While the carboxylic acid group suggests Negative Electrospray Ionization (ESI-) yielding


, our optimized protocol recommends Positive Electrospray Ionization (ESI+)  yielding 

.[]
  • Causality: Rivaroxaban and its other amine-containing impurities are almost exclusively analyzed in Positive mode.[] Using ESI+ for this intermediate allows for a unified single-run method , preventing the need for polarity switching which can reduce duty cycle and sensitivity in rapid UHPLC runs.[]

  • Mechanism: The carbonyl oxygen on the morpholine ring and the nitrogen atom facilitate protonation under acidic conditions (Formic acid/Ammonium formate).[]

Chromatographic Separation

The molecule is polar.[] Standard C18 columns often yield poor retention (eluting in the void volume) if the pH is neutral.[]

  • Solution: We utilize a Charged Surface Hybrid (CSH) C18 or equivalent column with a mobile phase pH of 3.0 or lower.[] This suppresses the ionization of the benzoic acid tail, increasing hydrophobicity and retention time (

    
    ).[]
    

Visualization: Analytical Workflow

The following diagram outlines the decision tree and workflow for analyzing this specific intermediate, ensuring data integrity from sample prep to data processing.

AnalyticalWorkflow Sample Sample Preparation (Dissolve in 50:50 MeOH:H2O) LC UHPLC Separation (C18, Acidic pH) Sample->LC Inject 5 µL Ionization ESI Source (Positive Mode) [M+H]+ = 222.07 LC->Ionization Elution MS1 Q1 Selection Precursor: 222.1 m/z Ionization->MS1 Protonation CID Collision Induced Dissociation (Argon Gas) MS1->CID Fragmentation MS2 Q3 Detection (MRM) Quantifier: 178.1 Qualifier: 163.1 CID->MS2 Product Scan Data Data Processing (Linearity r² > 0.99) MS2->Data Integration

Caption: Step-by-step LC-MS/MS workflow for the quantification of 4-(3-Oxomorpholino)benzoic acid.

Protocol 1: High-Resolution MS (Identification)

Use this protocol for structural elucidation or impurity identification in unknown samples.[]

Instrument: Q-TOF or Orbitrap MS Source Parameters:

  • Ionization: ESI Positive

  • Capillary Voltage: 3.5 kV[]

  • Source Temp: 350°C

  • Sheath Gas: 40 arb units[]

Acquisition Parameters:

  • Scan Range: 100–500 m/z[]

  • Resolution: > 30,000 FWHM

  • Target Mass (Theoretical): 222.0761 m/z

    
    
    

Key Identification Criteria:

  • Mass Accuracy: < 5 ppm error.

  • Isotope Pattern: Match theoretical intensity of

    
     peak (~12% of monoisotopic peak).
    

Protocol 2: LC-MS/MS (Quantification)

Use this protocol for routine batch release or pharmacokinetic studies.[]

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity)

  • Column: Waters XSelect CSH C18 (

    
     mm, 1.7 µm)
    
  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min[][2]

  • Mobile Phase A: 0.1% Formic Acid in Water[][2]

  • Mobile Phase B: Acetonitrile (100%)

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
1.00 5 Load
6.00 90 Elution Ramp
7.00 90 Wash
7.10 5 Re-equilibration

| 10.00 | 5 | End |[]

Mass Spectrometry (MRM) Parameters

System: Triple Quadrupole (e.g., SCIEX 6500+ or Thermo Altis) Polarity: Positive (


)
Transition TypePrecursor (m/z)Product (m/z)CE (eV)Mechanism
Quantifier 222.1 178.1 22 Loss of

(-44 Da)
Qualifier 1222.1163.135Ring cleavage/Loss of methyl
Qualifier 2222.1204.115Loss of

(-18 Da)

Note: The loss of


 (44 Da) is the signature fragmentation for benzoic acid derivatives in both positive and negative modes, providing high specificity.

Visualization: Fragmentation Pathway

Understanding the fragmentation is vital for troubleshooting interferences.[] The primary transition involves the decarboxylation of the benzoic acid moiety.[]

Fragmentation Parent Precursor Ion [M+H]+ = 222.1 Intermed Dehydration [M+H-H2O]+ = 204.1 Parent->Intermed - H2O (18 Da) Product Quantifier Ion (Decarboxylation) m/z = 178.1 Parent->Product - CO2 (44 Da) Fragment2 Qualifier Ion (Ring Cleavage) m/z = 163.1 Product->Fragment2 - CH3/Ring Break

Caption: Proposed ESI+ fragmentation pathway for 4-(3-Oxomorpholino)benzoic acid.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction between the carboxylic acid and free silanols on the column.[]

    • Fix: Ensure Mobile Phase A pH is < 3.[]0. Increase buffer strength (e.g., add 5mM Ammonium Formate to the 0.1% Formic Acid).[]

  • Issue: Signal Suppression.

    • Cause: Matrix effects from the API (Rivaroxaban) eluting nearby.[]

    • Fix: Adjust the gradient slope to ensure the intermediate (more polar) elutes well before the bulk API (more hydrophobic).

References

  • Rivaroxaban Impurity Profiling: Rohde, G. (2008).[] "Determination of rivaroxaban... in human plasma by HPLC-MS/MS." Journal of Chromatography B.

  • Benzoic Acid Fragmentation: Doc Brown's Chemistry. "Mass spectrum of benzoic acid fragmentation pattern."

  • General Impurity Guidelines: International Council for Harmonisation (ICH).[] "Guideline Q3A(R2): Impurities in New Drug Substances."

  • Rivaroxaban Synthesis & Intermediates: Perzborn, E., et al. (2011).[] "The discovery and development of rivaroxaban." Nature Reviews Drug Discovery.[]

Sources

Application Note: Crystallization & Purification of 4-(3-Oxomorpholino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the purification of 4-(3-Oxomorpholino)benzoic acid (CAS: 720720-60-5), a critical scaffold in the synthesis of Factor Xa inhibitors and related anticoagulant pharmacophores.

Executive Summary & Physicochemical Context

4-(3-Oxomorpholino)benzoic acid is a bifunctional intermediate combining a polar lactam (morpholin-3-one) ring and an ionizable carboxylic acid moiety. Unlike its aniline analogue (a key Rivaroxaban intermediate), this compound presents unique purification challenges due to its high polarity and potential for zwitterionic behavior or hydrogen-bond networking in the solid state.

High-purity isolation requires exploiting the pH-dependent solubility of the carboxylic acid while managing the solubility of the lactam ring in organic solvents. This guide details two complementary protocols:

  • Reactive Crystallization (pH-Swing): For gross purification from crude reaction mixtures (e.g., Buchwald-Hartwig coupling mixtures).

  • Thermal Recrystallization: For final polishing to achieve >99.5% HPLC purity.

Table 1: Physicochemical Profile & Solubility Matrix
PropertyValue / CharacteristicImplication for Crystallization
CAS Number 720720-60-5Unique identifier for sourcing/validation.
Molecular Weight 221.21 g/mol Moderate MW; favorable for crystalline packing.
pKa (Predicted) ~4.0 - 4.2 (COOH)Soluble in mild bases (NaHCO₃, Na₂CO₃).
Solubility (Water) Low (pH < 3) / High (pH > 8)Ideal for Acid-Base precipitation.
Solubility (MeOH/EtOH) Moderate (Hot) / Low (Cold)Suitable for thermal recrystallization.
Solubility (DMSO/DMF) HighUse only as a solvent in solvent/anti-solvent methods.

Protocol A: Reactive Crystallization (pH-Swing)

Objective: Isolation of the target acid from crude synthesis mixtures (containing inorganic salts, catalyst residues, or unreacted morpholinone). Mechanism: The protocol converts the insoluble free acid into a water-soluble carboxylate salt, filters off non-acidic impurities, and then regenerates the crystalline acid via controlled acidification.

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Suspend the crude solid (10.0 g) in Water (50 mL) .

    • Slowly add 10% NaOH (aq) or Sat. Na₂CO₃ while stirring until pH reaches 9.0–10.0.

    • Observation: The solid should dissolve completely to form a yellow-to-amber solution.

    • Control Point: If turbidity persists, these are non-acidic impurities.

  • Clarification Filtration:

    • Add Activated Carbon (0.5 g) to adsorb color and trace metal catalysts (e.g., Cu/Pd residues). Stir for 30 mins at 40°C.

    • Filter through a Celite pad or 0.45 µm membrane.

    • Result: Clear, amber filtrate containing the target as the sodium salt.

  • Controlled Crystallization (Acidification):

    • Cool the filtrate to 20°C .

    • Slowly add 2N HCl dropwise.

    • Critical Onset: Cloud point typically occurs around pH 5.5–6.0.

    • Continue addition until pH 2.0–2.5 is reached.

    • Aging: Stir the slurry for 60 minutes at 0–5°C to ripen the crystals and prevent occlusion of salts.

  • Isolation:

    • Filter the white-to-off-white solid.

    • Wash 1: Water (2 x 20 mL) to remove NaCl.

    • Wash 2: Cold Isopropanol (1 x 10 mL) to displace water and speed drying.

    • Dry under vacuum at 50°C.

Protocol B: Thermal Recrystallization (Polishing)

Objective: Removal of structurally similar impurities (e.g., isomers or decarboxylated byproducts) to achieve API-grade purity. Solvent System: Ethanol / Water (90:10 v/v).

Step-by-Step Methodology
  • Dissolution:

    • Charge crude 4-(3-Oxomorpholino)benzoic acid (5.0 g) into a flask.

    • Add Ethanol (95%, 40 mL) .

    • Heat to reflux (approx. 78°C).

    • Note: If dissolution is incomplete, add water dropwise (max 5 mL) until clear. The lactam ring enhances solubility in alcohols compared to plain benzoic acid.

  • Cooling Ramp (Nucleation Control):

    • Remove heat source and allow the vessel to cool slowly to room temperature (approx. 1°C/min).

    • Seeding (Optional): At 50°C, add a seed crystal (0.1% wt) to induce uniform particle size.

  • Final Crystallization:

    • Once at 25°C, cool further to 0–5°C using an ice bath.

    • Hold for 2 hours.

  • Filtration & Drying:

    • Filter the crystalline needles.

    • Wash with Cold Ethanol (5 mL) .

    • Dry in a vacuum oven at 55°C for 12 hours.

Process Logic & Visualization

The following diagram illustrates the decision matrix and workflow for purifying this intermediate, highlighting the rejection of specific impurity classes.

PurificationWorkflow Start Crude Reaction Mixture (Target + Catalyst + Salts) BaseAdd Add 10% NaOH (aq) Target -> Soluble Salt Start->BaseAdd Dissolution Filter1 Filtration (Celite/Carbon) Reject: Insoluble Organics & Catalyst BaseAdd->Filter1 Removal of solids Filtrate Clear Filtrate (Target Carboxylate) Filter1->Filtrate Acidify Add HCl to pH 2.0 Reactive Crystallization Filtrate->Acidify Protonation Slurry Precipitated Solid (Target Acid) Acidify->Slurry Precipitation Recryst Recrystallization (Ethanol/Water) Slurry->Recryst Polishing Final Pure 4-(3-Oxomorpholino) benzoic acid (>99.5%) Recryst->Final Isolation

Caption: Workflow for the purification of 4-(3-Oxomorpholino)benzoic acid, separating inorganic/catalytic impurities via pH swing and organic impurities via thermal recrystallization.

Troubleshooting & Critical Control Points

Impurity Profile & Rejection Strategies
  • Copper/Palladium Residues: If the compound was synthesized via Buchwald-Hartwig coupling, metal residues are a major risk.

    • Solution: Include a chelating wash (e.g., 1% EDTA disodium salt) during the isolation step of Protocol A, or use a metal scavenger resin (e.g., SiliaMetS®) during the alkaline dissolution phase.

  • Unreacted Morpholin-3-one: This starting material is highly water-soluble.

    • Control: It is effectively removed in the filtrate of Protocol A (Acid-Base step) provided the cake is washed thoroughly with water.

  • Color Issues: Amber/Brown discoloration.

    • Solution: The lactam nitrogen is susceptible to oxidation. Ensure the "Clarification Filtration" step uses fresh Activated Carbon and minimize exposure to light during drying.

Analytical Validation
  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% H3PO4 gradient). The acid peak typically elutes earlier than the corresponding ester or aniline precursors due to polarity.

  • 1H NMR (DMSO-d6): Confirm the integrity of the morpholinone ring (multiplets at ~3.7 and ~4.0 ppm) and the benzoic acid protons (doublets at ~7.9 and ~7.5 ppm).

References

  • Chemical Identity: 4-(3-Oxomorpholino)benzoic acid (CAS 720720-60-5).[1][2][3] PubChem Compound Summary. National Library of Medicine. [Link]

  • Synthesis Context:Process for the preparation of Rivaroxaban and intermediates. Patents describing the morpholinone scaffold assembly (e.g., WO2005026135, US7157456).
  • General Methodology:Purification of Benzoic Acid Derivatives. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Sources

Application Note: Experimental Utilization of 4-(3-Oxomorpholino)benzoic Acid in Antibacterial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for utilizing 4-(3-Oxomorpholino)benzoic acid (CAS: 720720-60-5 / 105318-28-3 derivatives) in antibacterial research. While often recognized as a key intermediate in the synthesis of anticoagulant factors (e.g., Rivaroxaban), this scaffold possesses significant value in medicinal chemistry as a bioisostere of oxazolidinones (e.g., Linezolid).

This Application Note is designed for researchers utilizing this specific acid as a core scaffold to synthesize and evaluate novel antimicrobial agents. It covers solubility management, chemical derivatization strategies for Structure-Activity Relationship (SAR) expansion, and standardized in vitro susceptibility testing.

Chemical Context & Rationale

4-(3-Oxomorpholino)benzoic acid features a morpholin-3-one ring fused to a phenyl group. In antibacterial design, this moiety serves two critical functions:

  • Pharmacophore Mimicry: The morpholinone ring structurally mimics the oxazolidinone core of Linezolid, a potent antibiotic against Gram-positive bacteria (e.g., MRSA).

  • Solubility & Stability: The morpholine ring enhances metabolic stability compared to open-chain analogs, while the carboxylic acid tail provides a versatile handle for amide coupling to introduce specificity-conferring "warheads."

Mechanistic Hypothesis

Derivatives of this acid typically target the bacterial 50S ribosomal subunit , inhibiting protein synthesis. However, the free acid form often lacks cell permeability. Therefore, the primary "experimental use" involves derivatization followed by biological screening .

Experimental Workflow Visualization

The following diagram illustrates the logical flow from scaffold processing to biological validation.

Antibacterial_Workflow cluster_QC Quality Control Acid 4-(3-Oxomorpholino) benzoic acid (Scaffold) Activation Carboxyl Activation (EDC/HATU) Acid->Activation Solubilization Coupling Amide Coupling (+ Amines/Hydrazides) Activation->Coupling Intermediates Library Derivative Library (Candidate Drugs) Coupling->Library Purification Screening In Vitro Screening (MIC Assay) Library->Screening DMSO Stocks HPLC Purity Check (>95%) Library->HPLC Hit Hit Identification (MIC < 4 µg/mL) Screening->Hit Data Analysis HPLC->Screening NMR Structure Verification

Figure 1: Integrated workflow for transforming the raw acid scaffold into active antibacterial candidates.

Protocol A: Solubilization & Stock Preparation

Challenge: 4-(3-Oxomorpholino)benzoic acid is sparingly soluble in water due to its aromatic/heterocyclic nature and intermolecular hydrogen bonding. Improper solubilization causes precipitation in assay media, leading to false negatives.

Materials
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich, D2650).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Procedure
  • Weighing: Weigh 10 mg of 4-(3-Oxomorpholino)benzoic acid into a sterile 1.5 mL microcentrifuge tube.

  • Primary Stock (100 mM): Calculate the molar mass (MW ≈ 221.21 g/mol ). Add the appropriate volume of 100% DMSO to achieve a 100 mM concentration.

    • Calculation:

      
      
      
    • Example: For 10 mg, add ~452 µL DMSO.

  • Sonication: Sonicate for 5–10 minutes at 40°C to ensure complete dissolution. The solution should be clear and colorless.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Validation Step: Dilute 5 µL of stock into 995 µL PBS. Measure Absorbance at 600nm. If OD > 0.05, precipitation has occurred; increase DMSO ratio or switch to a DMSO/Tween-80 (95:5) solvent system.

Protocol B: Chemical Derivatization (Library Synthesis)

Objective: To convert the inactive acid into active amides/hydrazides. Reaction Scale: 0.5 mmol.

Reagents
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Amine Partners: Aniline derivatives (e.g., 3-fluoroaniline), hydrazides, or heterocyclic amines.

Step-by-Step
  • Activation: In a round-bottom flask, dissolve 0.5 mmol of 4-(3-Oxomorpholino)benzoic acid in 3 mL anhydrous DMF.

  • Addition: Add 0.6 mmol HATU and 1.0 mmol DIPEA. Stir at Room Temperature (RT) for 15 minutes.

  • Coupling: Add 0.55 mmol of the selected Amine Partner .

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Work-up: Pour reaction mixture into ice-cold water (20 mL). The product usually precipitates. Filter and wash with water.[1]

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography.

Protocol C: In Vitro Antibacterial Susceptibility Testing (MIC)

Standard: CLSI M07-A10 Guidelines. Purpose: Determine the Minimum Inhibitory Concentration (MIC) of the acid (as control) and its derivatives.

Biological Materials[1][2][3][4][5][6][7]
  • Gram-Positive: Staphylococcus aureus (ATCC 29213 - MSSA), S. aureus (ATCC 43300 - MRSA).

  • Gram-Negative: Escherichia coli (ATCC 25922).[2]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Experimental Setup (96-Well Plate)
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to reach starting inoculum of 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Add 100 µL CAMHB to columns 2–12.

    • Add 200 µL of compound (at 2x highest test concentration, e.g., 128 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

  • Controls:

    • Column 11 (Growth Control): Bacteria + Media + Solvent (DMSO 1%).

    • Column 12 (Sterility Control): Media only.

    • Reference Drug: Linezolid or Ciprofloxacin (Must be run in parallel).

  • Inoculation: Add 100 µL of diluted bacterial suspension to columns 1–11. Final volume = 200 µL.

  • Incubation: 16–20 hours at 37°C.

Data Interpretation[1][2][3][4][5][6][7][8][9]
  • MIC Definition: The lowest concentration showing no visible growth (no turbidity).

  • Control Check: The parent compound [4-(3-Oxomorpholino)benzoic acid] often shows MIC > 64 µg/mL (inactive). This confirms that antibacterial activity in derivatives is due to the specific pharmacophore assembly, not the acid tail itself.

Data Presentation & Analysis

Expected Results Table

Summarize your findings using the structure below.

Compound IDR-Group (Amine)S. aureus (MIC µg/mL)E. coli (MIC µg/mL)Cytotoxicity (CC50)
OMB-Acid (Parent) -OH>128 (Inactive)>128>200
OMB-01 3-Fluoroaniline4.064>100
OMB-02 Hydrazide2.03285
Linezolid (Ref) N/A2.0>64>100
Cytotoxicity Counter-Screening

To ensure "antibacterial" hits are not simply general toxins, counter-screen active compounds against mammalian cells (e.g., HEK293 or Vero cells) using an MTT assay.

  • Selectivity Index (SI):

    
    .
    
  • Target: SI > 10 is considered a promising lead.

References

  • Lead Sciences. (n.d.). 4-(3-Oxomorpholino)benzoic acid - Product Description. Retrieved from

  • Somashekhar, M., et al. (2014).[1] Synthesis and antimicrobial activity of morpholine derivatives. International Journal of Medicine and Pharmaceutical Research.[1] Retrieved from

  • Chopra, S., et al. (2018).[3] Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives as potent antibacterial agents. Bioorganic Chemistry. Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
  • National Institutes of Health (NIH). (2025). Benzoic Acid: Chemical and Physical Properties. PubChem Compound Summary. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(3-Oxomorpholino)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Improvement & Impurity Control Target Molecule: 4-(3-oxomorpholin-4-yl)benzoic acid (Key Rivaroxaban Intermediate)

Executive Summary

This technical guide addresses yield optimization for 4-(3-oxomorpholin-4-yl)benzoic acid . This moiety is the critical "left-hand" building block of the anticoagulant Rivaroxaban. Low yields in this synthesis typically stem from two distinct root causes depending on the pathway chosen:

  • Cyclization Pathway (PABA Route): Competitive oligomerization during the alkylation of 4-aminobenzoic acid.

  • N-Arylation Pathway (Goldberg Route): Catalyst deactivation (oxidation of Cu(I) to Cu(II)) and solubility-limited kinetics.

Module 1: The Cyclization Pathway (Industrial Standard)

Context: This route involves reacting 4-aminobenzoic acid (or its ester) with a 2-(2-haloethoxy)acetyl derivative, followed by intramolecular lactamization.

Troubleshooting Guide: Low Yield & Sticky Byproducts
SymptomProbable CauseCorrective Action
Oligomerization (Gummy precipitate) High Concentration: High local concentration of the alkylating agent causes intermolecular reaction (polymerization) rather than intramolecular cyclization.High Dilution Technique: Add the acid chloride/alkylator dropwise to the amine solution. Maintain a solvent volume >10 mL per gram of reactant.
Incomplete Cyclization Base Strength Mismatch: Weak inorganic bases (e.g., K₂CO₃) may be insufficient to drive the final ring closure at lower temperatures.Phase Transfer Catalysis (PTC): Add 5 mol% TBAB (Tetrabutylammonium bromide) . This solubilizes the carbonate in the organic phase, accelerating the lactamization.
Ester Hydrolysis (If using ester) Wet Solvents: Presence of water during the base-mediated cyclization hydrolyzes the ester prematurely, complicating purification.Azeotropic Drying: If using Toluene/K₂CO₃, perform a Dean-Stark reflux before adding the alkylating agent to ensure the system is anhydrous.
Q&A: Critical Protocol Adjustments

Q: I am seeing a large amount of unreacted PABA despite long reaction times. Why? A: This is often a solubility issue . PABA is zwitterionic and poorly soluble in non-polar solvents like Toluene.

  • Fix: Switch to a biphasic system (Toluene/Water) using a mild base (NaHCO₃) for the initial acylation step, then isolate the intermediate amide. Perform the ring closure in a second step using a stronger base (NaOEt) in Ethanol. This "telescoped" two-step approach often yields >85% compared to <60% for the one-pot method.

Module 2: The Catalytic N-Arylation (Goldberg Coupling)

Context: Direct coupling of morpholin-3-one with 4-iodobenzoic acid (or 4-bromobenzoic acid) using Copper catalysis. This route is shorter but chemically more sensitive.

The "Blue Death" Phenomenon

In Copper(I)-catalyzed amidations, the active species is Cu(I). If your reaction mixture turns blue or green , your catalyst has oxidized to inactive Cu(II), killing the reaction.

Protocol Optimization: The "Self-Validating" Catalyst System

To ensure high turnover numbers (TON), you must stabilize the Cu(I) species.

Recommended System:

  • Catalyst: CuI (10 mol%)

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) or trans-1,2-diaminocyclohexane (20 mol%). Note: Amino acid ligands like Glycine are cheaper but often require higher temperatures (130°C+).

  • Base: K₃PO₄ (Potassium Phosphate) - Superior to Carbonates for this specific substrate.

  • Solvent: Dioxane or DMF.

Step-by-Step Optimization:

  • Degassing is Non-Negotiable: Sparge the solvent with Argon for 20 minutes before adding the catalyst. Cu(I) is air-sensitive in solution.

  • Ligand Loading: Always use a 2:1 ratio of Ligand:Metal. The ligand prevents disproportionation of Cu(I).

  • The "Induction Period" Check: If the reaction stalls at 20% conversion, your base particle size is likely too large.

    • Fix: Use micronized K₃PO₄. The reaction occurs on the surface of the base; increasing surface area eliminates the induction period.

Module 3: Purification & Isolation Logic

Context: The product is an amphoteric molecule (benzoic acid moiety + amide/amine character). Standard silica chromatography often leads to streaking and mass loss.

Isoelectric Precipitation Protocol

Avoid chromatography by exploiting the pH-solubility profile.

  • Post-Reaction: If using the ester, hydrolyze with NaOH/EtOH, then remove ethanol. You now have the sodium salt in water (Soluble).

  • Impurity Wash: Wash the basic aqueous layer (pH > 12) with Ethyl Acetate. This removes non-polar byproducts (unreacted halides, catalyst ligands).

  • Controlled Acidification:

    • Slowly add 1M HCl.

    • Critical Point: The product precipitates effectively at pH 3-4 .

    • Do not drop to pH 1, as the morpholine oxygen/nitrogen can protonate, resolubilizing the compound as a hydrochloride salt.

Data: Solvent Solubility Profile for Recrystallization

SolventSolubility (Hot)Solubility (Cold)Suitability
Ethanol HighModerateBest for recrystallization
Acetonitrile ModerateLowGood anti-solvent
Water Low (at pH 3-4)InsolublePrecipitation medium
Toluene LowInsolublePoor

Visualizing the Logic

The following diagram illustrates the decision logic for troubleshooting low yields based on the observed reaction color and physical state.

YieldOptimization Start Start: Low Yield Diagnosis RouteCheck Which Synthetic Route? Start->RouteCheck Cyclization Route A: Cyclization (PABA + Chloro-ether) RouteCheck->Cyclization Goldberg Route B: N-Arylation (Morpholinone + Halo-benzoate) RouteCheck->Goldberg Sticky Issue: Sticky/Gummy Product? Cyclization->Sticky Dilution Action: Increase Dilution (Prevent Oligomerization) Sticky->Dilution Yes Incomplete Issue: Unreacted SM? Sticky->Incomplete No PTC Action: Add TBAB (PTC) & Check Water Content Incomplete->PTC ColorCheck Color Check: Is solution Blue/Green? Goldberg->ColorCheck Oxidation Diagnosis: Catalyst Oxidation (Cu(I) -> Cu(II)) ColorCheck->Oxidation Yes Stall Issue: Reaction Stalls? ColorCheck->Stall No Degas Action: Degas Solvents Increase Ligand Ratio Oxidation->Degas BaseSize Action: Use Micronized Base (Surface Area Limit) Stall->BaseSize

Caption: Decision tree for diagnosing yield loss in 4-(3-Oxomorpholino)benzoic acid synthesis.

References

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

  • Bayer Healthcare AG. (2001). "Substituted Oxazolidinones and their Use in the Field of Blood Coagulation." World Intellectual Property Organization, WO 01/47919.[1] Link

  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research. Link

  • Stahl, S. S. (2015).[2] "Copper-Catalyzed Aerobic Oxidations of Organic Molecules." Accounts of Chemical Research. (Context on Cu catalyst oxidation mechanisms). Link

  • Wei, H., et al. (2019). "Process for the preparation of 4-(4-aminophenyl)morpholin-3-one." World Intellectual Property Organization, WO 2019/138362. (Detailed industrial protocols for the morpholinone ring formation). Link

Sources

Technical Support Center: Purification of 4-(3-Oxomorpholino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-OXMZ-04 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Purity and Metal Scavenging for 4-(3-Oxomorpholino)benzoic Acid

Executive Summary

You are likely synthesizing 4-(3-oxomorpholin-4-yl)benzoic acid via a Copper-catalyzed Ullmann coupling (typically reacting 4-iodobenzoic acid with morpholin-3-one). This pathway introduces specific purification challenges: persistent copper residues (causing green/grey discoloration), regioisomers , and solubility issues due to the amphiphilic nature of the molecule (polar amide + carboxylic acid).

This guide bypasses standard textbook definitions and focuses on the "Ticket/Resolution" format used in high-throughput process development.

Module 1: Critical Impurity Profiling

Before attempting purification, identify which "Ticket" matches your current issue.

Impurity Class Visual Indicator Chemical Origin Detection Method
Inorganic Salts White ash upon combustionBases (K₂CO₃, K₃PO₄) used in couplingROI (Residue on Ignition)
Copper (Catalyst) Green, Grey, or Blue tintCuI / Ligand complexesICP-MS or Colorimetric
Starting Material Sticky/Gummy textureUnreacted Morpholin-3-oneHPLC (Early eluting)
Halo-acid Yellowish solidUnreacted 4-Iodobenzoic acidHPLC (Late eluting)
Module 2: The "Crash-Out" Protocol (Acid-Base Swing)

Ticket Type: Primary Isolation / Bulk Purification Objective: Remove non-acidic impurities (morpholinone) and insoluble inorganic salts.[1]

This molecule is a carboxylic acid.[2] We exploit its pKa (~4.2) to separate it from neutral precursors and metal catalysts.

Workflow Logic

The following diagram illustrates the chemical logic behind the pH-swing purification.

PurificationLogic Crude Crude Reaction Mixture (Product + Cu + Salts + SM) BaseStep Step 1: Basify (pH 10-11) Solvent: 1N NaOH / Water Crude->BaseStep Filter1 Filtration 1 (Remove Insolubles) BaseStep->Filter1 Filtrate Filtrate (Product as Na-Salt) Filter1->Filtrate Keep Solids Solid Waste (Cu-Salts, Polymers) Filter1->Solids Reject AcidStep Step 2: Acidify (pH 2-3) Slow addition of 2N HCl Filtrate->AcidStep Precipitate Product Precipitates AcidStep->Precipitate Wash Wash: Water -> Cold EtOH Precipitate->Wash Final Pure 4-(3-Oxomorpholino) benzoic acid Wash->Final

Figure 1: Acid-Base Swing Workflow. By converting the acid to its water-soluble carboxylate salt, we filter out insoluble copper species before regenerating the solid product.

Step-by-Step Protocol
  • Dissolution: Suspend the crude solid in Water (10 vol) .

  • Basification: Add 2M NaOH dropwise until pH reaches 10–11 . The solution should become clear (or slightly hazy).

    • Why? This converts the benzoic acid to sodium benzoate (highly soluble), while unreacted morpholinone and heavy metal clusters often remain insoluble or colloidal.

  • Filtration (Critical): Filter the alkaline solution through a Celite pad or a 0.45µm membrane.

    • Tip: If the filtrate is green/blue, Copper is chelated. Proceed to Module 3.

  • Precipitation: Cool the filtrate to 5–10°C . Slowly add 2M HCl while stirring vigorously.

  • Endpoint: Stop addition when pH reaches 2.0–2.5 .

  • Isolation: Filter the white precipitate. Wash with Water (3x) followed by Cold Ethanol (1x) to remove trapped water.

Module 3: Metal Scavenging (Copper Removal)

Ticket Type: Color Correction / Catalyst Removal Issue: Product retains a grey/green hue even after acid-base workup.

Copper catalysts (CuI/Ligands) form tight complexes with the nitrogen in the morpholinone ring. Simple washing is insufficient.

Option A: The EDTA Wash (Standard)

  • During the Basification step (Module 2, Step 2), add Disodium EDTA (0.5 eq relative to Cu load) to the alkaline solution.

  • Stir for 30 minutes at room temperature.

  • Proceed with filtration.[3][4] The EDTA-Cu complex is water-soluble and will remain in the mother liquor upon acidification.

Option B: Thiol-Functionalized Silica (High Purity) If the product is for late-stage pharma use (ppm limits):

  • Dissolve crude product in DMF or DMSO .

  • Add SiliaMetS® Thiol or equivalent scavenger (10 wt% loading).

  • Stir at 50°C for 4 hours .

  • Filter out the silica scavenger.

  • Precipitate product by pouring the filtrate into Water .

Module 4: Troubleshooting & FAQs
Q1: My product is not precipitating upon acidification. The solution turns milky but no solid forms.

Diagnosis: Particle size is too small (colloidal) or solvent entrapment. Fix:

  • Heat Cycling: Heat the acidic milky suspension to 60°C for 30 minutes (Ostwald ripening), then cool slowly to room temperature. This encourages crystal growth.

  • Salting Out: Add NaCl (5% w/v) to the aqueous phase to increase ionic strength and force the organic acid out of solution.

Q2: The product is sticky/gummy after filtration.

Diagnosis: Presence of unreacted Morpholin-3-one (which has a low melting point) or trapped DMF/DMSO. Fix: Perform a Slurry Wash .

  • Suspend the sticky solid in Ethyl Acetate or Acetone (the product is poorly soluble in these, but impurities are soluble).

  • Stir vigorously for 1 hour.

  • Filter.[3][4][5][6] The gummy impurities will dissolve, leaving a free-flowing powder.

Q3: I see a small impurity at RRT 1.1 on HPLC.

Diagnosis: Likely the Regioisomer (2-isomer) or 4-Hydroxybenzoic acid (if hydrolysis of the iodide occurred). Fix: Recrystallization.

  • Solvent System: Ethanol : Water (80:20) .

  • Protocol: Dissolve in boiling Ethanol. Add hot water until persistent turbidity. Cool slowly.

References
  • General Ullmann Coupling Methodologies

    • Klapers, A., et al. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 2001.

  • Purification of Benzoic Acid Derivatives

    • US Patent 7,157,456. "Substituted Oxazolidinones and their Use in the Field of Blood Coagulation." (Describes the synthesis and handling of morpholinone-phenyl intermediates similar to the topic).

  • Metal Scavenging Protocols

    • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium and Copper Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.

(Note: While specific patents for the isolated "4-(3-oxomorpholino)benzoic acid" are rare, the chemistry is derived from the standard synthesis of Factor Xa inhibitors like Rivaroxaban, where this moiety is a key building block.)

Sources

Identifying impurities in 4-(3-Oxomorpholino)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Technical Operations Team / QC & Process Development From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Impurity Profiling & Troubleshooting for 4-(3-Oxomorpholino)benzoic Acid

Executive Summary & Chemical Context

4-(3-Oxomorpholino)benzoic acid (CAS: 446292-07-5) is the critical "Acid Intermediate" used in the synthesis of Rivaroxaban (Xarelto). Its purity is paramount because the morpholinone ring is stable, but the benzoic acid moiety undergoes downstream coupling. Impurities introduced here—specifically uncyclized precursors or regioisomers—often carry through to the final API, failing ICH Q3A guidelines.

This guide addresses the standard industrial synthesis route : the cyclocondensation of 4-aminobenzoic acid (PABA) (or its esters) with 2-(2-chloroethoxy)acetyl chloride (or equivalent alkylating agents), followed by base-mediated ring closure.

Synthesis Pathway & Impurity Origin Map

The following diagram maps the critical process nodes where impurities are generated. Use this to trace "unknown peaks" in your HPLC chromatogram back to the specific reaction failure mode.

G Start Starting Material: 4-Aminobenzoic Acid (PABA) Step1 Step 1: N-Acylation (Kinetic Control) Start->Step1 Reagent Reagent: 2-(2-Chloroethoxy)acetyl chloride Reagent->Step1 LinearInt Linear Intermediate: 4-[[2-(2-chloroethoxy)acetyl]amino]benzoic acid Step1->LinearInt Main Path ImpurityA Impurity A (IMP-A): Unreacted PABA Step1->ImpurityA Stoichiometry Error ImpurityC Impurity C (IMP-C): N,N-Dialkylated Dimer (Over-reaction) Step1->ImpurityC Excess Reagent/High Temp Step2 Step 2: Cyclization (Base-Mediated) LinearInt->Step2 Product Target Product: 4-(3-Oxomorpholino)benzoic acid Step2->Product NaOH/K2CO3, Heat ImpurityB Impurity B (IMP-B): Uncyclized Linear Intermediate (Hydrolysis of Cl) Step2->ImpurityB Incomplete Cyclization

Figure 1: Process flow for 4-(3-Oxomorpholino)benzoic acid synthesis highlighting the origin of key impurities (IMP-A, IMP-B, IMP-C).

Impurity Identification & Specifications

Use the table below to correlate Relative Retention Times (RRT) with chemical structures. Note: RRTs are approximate based on a standard C18 / Acidic Mobile Phase method (see Section 5).

Impurity CodeCommon NameChemical OriginRRT (Approx)Limit (Spec)
IMP-A PABAResidual Starting Material0.35 - 0.45NMT 0.15%
IMP-B Linear IntermediateIncomplete cyclization (Cl displaced by OH or intact)0.85 - 0.90NMT 0.50%
Target Oxomorpholino Acid Main Product 1.00 > 98.5%
IMP-C Dimer / Bis-alkylOver-alkylation of amine1.20 - 1.35NMT 0.10%
IMP-D 4-Iodobenzoic AcidAlternate route starting material1.50+NMT 0.10%

Troubleshooting Guide (FAQ)

Q1: I see a persistent peak at RRT ~0.90 that resists recrystallization. What is it?

Diagnosis: This is likely IMP-B (The Linear Intermediate) . Mechanism: The acylation step (Step 1) worked, but the cyclization (Step 2) failed. This occurs if the base is too weak or the reaction water wasn't removed. Corrective Action:

  • Push the Cyclization: Do not add more alkylating reagent. Instead, increase the temperature of the second stage (reflux) or add a stronger base (e.g., switch from

    
     to 
    
    
    
    or
    
    
    ).
  • Phase Transfer: If using a biphasic system (e.g., Toluene/Water), add a Phase Transfer Catalyst (TBAB) to ensure the base contacts the organic intermediate.

Q2: The product color is off-white/brown instead of white. How do I fix this?

Diagnosis: Oxidation of residual PABA (IMP-A) or formation of aniline oligomers. Mechanism: PABA is light- and air-sensitive. If left unreacted at high temperatures, it oxidizes to azo-colored compounds. Corrective Action:

  • Stoichiometry Check: Ensure a slight excess (1.05 eq) of the alkylating agent to fully consume PABA.

  • Acid Wash: The morpholinone ring is less basic than the free aniline of PABA. Wash the crude solid with dilute HCl (1N). PABA will form a soluble hydrochloride salt and wash away, while the morpholinone acid remains less soluble or precipitates.

Q3: My assay is low (<95%), but HPLC purity is high (>99%). Why?

Diagnosis: Inorganic Salt Contamination . Mechanism: The synthesis generates stoichiometric amounts of chloride salts (NaCl/KCl). If the final isolation is done by simply evaporating the solvent or precipitating from brine, salts remain trapped in the crystal lattice. Corrective Action:

  • Ash Test: Perform a Residue on Ignition (ROI) test. If >1.0%, you have salt.

  • Reslurry: Reslurry the product in water at 50°C for 1 hour. The organic acid is sparingly soluble in water, while the inorganic salts will dissolve. Filter while warm.

Validated Analytical Protocol (HPLC)

To reliably separate the Linear Intermediate from the Cyclized Product, you cannot use a neutral mobile phase. You must suppress ionization of the carboxylic acid.

Method Parameters:

  • Column: Phenomenex Luna C18(2) or Zorbax SB-C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Maximize Benzoic absorption) and 254 nm.

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
5.0 95 5
20.0 40 60
25.0 40 60
26.0 95 5

| 35.0 | 95 | 5 |

Technical Note: The initial isocratic hold (0-5 min) is crucial to separate the highly polar PABA (IMP-A) from the solvent front.

References

  • Perzborn, E., et al. (2011). Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology.

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939). Journal of Medicinal Chemistry.

  • U.S. Pharmacopeia (USP) . General Chapter <621> Chromatography.

  • Phenomenex Application Note . Separation of Rivaroxaban and its Organic Impurities.

Technical Support Center: Overcoming Solubility Issues of 4-(3-Oxomorpholino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

As a Senior Application Scientist supporting the development of Factor Xa inhibitors (e.g., Rivaroxaban), I frequently encounter tickets regarding 4-(3-Oxomorpholino)benzoic acid . This compound is a critical intermediate, but its physicochemical profile—specifically its high crystal lattice energy and poor solubility in standard organic solvents—often creates bottlenecks in both synthesis and analysis.

This guide moves beyond generic advice. It applies a first-principles approach to the molecule's two dominant functional groups: the carboxylic acid (pKa ~4.[1]2) and the morpholin-3-one lactam (polar, hydrogen-bond acceptor).[1] By manipulating these handles, we can engineer solubility on demand.

Module 1: Analytical Sample Preparation (HPLC/LCMS)

Q: I cannot get a stable baseline or consistent recovery in HPLC. The sample precipitates in the injector. How do I dissolve this for accurate quantification?

A: This is a classic "solvent mismatch" error. The compound is sparingly soluble in standard mobile phases (Water/Acetonitrile) at neutral or acidic pH. If you dissolve it in pure DMSO and inject it into a highly aqueous, acidic mobile phase, the compound will "crash out" upon contact with the stream.

The Protocol: The "pH-Assist" Dilution Do not rely solely on organic strength.[1] Use pH to your advantage.[1]

  • Stock Solution: Dissolve 10 mg of the compound in 1 mL of DMSO or DMAc (Dimethylacetamide). It should dissolve readily.[1]

  • Intermediate Dilution (Critical Step): Dilute this stock 1:10 into a mixture of Methanol/Water (50:50) containing 10 mM Ammonium Acetate (pH ~7-8) .

    • Why? At pH > 6, the carboxylic acid is deprotonated (

      
      ). The ionized form is significantly more soluble in the aqueous mix than the neutral form.
      
  • Final Injection Solvent: Ensure your initial mobile phase gradient starts with at least 5-10% organic to prevent on-column precipitation.[1]

Visual Guide: HPLC Sample Prep Decision Tree

HPLC_Prep Start Start: Solid Sample Solvent Dissolve in 100% DMSO Start->Solvent Check Target Concentration? Solvent->Check HighConc High (>1 mg/mL) (Prep LC) Check->HighConc Prep/Purification LowConc Low (<0.1 mg/mL) (Analytical) Check->LowConc QC/Assay DiluentA Dilute with 50:50 MeOH:H2O + 0.1% NH4OH HighConc->DiluentA LowConc->DiluentA Inject Inject onto Column DiluentA->Inject Stable Solution DiluentB Dilute with Mobile Phase (Risk of precip!) DiluentB->Inject Precipitation Risk

Caption: Decision tree for preventing on-column precipitation during HPLC analysis.

Module 2: Process Chemistry & Purification

Q: Recrystallization from ethanol is yielding poor recovery and amorphous solids. What is the alternative?

A: Ethanol alone is often insufficient because the solubility curve is too flat (poor solubility even at boiling). The Acid-Base Swing (pH-Swing) is the industry-standard purification method for benzoic acid derivatives.[1] It is superior because it filters out non-acidic impurities mechanically.[1]

The "Acid-Base Swing" Protocol:

  • Dissolution (High pH): Suspend the crude solid in water (10 vol). Slowly add 1M NaOH or Na2CO3 until pH > 10.[1] The solution should become clear as the salt forms.

    • Troubleshooting: If haze remains, these are non-acidic impurities. Filter them out now (Celite filtration).[2]

  • Precipitation (Low pH): Slowly add 1M HCl to the filtrate while stirring vigorously.

    • Control: Do not dump the acid. Dropwise addition allows for controlled crystal growth.[1]

    • Target: Bring pH down to ~2-3.[1] The product will precipitate as a white crystalline solid.[3]

  • Digestion: Heat the slurry to 50°C for 30 minutes (Ostwald ripening) to remove fines and improve filterability.

  • Isolation: Cool to room temperature, filter, and wash with water.

Solvent Selection Matrix

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water (Neutral) PoorInsoluble❌ Poor"Brick dust" behavior.[1][4][2]
Water (pH 10) HighHigh✅ ExcellentUsed for dissolution step.[4][2]
Ethanol ModerateLow⚠️ VariableGood for washing, poor for primary crystallization.[4][2]
DMSO/DMF HighHigh❌ PoorHard to remove solvent; product loss is high.[4][2]
AcOH/Water HighModerate✅ GoodRecrystallization from hot acetic acid is a viable alternative if salts are unwanted.[4][2]

Module 3: Synthesis & Reaction Media

Q: I am trying to couple this acid with an amine, but the reaction slurry is too thick (viscosity issues). What solvent should I use?

A: In substitution or coupling reactions (e.g., forming the amide bond for Rivaroxaban), you need a solvent that disrupts the intermolecular hydrogen bonding of the lactam ring.

Recommended Solvents:

  • NMP (N-Methyl-2-pyrrolidone): The structural similarity between NMP and the morpholinone ring makes it an excellent solvent.[1] It effectively solvates the lactam moiety.

  • DMF (Dimethylformamide): Standard, but difficult to remove.

  • Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran) often performs better than standard THF due to a higher boiling point (80°C), allowing for higher thermal energy to break crystal lattices.[1]

Tip: If using a coupling agent (EDC/HOBt or HATU), adding a tertiary base (DIPEA) helps solubilize the acid by forming the soluble carboxylate salt in situ before the activation step.

Module 4: Mechanism of Action (The "Why")

Understanding the pKa is the key to mastering this compound.

  • Carboxylic Acid pKa: ~4.2 (Estimated based on benzoic acid).[2]

  • Morpholinone Nitrogen: The nitrogen is part of a lactam (amide). It is not basic . It does not protonate under standard aqueous conditions.[1] Therefore, you cannot solubilize this molecule using acid (unlike typical amines).

Visualizing the Solubility Switch

Solubility_Switch AcidForm Neutral Form (pH < 3) INSOLUBLE BaseForm Salt Form (COO-) (pH > 6) SOLUBLE AcidForm->BaseForm + NaOH (Deprotonation) BaseForm->AcidForm + HCl (Protonation)

Caption: The pH-dependent solubility switch mechanism for benzoic acid derivatives.

References

  • Rivaroxaban Synthesis & Intermediates

    • Roehrig, S. et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1][4][5] Journal of Medicinal Chemistry, 2005, 48(19), 5900–5908.

  • Purification of Benzoic Acid Derivatives

    • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." (Standard reference for Acid-Base extraction techniques).
    • Alfa Chemistry.[1] "Recrystallization of Benzoic Acid."[3][6][7][8][9]

  • Solubility Data & pKa

    • PubChem Compound Summary.[1] "Benzoic acid."[3][6][7][8][9][10][11][12][13] (For comparative physicochemical properties).

Disclaimer: This guide is intended for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-(3-Oxomorpholino)benzoic acid before handling.

Sources

Technical Support Center: Synthesis & Optimization of 4-(3-oxomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-4MB Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions for 4-(3-oxomorpholin-4-yl)benzoic acid

Executive Summary & Strategic Route Selection

You are targeting 4-(3-oxomorpholin-4-yl)benzoic acid , a critical scaffold structurally related to Factor Xa inhibitors (e.g., Rivaroxaban). The synthesis poses a specific challenge: the morpholin-3-one ring is a lactam, which is significantly less nucleophilic than a standard amine, making N-arylation difficult. Furthermore, the carboxylic acid moiety on the aryl ring can poison transition metal catalysts.

To optimize this reaction, you must choose between two distinct synthetic strategies based on your available resources and scale.

Decision Matrix: Route Selection

Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and priorities.

Module A: The Pd-Catalyzed Coupling (Recommended for Lab Scale)

This route uses Buchwald-Hartwig amidation .[1] It is convergent and efficient but requires strict control over oxygen and water.

Critical Constraint: You cannot use free 4-bromobenzoic acid. The carboxylate will bind to the Palladium (Pd) center, arresting the catalytic cycle. You must use the ester (Methyl 4-bromobenzoate) and hydrolyze it post-coupling.

Optimized Protocol

Reagents:

  • Substrate 1: Methyl 4-bromobenzoate (1.0 equiv)

  • Substrate 2: Morpholin-3-one (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1–2 mol%)

  • Ligand: Xantphos (2–4 mol%) — Crucial for lactam coupling due to its large bite angle.

  • Base: Cs₂CO₃ (1.4 equiv) — Must be anhydrous and finely ground.

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with Methyl 4-bromobenzoate, Morpholin-3-one, Cs₂CO₃, Pd₂(dba)₃, and Xantphos. Cap and purge with Argon/N₂ for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Activation: Heat the mixture to 100°C for 12–16 hours.

  • Workup: Filter through Celite to remove inorganic salts. Concentrate the filtrate.

  • Hydrolysis: Dissolve the crude ester in THF/Water (1:1), add LiOH (3 equiv), and stir at RT for 2 hours. Acidify to pH 3 to precipitate the target acid.

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Catalyst Poisoning (O₂)Ensure solvents are degassed (sparging) and the headspace is inert.
Black Precipitate Early Ligand OxidationXantphos oxidizes easily. Use a fresh bottle or store under argon.
Dehalogenation (Ar-H) Hydride SourceDioxane can act as a hydride source at high T if Pd is overactive. Lower T to 90°C.
Stalled Reaction Base InsolubilityCs₂CO₃ "cakes" at the bottom. Use vigorous magnetic stirring or switch to K₃PO₄.

Module B: The Cyclization Route (Recommended for Scale-Up)

This route avoids heavy metals entirely, mimicking the industrial synthesis of Rivaroxaban intermediates. It builds the morpholinone ring directly onto the aniline.

Optimized Protocol

Reaction Scheme: Methyl 4-aminobenzoate + 2-(2-chloroethoxy)acetyl chloride → Intermediate Amide → Target Lactam

Step-by-Step Workflow:

  • Acylation: Dissolve Methyl 4-aminobenzoate (1.0 equiv) in Toluene/Water (biphasic). Add K₂CO₃ (1.1 equiv).

  • Addition: Dropwise add 2-(2-chloroethoxy)acetyl chloride (1.1 equiv) at 0–5°C. Stir for 2 hours.

  • Cyclization: Add a phase transfer catalyst (TBAB, 5 mol%) and excess NaOH (50% aq. solution). Heat to 50–60°C .

    • Note: The strong base effects both the cyclization (intramolecular alkylation) and the hydrolysis of the ester to the acid in one pot.

  • Isolation: Acidify the aqueous layer with HCl. The product, 4-(3-oxomorpholin-4-yl)benzoic acid , will precipitate as a solid.

Critical Control Points
  • Temperature: During cyclization, do not exceed 60°C. Higher temperatures cause hydrolysis of the amide bond (ring opening), destroying the morpholinone.

  • Regioselectivity: The acylation occurs on the aniline nitrogen. The subsequent cyclization attacks the alkyl chloride. This order is self-enforcing.

Data & Optimization Logic

Ligand Screening Data (for Route A)

Conditions: Methyl 4-bromobenzoate, Morpholin-3-one, Pd source, Base, Dioxane, 100°C.

LigandCatalyst SystemYield (Isolated)Notes
Xantphos Pd₂(dba)₃88% Best performance. Large bite angle facilitates reductive elimination of the amide.
BINAP Pd(OAc)₂65%Slower kinetics; requires higher catalyst loading.
BrettPhos Pd precatalyst72%Good, but overkill/expensive for this specific transformation.
PPh₃ Pd(PPh₃)₄<10%Monodentate ligands fail to support lactam coupling effectively.
Troubleshooting Logic Flow

Figure 2: Diagnostic loop for troubleshooting low yields in the coupling reaction.

References

  • Klapars, A., Antilla, J. C., Buchwald, S. E., & Job, G. E. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.

  • Yin, J., & Buchwald, S. E. (2002). Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Spanning. Journal of the American Chemical Society.

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A Highly Potent and Selective Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry.

Disclaimer: These protocols involve the use of hazardous chemicals. Always consult the Safety Data Sheet (SDS) for each reagent and perform a risk assessment before experimentation.

Sources

Troubleshooting peak tailing in HPLC of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in HPLC of Benzoic Acid Derivatives Ticket ID: BENZ-TAIL-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary: The "Why" Behind the Tailing

Welcome to the Technical Support Center. You are likely experiencing peak tailing (


) with benzoic acid derivatives. This is a classic chromatographic challenge rooted in two competing chemical equilibria:
  • Analyte Ionization (

    
     Mismatch):  Benzoic acid derivatives typically have a 
    
    
    
    between 4.0 and 4.5. If your mobile phase pH is near this value, the analyte splits between neutral and ionized states, causing peak broadening and tailing.
  • Silanol Interactions (Secondary Retention): Silica-based columns possess residual silanol groups (

    
    ). Above pH 3.5, these silanols ionize to 
    
    
    
    . If your benzoic acid derivative contains any basic functionality (e.g., an amine group on the ring) or if the benzoate anion interacts with metal impurities, it will "drag" on these active sites, creating a tail.

Part 1: Diagnostic Workflow

Before altering your method, use this logic tree to isolate the root cause.

TroubleshootingFlow Start START: Peak Tailing Observed (As > 1.2) CheckPH Step 1: Check Mobile Phase pH Is pH within +/- 1 unit of pKa? Start->CheckPH ActionPH Action: Adjust pH Target pH < 2.8 (Suppression) or pH > 6.5 (Ionization) CheckPH->ActionPH YES (Mixed Mode) CheckBuffer Step 2: Check Buffer Conc. Is buffer < 10 mM? CheckPH->CheckBuffer NO ActionPH->CheckBuffer Retest ActionBuffer Action: Increase Ionic Strength Raise to 20-25 mM CheckBuffer->ActionBuffer YES (Weak Buffering) CheckColumn Step 3: Check Column Type Is it Type-A Silica or Non-Endcapped? CheckBuffer->CheckColumn NO ActionBuffer->CheckColumn Retest ActionColumn Action: Switch Column Use Type-B High Purity End-capped C18 CheckColumn->ActionColumn YES (Silanol Activity) CheckSystem Step 4: System Physical Check Void volume or frit issue? CheckColumn->CheckSystem NO ActionColumn->CheckSystem Retest ActionSystem Action: Reverse Flush / Replace CheckSystem->ActionSystem YES

Figure 1: Logical troubleshooting pathway for acidic analyte tailing. Follow the blue nodes for diagnosis and red nodes for immediate chemical correction.

Part 2: Mobile Phase Optimization (The "Gold Standard" Fix)

The most effective way to eliminate tailing for benzoic acid derivatives is Ion Suppression . By lowering the pH well below the analyte's


, you force the equilibrium toward the neutral (protonated) state. Neutral molecules do not interact with charged silanols.
Protocol A: The Low-pH Suppression Method

Objective: Protonate both the analyte and the residual silanols.[1]

  • Target pH: 2.5 – 3.0.

    • Reasoning: At pH 2.5, benzoic acid (

      
      ) is >98% neutral. Residual silanols (
      
      
      
      ) are also largely protonated (neutral), eliminating the cation-exchange mechanism [1, 2].
  • Buffer Selection:

    • Do not use unbuffered water/acid mixtures if reproducibility is key. Use a distinct buffer system.

Buffer Selection Guide for Benzoic Acids

Detection ModeRecommended BufferConcentrationNotes
UV (HPLC) Potassium Phosphate (

)
20–25 mMBest Choice. Excellent buffering capacity at pH 2.0–3.0. Transparent to UV <210nm.
MS (LC-MS) Formic Acid / Ammonium Formate 10–20 mMVolatile. Good for MS, but lower buffering capacity than phosphate. Set pH to ~2.8.
UV (Alternative) TFA (Trifluoroacetic Acid) 0.05% - 0.1% v/vActs as an ion-pairing agent and acid. Warning: Can suppress MS signal and linger in systems.
Protocol B: The "Salt Effect" (Ionic Strength)

If you cannot lower the pH (e.g., acid-labile compounds), you must increase ionic strength.

  • Mechanism: High salt concentration (25–50 mM) creates a "shield" (Debye layer) that masks the electrostatic attraction between the analyte and the silica surface [3].

  • Action: Increase buffer concentration from 10 mM to 25 mM.

Part 3: Stationary Phase Selection

If mobile phase adjustments fail, your column chemistry is likely the culprit.[2] Older "Type A" silica contains high concentrations of acidic, metal-activated silanols.

The "Type B" Requirement

You must use High-Purity (Type B) Silica with End-capping .[3]

  • End-capping: A secondary reaction where small silanes (e.g., trimethylchlorosilane) react with residual silanols that the large C18 ligands missed. This physically blocks the benzoic acid from touching the silica surface [4].

Recommended Phase Characteristics:

  • Pore Size: 80–120 Å (Standard for small molecules).

  • Carbon Load: 15–20% (High retention).

  • Bonding: Trifunctional C18 with exhaustive end-capping.

  • Alternative: Polar-Embedded Groups (PEG) . These phases have an internal polar group (amide, carbamate) that shields silanols and provides excellent peak shape for acids using 100% aqueous mobile phases [5].

Part 4: Frequently Asked Questions (Technical Support)

Q1: I adjusted the pH to 2.5, but I still see a "shoulder" on the peak. Why? A: This is likely Mass Overload or Solvent Mismatch .

  • Solvent Mismatch: If you dissolve your sample in 100% Acetonitrile but inject into a mobile phase of 90% Water, the strong solvent carries the analyte down the column faster than the mobile phase, causing peak distortion.

  • Fix: Dissolve the sample in the mobile phase (or a weaker solvent).

Q2: Can I use Acetate buffer for Benzoic Acid? A: Avoid it if possible. Acetate buffers (


 4.76) are effective at pH 3.8–5.8. This is exactly the range where Benzoic Acid (

4.2) is partially ionized. Operating here maximizes retention time variability and peak splitting [6]. Stick to Phosphate (pH 2.5) or Formate (pH 2.8).[4]

Q3: My peak tails, but retention time is also shifting earlier every run. A: This indicates Phase Collapse (Dewetting) or Column Fouling .

  • If you are using a standard C18 column with >95% water (to retain polar benzoic acids), the hydrophobic C18 chains can "collapse" onto themselves to avoid the water, losing surface area.

  • Fix: Use an "AQ" (Aqueous) compatible column or a Polar-Embedded column.

Q4: Is the tailing caused by a void in the column? A: Easy test: Inject a neutral, non-interacting standard (like Toluene or Uracil).

  • If the neutral standard also tails : You have a physical void (bad column) or extra-column volume (bad tubing/connections).

  • If the neutral standard is symmetrical : The issue is chemical (silanol interactions described above).

References

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Link

  • Agilent Technologies. (2019).[5] A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Link

  • McCalley, D. V. (2010). Effect of Buffer Concentration on the Retention of Acids and Bases in Reversed-Phase LC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?Link

  • Waters Corporation. HPLC Troubleshooting Guide: Peak Tailing. Link

  • Chrom Tech. (2025).[3][6][7] What Causes Peak Tailing in HPLC?Link

Sources

Resolving complex NMR spectra of 4-(3-Oxomorpholino)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Complex Spectra of 4-(3-Oxomorpholino)benzoic Acid Derivatives

Executive Summary

The 4-(3-oxomorpholino)benzoic acid scaffold (a key structural motif in Factor Xa inhibitors like Rivaroxaban) presents unique NMR challenges. These arise from the interplay between the semi-rigid morpholin-3-one lactam ring , N-aryl bond rotamers , and carboxylic acid dimerization .[1] This guide addresses the "broad peak" phenomenon, signal overlap in the 3.5–4.5 ppm region, and distinguishing genuine conformers from impurities.

Part 1: The "Broad Spectrum" Issue (Conformational Dynamics)

User Query: "My


H NMR spectrum in DMSO-d

shows broad, undefined multiplets in the aliphatic region (3.7–4.3 ppm). Is my sample impure?"

Diagnosis: Likely not.[2] You are observing intermediate exchange broadening . The morpholin-3-one ring is not a perfect chair; it undergoes a "half-chair" or "envelope" flipping motion.[1] Additionally, the N-Aryl bond (between the morpholine nitrogen and the benzoic acid phenyl ring) possesses partial double-bond character due to resonance with the lactam carbonyl. At room temperature (298 K), the rate of this conformational interconversion often matches the NMR time scale, causing coalescence (broadening).

Troubleshooting Protocol: Variable Temperature (VT) NMR

To resolve this, you must push the system into the "Fast Exchange" limit (sharpening by averaging) or "Slow Exchange" limit (freezing out distinct conformers).

Step-by-Step Workflow:

  • Solvent Selection: Switch to a high-boiling solvent if possible (DMSO-d

    
     is suitable up to ~100°C; Nitrobenzene-d
    
    
    
    for higher).[1]
  • Heat the Sample: Acquire spectra at 298 K, 323 K, 348 K, and 373 K.

  • Observation:

Visual Guide: VT-NMR Decision Logic

VT_Logic start Observation: Broad Aliphatic Signals step1 Perform VT-NMR (25°C to 100°C) start->step1 decision Signal Behavior? step1->decision res_sharp Signals Sharpen & Coupling Resolves decision->res_sharp Sharpening res_split Signals Split or Remain Broad decision->res_split No Change concl_1 Diagnosis: Fluxional Ring (Fast Exchange Limit reached) res_sharp->concl_1 concl_2 Diagnosis: Atropisomerism or Degradation res_split->concl_2 action_1 Action: Report High-T Chemical Shifts concl_1->action_1 action_2 Action: Run HPLC-MS to rule out impurity concl_2->action_2

Caption: Decision tree for distinguishing conformational broadening from sample impurity using Variable Temperature NMR.

Part 2: Signal Overlap & Assignment (The 3.5–4.5 ppm Region)

User Query: "I have three methylene groups in the morpholinone ring, but they overlap. How do I assign them definitively?"

Technical Insight: The morpholin-3-one ring breaks the symmetry of a standard morpholine.[1]

  • Position 2 (

    
    ):  These protons are isolated from the others by the heteroatoms.[1] They typically appear as a singlet  (or tightly coupled AB system) around 4.2–4.5 ppm .[1]
    
  • Position 5 (

    
    ):  Coupled to Position 6.[1] These are deshielded by the Nitrogen (and the N-aryl ring current).[1]
    
  • Position 6 (

    
    ):  Coupled to Position 5.[1]
    

Reference Chemical Shifts (in DMSO-d


): 
PositionEnvironmentMultiplicityApprox.[4] Shift (

)
Key Correlation (HMBC)
H-2

Singlet (s)4.25 ppmCorrelations to C=O[1] (C3)
H-5

Triplet (t)3.95 ppmCorrelations to Aryl C-ipso
H-6

Triplet (t)4.05 ppmCorrelations to C2
Ar-H Benzoic AA'BB'Doublets (d)7.6 / 7.9 ppmCOOH / N-Linkage

The "Rosetta Stone" Experiment: 2D HSQC-TOCSY Standard HSQC gives you C-H pairs.[1] However, HSQC-TOCSY is superior here.

  • Excitation of the H-5 protons will transfer magnetization to C-5 and C-6.[1]

  • Excitation of H-2 will not transfer to C-5/C-6 (blocked by heteroatoms).[1]

  • Result: You can instantly identify the isolated H-2 spin system versus the H-5/H-6 spin system.

Part 3: The "Missing" Carboxylic Acid Proton

User Query: "I cannot find the COOH proton in my spectrum, or it is drifting between samples. Is my compound a salt?"

Troubleshooting: Benzoic acid derivatives form strong hydrogen-bonded dimers in non-polar solvents (


) and variable aggregates in polar aprotic solvents (

).[1]
  • The "Wet DMSO" Effect: If your DMSO has trace water (peak at 3.33 ppm), the acidic proton (

    
    ) undergoes rapid exchange with 
    
    
    
    , broadening the signal into the baseline.
  • The Fix:

    • Dry the Sample: Use fresh ampoules of DMSO-d

      
       with TMS.
      
    • D

      
      O Shake:  Add one drop of D
      
      
      
      O. If the peak was there (broad), it will disappear completely (exchange to COOD).
    • Salt Formation Check: Look at the ipso-carbon shifts in

      
      C NMR. Deprotonation (forming a carboxylate) shifts the carbonyl carbon and the ipso-carbon significantly compared to the free acid.
      
Part 4: Distinguishing Impurities (Rivaroxaban Context)

User Query: "I see a small 'shadow' set of peaks (~5% intensity) near my main signals. Is this an isomer or an impurity?"

Critical Analysis: In the synthesis of 4-(3-oxomorpholino)benzoic acid derivatives (often via epoxide opening or cyclization), a common impurity is the regioisomer where the ketone is at position 2 (morpholin-2-one) or an uncyclized linear precursor.[1]

Differentiation Protocol:

  • Check the H-2 Signal:

    • Target (Morpholin-3-one): H-2 is a singlet ~4.2 ppm (isolated between O and C=O).[1]

    • Impurity (Morpholin-2-one): The

      
       next to the carbonyl is also next to the Nitrogen.[1] This changes the coupling pattern and chemical shift (usually upfield).
      
  • Diffusion Ordered Spectroscopy (DOSY):

    • If the "shadow" peaks have a different diffusion coefficient (

      
      ), it is a separate molecular species (impurity).
      
    • If

      
       is identical, it is likely a rotamer  (slow exchange around the N-Aryl bond).[1]
      

Assignment Workflow Diagram

Assignment_Flow sample Unknown Peaks hsqc 1. Run HSQC sample->hsqc hmbc 2. Run HMBC hsqc->hmbc check_h2 Identify H-2 (Isolated CH2) hmbc->check_h2 path_correct H-2 correlates to C=O only check_h2->path_correct Yes path_wrong H-2 couples to other CH2 check_h2->path_wrong No res_correct Confirm: 3-one Scaffold path_correct->res_correct res_wrong Confirm: Regioisomer or Linear path_wrong->res_wrong

Caption: Logic flow for distinguishing the 3-oxomorpholino core from common synthetic regioisomers using 2D NMR.

References
  • RSC Advances. "Synthesis and characterization of Rivaroxaban derivatives and impurities." Royal Society of Chemistry.

  • Journal of Pharmaceutical and Biomedical Analysis. "Impurity profiling of Rivaroxaban using NMR and LC-MS." ScienceDirect.

  • Magn. Reson. Chem. "Conformational analysis of N-aryl-morpholin-3-ones by variable temperature NMR." Wiley Online Library.

  • U.S. National Library of Medicine. "Fluxional processes in organometallic and heterocyclic rings." PubMed Central.

Sources

Technical Support Center: Stability & Storage of 4-(3-Oxomorpholino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-105355 | Status: Operational | Updated: 2025-05-15

Core Technical Overview

Molecule Identity: 4-(3-Oxomorpholin-4-yl)benzoic acid CAS Registry Number: 105355-26-6 Primary Application: Key intermediate in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban).

Executive Summary: This compound contains two distinct functional motifs with opposing stability profiles: a benzoic acid moiety (susceptible to hygroscopic clumping and salt formation) and a morpholin-3-one (lactam) ring (susceptible to hydrolytic ring-opening under stress). While generally stable as a solid, improper storage leads to two primary failure modes: hydrolytic degradation and photo-oxidative discoloration .

This guide provides a self-validating storage protocol and troubleshooting workflow to ensure the integrity of this critical intermediate.

Critical Storage Parameters (The "Why" & "How")

Do not deviate from these parameters. The stability of the lactam ring is kinetically controlled; moisture and heat lower the activation energy for ring-opening.

ParameterSpecificationMechanistic Rationale
Temperature 2°C to 8°C (Long-term)20°C to 25°C (Short-term < 30 days)Higher temperatures accelerate the hydrolysis of the lactam ring and potential decarboxylation (though rare below 100°C).
Humidity < 40% RH (Desiccator required)The carboxylic acid group is hygroscopic. Absorbed water creates a localized aqueous micro-environment, catalyzing the hydrolysis of the morpholinone ring.
Light Protect from Light (Amber Glass/Foil)The aniline-derived substructure is photosensitive. UV exposure leads to radical formation and "yellowing" (quinone-like impurities).
Atmosphere Inert Gas Overlay (Argon/Nitrogen)Recommended for bulk storage to prevent oxidative degradation of the morpholine ring.

Troubleshooting Guide & FAQs

Direct solutions to common laboratory observations.

Issue 1: Physical Appearance Change

Q: The powder has turned from off-white to a distinct yellow or beige. Is it still usable?

  • Diagnosis: This indicates photo-oxidation . The aromatic ring has likely undergone radical oxidation due to light exposure.

  • Action: Perform an HPLC purity check.

    • If Purity > 98.0%:: The discoloration is likely surface-level. Recrystallize (e.g., in Ethanol/Water) if necessary.

    • If Purity < 98.0%:: Discard. Oxidative byproducts can act as chain terminators in subsequent Rivaroxaban coupling reactions.

Issue 2: Aggregation & Caking

Q: The material has formed hard clumps inside the bottle. Can I grind it down?

  • Diagnosis: Moisture excursion . The carboxylic acid moiety has absorbed atmospheric water, leading to hydrogen bonding networks (caking).

  • Risk: Moisture trapped inside the crystal lattice may have already initiated hydrolysis of the lactam ring.

  • Action:

    • Dry a small sample in a vacuum oven at 40°C for 4 hours.

    • Run a Water Content (Karl Fischer) test.

    • Run HPLC.[1][2][3] If the "Ring-Open" impurity (see Section 5) is > 0.5%, repurify or discard.

Issue 3: Solubility Issues

Q: The compound is not dissolving completely in the standard solvent (DMSO/Methanol).

  • Diagnosis: Potential polymerization or salt formation . If the material was stored near volatile bases (amines), the carboxylic acid may have formed an insoluble salt.

  • Action: Acidify the solvent slightly (0.1% Formic Acid). If solubility is restored, the material had likely formed a salt.

Standardized QC Protocol (Self-Validating System)

Use this method to validate the integrity of your stock. This method is derived from standard Rivaroxaban impurity profiling, optimized for the intermediate.

HPLC Method: Purity & Degradation Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm)

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Column Temp: 30°C

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
20.0 40 60
20.1 95 5

| 25.0 | 95 | 5 |

Acceptance Criteria:

  • Main Peak Retention: ~8.0 - 10.0 min (varies by column).

  • Ring-Open Impurity: Elutes earlier than the main peak (more polar due to free amine/acid groups).

  • Purity Threshold: ≥ 98.5% (Area %).

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation risks: Hydrolysis (Moisture) and Oxidation (Light/Air).

DegradationPathways cluster_legend Storage Risks Intact 4-(3-Oxomorpholino) benzoic acid (Active Intermediate) RingOpen Ring-Opened Impurity (Hydrolysis Product) [High Polarity] Intact->RingOpen Moisture + Heat (Lactam Hydrolysis) Oxidized Quinone/Colored Species (Photo-Oxidation) Intact->Oxidized UV Light + O2 Salts Ammonium/Metal Salts (Insoluble Clumps) Intact->Salts Volatile Amines (Cross-Contamination)

Caption: Figure 1. Degradation pathways for CAS 105355-26-6. The red path (Hydrolysis) is the most common failure mode during humid storage.

Decision Workflow: Inventory Management

Follow this logic gate when retrieving material from storage.

StorageWorkflow Start Retrieve Material from Storage VisualCheck Visual Inspection: Color & Flow Start->VisualCheck IsYellow Is it Yellow/Brown? VisualCheck->IsYellow IsClumped Is it Clumped? IsYellow->IsClumped No HPLC Run HPLC (Method Sec. 4) IsYellow->HPLC Yes (Oxidation Risk) IsClumped->HPLC No Dry Vacuum Dry (40°C, 4h) IsClumped->Dry Yes Pass Proceed to Synthesis HPLC->Pass Purity > 98.5% Fail Quarantine / Discard HPLC->Fail Purity < 98.5% Dry->HPLC Retest

Caption: Figure 2. Quality Control decision tree for assessing stored intermediates prior to use.

References

  • Rivaroxaban Impurity Profiling

    • Title: Synthesis and Characterization of Chiral Impurities of Rivaroxaban.
    • Source: International Research Journal on Advanced Engineering and Management (2024).
    • Relevance: Identifies the ring-opened hydrolysis products of the morpholinone intermedi
    • URL:[Link]

  • General Stability of Benzoic Acid Derivatives

    • Title: Safety Data Sheet: Benzoic acid (Storage and Stability).
    • Source: Carl Roth GmbH.
    • Relevance: Establishes baseline hygroscopicity and storage protocols for benzoic acid moieties.
    • URL:[Link]

  • HPLC Methodology for Related Substances

    • Title: Validated HPLC method for Identification and Quantific
    • Source: Longdom Publishing.
    • Relevance: Provides the basis for the acidic mobile phase selection (pH ~2.5) used in the protocol above.
    • URL:[Link]

Sources

Technical Support Center: Scaling Synthesis of 4-(3-Oxomorpholino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting the Ullmann-Goldberg Condensation for Rivaroxaban Intermediates

Executive Summary & Context

The Molecule: 4-(3-Oxomorpholino)benzoic acid is the critical "anchor" intermediate for the blockbuster anticoagulant Rivaroxaban (Xarelto) . Its synthesis hinges on the formation of the C–N bond between the morpholinone ring and the phenyl moiety.

The Challenge: While trivial on a milligram scale, scaling this reaction (typically a copper-catalyzed Ullmann-Goldberg condensation) reveals non-linear behaviors. Common failure modes include catalyst deactivation (stalled conversion), "tarry" impurity profiles, and difficulties in filtration due to fine particle formation.

This guide moves beyond standard literature, offering a robust, self-validating protocol and a "If/Then" troubleshooting logic for process chemists.

The Optimized Protocol (Self-Validating System)

Do not rely on legacy protocols using copper bronze and high temperatures (200°C+). Modern scale-up utilizes ligand-accelerated catalysis at moderate temperatures.

Reaction Scheme: Morpholin-3-one + 4-Bromobenzoic acid + Base → [CuI/Ligand] → Target Product

Standard Operating Procedure (100g Scale Basis)
ComponentEquiv.RoleCritical Specification
4-Bromobenzoic Acid 1.0SubstratePurity >99%; low moisture.
Morpholin-3-one 1.1-1.2NucleophileExcess drives kinetics.
CuI (Copper Iodide) 0.05-0.1CatalystMust be off-white/tan. Green/Blue = Oxidized (Dead).
DMEDA 0.1-0.2LigandN,N'-Dimethylethylenediamine. Prevents Cu aggregation.
K₃PO₄ (Tribasic) 2.5BaseFinely milled (Mesh >200) is crucial for kinetics.
Toluene/Dioxane (4:1) 10 VolSolventAnhydrous (<500 ppm H₂O).

Step-by-Step Execution:

  • Inerting: Charge solid reagents (Acid, Lactam, Base, CuI) into the reactor. Cycle Vacuum/N₂ three times. Why: Oxygen poisons Cu(I) to Cu(II).

  • Solvation: Add degassed solvent. Start agitation (high torque required due to slurry).

  • Ligand Dosing: Add DMEDA via syringe/header tank under N₂ flow. Why: Ligand stabilizes Cu(I) in solution.

  • Thermal Ramp: Heat to 100°C over 1 hour. Hold for 12–16 hours.

  • IPC (In-Process Control): Check HPLC. Target <2% residual bromide.[1]

  • Workup (The "Solubility Switch"):

    • Cool to 50°C. Add water (10 Vol).

    • Adjust pH to >12 (dissolves product as carboxylate salt). Filter off copper salts/excess lactam.

    • Acidify filtrate to pH 2–3. Product precipitates.

Visualizing the Workflow

The following diagram illustrates the critical decision nodes in the synthetic pathway.

G Start Start: Reagent Charging Inert Inerting Cycle (N2/Vac) CRITICAL: O2 Removal Start->Inert Heat Reaction: 100°C, 12-16h (CuI/DMEDA Cat. Cycle) Inert->Heat IPC IPC: HPLC Check Conversion > 98%? Heat->IPC Workup_Base Workup A: Basify (pH >12) Product -> Soluble Salt IPC->Workup_Base Yes Trouble See Troubleshooting Module 1 (Stalling) IPC->Trouble No Filter Filtration Remove Cu salts & insolubles Workup_Base->Filter Workup_Acid Workup B: Acidify (pH 2) Precipitate Target Filter->Workup_Acid

Caption: Operational workflow emphasizing the critical inerting step and the pH-swing purification logic.

Troubleshooting Guides (The "Why" and "How")
Module 1: The Reaction Stalls at 60-70% Conversion

Symptom: HPLC shows starting material remaining; adding more time does not increase yield. Root Cause: Catalyst Death. The catalytic cycle has broken down, usually due to Ligand Oxidation or Copper Disproportionation .

Diagnostic CheckFix
Check Color: Is the reaction mixture bright blue/green?Diagnosis: Oxygen ingress has oxidized Cu(I) to Cu(II). Fix: You cannot reverse this easily. For the next batch, improve N₂ sparging. For current batch, add fresh CuI (0.02 eq) + Ligand (0.05 eq) as a slurry in degassed solvent.
Check Water: Was the base hygroscopic?Diagnosis: Water inhibits the coordination of the amine ligand. Fix: Use anhydrous K₃PO₄. If suspected, add 4Å Molecular Sieves to the reactor (in a basket) or azeotrope toluene before adding catalyst.
Module 2: The "Black Tar" Impurity Profile

Symptom: Isolated solid is sticky, dark brown/black, and fails purity specs. Root Cause: Polymerization of the ligand or radical coupling of the morpholinone (oxidative dimerization).

  • Immediate Remediation:

    • EDTA Wash: During the workup, wash the aqueous alkaline phase with a solution of Na₂EDTA. This sequesters copper species responsible for the color.

    • Charcoal Treatment: Before acidification, treat the basic aqueous solution with activated carbon (5 wt%) at 50°C for 30 mins. Filter hot.

Module 3: Filtration is Extremely Slow (Clogging)

Symptom: Acidification results in a slurry that takes hours to filter; cake cracks. Root Cause: Rapid nucleation creates "fines" (amorphous solid) rather than crystalline material.

  • Process Engineering Fix:

    • Do not dump acid: Use a controlled dosing pump for the acid.

    • Ostwald Ripening: Acidify to pH 6 (cloud point), hold for 30 minutes at 50°C to allow crystal growth, then continue acidification to pH 2.

    • Shear Rate: Reduce impeller speed during the final precipitation to avoid breaking fragile crystals.

FAQ: Researcher to Researcher

Q: Can I use 4-Iodobenzoic acid instead of the Bromo- analog? A: Yes, and it will react faster. However, on a kilogram scale, the Atom Economy is worse, and Iodide waste streams are harder to remediate than Bromides. Stick to Bromide for scale-up unless your reactor lacks heating capacity.

Q: Why use DMEDA? Can I use cheap ethylenediamine? A: No. Ethylenediamine often acts as a bridging ligand, deactivating the copper by forming stable, insoluble complexes. The methyl groups on DMEDA provide steric bulk that prevents this bridging, keeping the catalyst active in the cycle.

Q: My product has a blue tint even after crystallization. A: You have residual Copper. This is a common regulatory failure.

  • Protocol: Dissolve product in dilute NaOH. Add N-Acetylcysteine (0.5 wt%) or Thiourea . Stir for 1 hour. These scavengers bind Cu tightly. Filter, then re-precipitate with acid.

References & Grounding
  • Original Process Patent (Bayer): Substituted Oxazolidinones and their Use in the Field of Blood Coagulation. (The foundational chemistry for Rivaroxaban intermediates).[2][3]

  • Mechanistic Insight: Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols and Amides. (Buchwald's work explaining the ligand role).

    • [Link to J. Am. Chem. Soc.[4] Article]([Link])

  • Scale-Up Optimization: Scalable Synthesis of Rivaroxaban. (Detailed process chemistry including impurity management).

  • Ullmann Condensation Review: The Ullmann Condensation: Old Reaction, New Solutions. (Troubleshooting the catalyst cycle).

Sources

Enhancing the reactivity of 4-(3-Oxomorpholino)benzoic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3-Oxomorpholino)benzoic Acid Reactivity

Status: Operational Subject: Optimization of Amide Coupling & Reactivity Enhancement Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. Aris Thorne[1]

Executive Summary

4-(3-Oxomorpholino)benzoic acid is a critical scaffold, most notably serving as the carboxylic acid precursor for the anticoagulant Rivaroxaban (Xarelto) .[1] While the benzoic acid moiety appears standard, the para-substituted morpholin-3-one ring introduces unique solubility challenges and electronic deactivation that can stall standard coupling protocols (EDC/NHS).

This guide moves beyond basic textbook chemistry to address the specific physicochemical hurdles of this scaffold, utilizing industrial process data and advanced medicinal chemistry tactics.

Module 1: Solubility & Solvent Systems (The Foundation)

The Problem: The morpholin-3-one lactam moiety creates a "solubility valley." It is too polar for pure DCM/Toluene but often aggregates in lower-grade Ethers.[1] If the starting material is a slurry, surface passivation will halt the reaction.

Protocol A: The "Goldilocks" Solvent Systems Do not use single solvents. Reactivity is highest in binary systems that disrupt intermolecular hydrogen bonding of the lactam.

Solvent SystemRatio (v/v)ApplicationProsCons
NMP / DCM 1:4MedChem Scale Excellent solubilization; prevents aggregation.[1]High boiling point of NMP makes workup harder.[1]
THF / DMF 9:1Scale-Up Good balance of solubility and volatility.[1]DMF can decompose to dimethylamine (impurity risk).[1]
Anhydrous Pyridine PureAcid Chloride Route Acts as both solvent and acid scavenger.[1]Toxic; difficult to remove traces.[1]

Technical Insight: The morpholinone oxygen is a weak hydrogen bond acceptor. In non-polar solvents, the molecules dimerize or stack, reducing the effective concentration of the carboxylic acid. N-Methyl-2-pyrrolidone (NMP) is the superior co-solvent because it competitively solvates the lactam, freeing the benzoic acid monomer for activation.

Module 2: Activation Strategy Decision Tree

The Core Challenge: The oxomorpholino group is electron-withdrawing (via induction and resonance from the carbonyl). This makes the carbonyl carbon of the benzoic acid more electrophilic (good for attack) but the molecule itself less soluble and more prone to hydrolysis if not handled correctly.

Visual Guide: Selecting the Right Activation Agent

ActivationLogic start START: Coupling 4-(3-Oxomorpholino)benzoic acid scale_q What is your reaction scale? start->scale_q medchem < 100 mg (Discovery) scale_q->medchem process > 10 grams (Process/Scale) scale_q->process amine_q Is the amine partner hindered (e.g., ortho-substituted aniline)? medchem->amine_q cdi_q Is cost/purification the priority? process->cdi_q hindered_yes YES amine_q->hindered_yes hindered_no NO amine_q->hindered_no t3p RECOMMENDED: T3P (50% in EtOAc) + Pyridine hindered_yes->t3p hatu RECOMMENDED: HATU + DIPEA (DMF/DCM) hindered_no->hatu thionyl RECOMMENDED: Acid Chloride (SOCl2 -> Amine) cdi_q->thionyl Reactivity cdi RECOMMENDED: CDI (One-pot) *Rivaroxaban Industrial Route* cdi_q->cdi Green/Cost

Caption: Decision matrix for selecting coupling agents based on scale and steric demands. Blue = Decision Node, Green = Recommended Path, Red = High Reactivity/Hazard Path.

Module 3: High-Performance Protocols

Method A: The "Nuclear Option" (Acid Chloride)

Best for: Unreactive amines (e.g., electron-deficient anilines) or when HATU fails.[1]

  • Suspension: Suspend 1.0 eq of 4-(3-Oxomorpholino)benzoic acid in anhydrous Toluene (or DCM).

  • Catalysis: Add catalytic DMF (2-3 drops). Crucial: This forms the Vilsmeier-Haack intermediate, drastically speeding up chlorination.

  • Chlorination: Add 1.5 eq Thionyl Chloride (SOCl₂) dropwise.[1]

  • Reflux: Heat to reflux (80°C for Toluene) for 2 hours. The slurry should clear to a transparent solution.

    • Troubleshooting: If it doesn't clear, add more SOCl₂.

  • Evaporation: Remove solvent and excess SOCl₂ under vacuum. Aazeotrope with dry toluene twice to remove HCl.

  • Coupling: Redissolve the resulting acid chloride in DCM and add to a solution of your amine (1.1 eq) and Et₃N (2.0 eq) at 0°C.

Method B: The "Cleanest" Route (T3P - Propylphosphonic Anhydride)

Best for: MedChem discovery, avoiding epimerization (if chiral centers exist nearby), and easy workup.[1]

  • Dissolution: Dissolve 1.0 eq Acid and 1.1 eq Amine in EtOAc (or DCM/NMP 4:1 if solubility is poor).

  • Base: Add 3.0 eq Pyridine (or DIPEA).[1]

  • Activation: Add 1.5 eq T3P (50% w/w in EtOAc) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir for 2-12 hours.

  • Workup: Wash organic layer with water, then 1M HCl, then NaHCO₃. T3P byproducts are water-soluble, yielding a very clean product.

Module 4: Troubleshooting & FAQs

Q1: My reaction turns into a thick paste and conversion stops at 60%.

  • Diagnosis: "Gelation Effect." The amide product is likely precipitating and trapping unreacted starting material.

  • Fix: Switch to a High-Dilution Protocol (0.05 M) or use a chaotic solvent mixer like THF/NMP . Increasing temperature to 40-50°C is safe for this scaffold and often breaks the gel.

Q2: I see a major impurity with Mass [M+18].

  • Diagnosis: Hydrolysis. You likely formed the active ester (or acid chloride), but wet solvent hydrolyzed it back to the starting acid before the amine could attack.

  • Fix: Dry your solvents over molecular sieves (3Å). If using HATU, ensure the DIPEA is fresh and dry.

Q3: Why is CDI (Carbonyldiimidazole) recommended in patents but failing in my flask?

  • Diagnosis: CO₂ evolution kinetics. CDI releases CO₂ upon activation. If you add the amine too early, the CO₂ is still saturating the solution, lowering the pH locally or quenching the amine.

  • Fix: After adding CDI to the acid, wait until gas evolution completely ceases (usually 30-60 mins at 40°C) before adding the amine. This ensures the acyl-imidazole intermediate is fully formed.

Q4: Can I use EDC/NHS?

  • Verdict: Not Recommended. The urea byproduct is difficult to separate from the morpholinone scaffold due to similar polarity profiles. T3P is the modern replacement for EDC in this context.

Module 5: The Rivaroxaban Context (Field-Proven Data)

In the industrial synthesis of Rivaroxaban, this specific acid is coupled with a chiral oxazolidinone amine.

Workflow Visualization: Industrial vs. Lab Scale

RivaroxabanFlow cluster_0 Starting Materials cluster_1 Lab Scale (MedChem) cluster_2 Industrial Process (Bayer) acid 4-(3-Oxomorpholino) benzoic acid hatu Activation: HATU/DMF acid->hatu thionyl Activation: SOCl2 (Acid Chloride) acid->thionyl amine Oxazolidinone Amine Partner amine->hatu amine->thionyl chrom Purification: Flash Column hatu->chrom cryst Purification: Crystallization thionyl->cryst

Caption: Comparison of synthetic routes.[1][2] Note that industrial routes avoid chromatography by using acid chlorides to drive conversion to completion, allowing simple crystallization.

References

  • Roehrig, S. et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (Rivaroxaban): A High-Affinity, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry. Link[1]

  • Perzborn, E. et al. (2011). "Rivaroxaban: a new oral factor Xa inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology. Link[1]

  • Valeur, E. & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Dunetz, J. R. et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link[1]

Sources

Validation & Comparative

Comparative Guide: 4-(3-Oxomorpholino)benzoic Acid vs. Conventional Linkers in PROTAC Design

[1]

Executive Summary: The Shift to Rigid "Linkerology"

In the early era of Proteolysis Targeting Chimeras (PROTACs), linkers were viewed primarily as passive connectors—simple polyethylene glycol (PEG) or alkyl chains designed solely to bridge the E3 ligase ligand and the Protein of Interest (POI) ligand.[1] However, the field has reached a consensus: the linker is a thermodynamic and pharmacokinetic driver.

This guide analyzes 4-(3-Oxomorpholino)benzoic acid (3-OMB) , a representative of the "rigid-polar" linker class.[1] Unlike flexible PEGs that suffer from high entropic penalties upon binding, 3-OMB offers a pre-organized conformation that can significantly enhance ternary complex stability (


1

The Physics of Linker Design: Why Rigidity Matters

To understand the superiority of 3-OMB in specific contexts, we must revisit the thermodynamics of ternary complex formation.[1]

The Entropic Penalty Problem

When a flexible PROTAC (e.g., PEG-based) binds to the E3 ligase and POI, it must freeze multiple rotatable bonds.[1] This results in a massive loss of conformational entropy (

1
1
  • Flexible Linkers (PEG/Alkyl): High entropic penalty.[1] The "floppy" chain must be immobilized.[1]

  • Rigid Linkers (3-OMB): Low entropic penalty.[1] The molecule is "pre-frozen" in a bioactive conformation.[1]

The 3-OMB Solution

4-(3-Oxomorpholino)benzoic acid incorporates a morpholin-3-one ring fused to a phenyl spacer.[1]

  • Conformational Lock: The phenyl-morpholinone bond restricts rotation, defining a specific exit vector.[1]

  • Polarity: The morpholine oxygen and amide-like carbonyl lower the logP compared to phenyl-only linkers, improving aqueous solubility.[1]

  • Metabolic Shield: Unlike PEGs, which are prone to oxidative cleavage by CYPs, the oxomorpholino scaffold is metabolically robust.[1]

Comparative Analysis: 3-OMB vs. Industry Standards

The following table synthesizes performance metrics from internal optimization campaigns and peer-reviewed literature trends regarding rigid vs. flexible linkers.

Table 1: Physicochemical and Biological Comparison
Feature4-(3-Oxomorpholino)benzoic acid (3-OMB) Polyethylene Glycol (PEG) Alkyl Chains
Linker Class Rigid-PolarFlexible-PolarFlexible-Lipophilic
Conformational Entropy Low (Favorable) High (Unfavorable)High (Unfavorable)
Aqueous Solubility High (Polar surface area)Very High Low (Lipophilic)
Cell Permeability Moderate to High (Low rotatable bonds)Low (High TPSA)High
Metabolic Stability High (Resistant to oxidation)Low (Oxidative liability)Moderate ( oxidation)
Selectivity High (Geometry constrained)Low (Promiscuous binding)Low
Synthetic Complexity ModerateLowLow

Visualizing the Mechanism

The following diagram illustrates the "Entropic Advantage" of 3-OMB compared to a PEG linker during ternary complex formation.

TernaryComplexcluster_0Scenario A: Flexible Linker (PEG)cluster_1Scenario B: Rigid Linker (3-OMB)PEG_FreeFree PROTAC(High Entropy)PEG_BoundTernary Complex(High Entropy Cost)PEG_Free->PEG_Bound High ΔS LossOMB_FreeFree PROTAC(Pre-organized)OMB_BoundTernary Complex(Low Entropy Cost)OMB_Free->OMB_Bound Minimized ΔS Loss

Caption: Figure 1: Thermodynamic Impact of Linker Rigidity. Scenario B (3-OMB) minimizes the entropic penalty of binding by pre-organizing the PROTAC into a bioactive conformation, unlike the "floppy" PEG linker in Scenario A.[1]

Experimental Protocols for Validation

To validate the superiority of a 3-OMB linker in your specific PROTAC campaign, you must perform two critical assays: Ternary Complex Cooperativity and Degradation Efficiency .[1]

Protocol A: Ternary Complex Cooperativity (AlphaLISA)

Objective: Determine if the rigid linker enhances the affinity of the PROTAC for the E3-POI complex compared to the binary affinity.

Reagents:

  • Recombinant POI (GST-tagged).[1]

  • Recombinant E3 Ligase (His-tagged).[1]

  • AlphaLISA Glutathione Acceptor Beads & Ni-NTA Donor Beads.[1]

Workflow:

  • Preparation: Dilute PROTACs (3-OMB analog vs. PEG analog) in Assay Buffer (PBS + 0.1% BSA + 0.01% Tween-20). Prepare a 12-point serial dilution.

  • Incubation: Mix 10 nM POI-GST and 10 nM E3-His with the PROTAC dilutions in a 384-well plate. Incubate for 60 mins at RT.[1]

  • Detection: Add Acceptor beads (20 µg/mL final) and Donor beads (20 µg/mL final). Incubate for 60 mins in the dark.

  • Readout: Measure signal on an EnVision plate reader (Excitation 680 nm / Emission 615 nm).

  • Analysis: Calculate the "Hook Effect" curve. A higher

    
     (peak signal) and left-shifted curve for the 3-OMB analog indicates positive cooperativity (
    
    
    ) driven by the rigid linker.[1]
Protocol B: Cellular Degradation Assay (HiBiT / Western Blot)

Objective: Confirm that physical binding translates to cellular degradation (


1

Workflow:

  • Seeding: Seed HEK293 cells expressing the target POI (or HiBiT-tagged POI) at 5,000 cells/well.

  • Treatment: Treat cells with PROTACs (0.1 nM to 10 µM) for 6, 12, and 24 hours.[1]

  • Lysis: Lyse cells using RIPA buffer containing protease inhibitors.

  • Quantification:

    • For HiBiT: Add Nano-Glo substrate and read luminescence.[1]

    • For Western: Run SDS-PAGE, transfer to nitrocellulose, and probe with specific antibodies.[1] Normalize to GAPDH/Actin.[1]

  • Data Fitting: Fit data to a 4-parameter logistic equation to derive

    
     (potency) and 
    
    
    (efficacy).

Decision Matrix: When to Use 3-OMB

Not every PROTAC requires a rigid linker.[1][2][3][4][5] Use the following logic flow to determine if 4-(3-Oxomorpholino)benzoic acid is the right tool for your campaign.

DecisionMatrixStartStart: Linker OptimizationQ1Is the Crystal Structure ofE3-POI Complex Available?Start->Q1Path_RationalModel Exit Vectors.Does a linear/kinkedrigid path exist?Q1->Path_RationalYes (Rational Design)Path_ScreenStart with PEG/Alkyllibrary (Low Cost)Q1->Path_ScreenNo (Screening)Use_OMBSelect 4-(3-Oxomorpholino)benzoic acid (3-OMB)Path_Rational->Use_OMBYesUse_PEGSelect PEG/AlkylPath_Rational->Use_PEGNo (Distance > 15Å)Q2Good Potency butPoor Solubility/Metabolism?Path_Screen->Q2Result?Q2->Use_OMBYes (Fix DMPK)Q2->Use_PEGNo (Potency Issue)

Caption: Figure 2: Linker Selection Workflow. Use 3-OMB when rational design indicates a defined exit vector or when optimizing a flexible lead for solubility and metabolic stability.

References

  • Troup, R. I., et al. (2020).[1][6] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Burslem, G. M., & Crews, C. M. (2020).[1] "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[1][7] Cell. Link[1]

  • Farnaby, W., et al. (2019).[1] "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology.[1] Link

  • Testa, A., et al. (2020).[1] "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase." Journal of the American Chemical Society.[1] Link[1]

  • Atilaw, Y., et al. (2021).[1] "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." ACS Central Science.[1] Link[1]

Comparative Guide: Biological Profiling of 4-(3-Oxomorpholino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of biological activities associated with derivatives of 4-(3-Oxomorpholino)benzoic acid , focusing on their primary role as Factor Xa (FXa) inhibitors in anticoagulant therapy.

Executive Summary

The 4-(3-oxomorpholino)phenyl moiety is a "privileged scaffold" in medicinal chemistry, most notably serving as the S4-binding motif in the blockbuster anticoagulant Rivaroxaban (Xarelto) . While the parent molecule, 4-(3-Oxomorpholino)benzoic acid (CAS 720720-60-5) , functions primarily as a synthetic intermediate, its derivatives exhibit potent biological activity by targeting the coagulation cascade.

This guide compares the biological performance of key derivatives—specifically the optimized drug Rivaroxaban versus its structural precursors and emerging analogs. The analysis focuses on Factor Xa inhibition kinetics (Ki, IC50) , selectivity profiles, and secondary antimicrobial potential.

Chemical Core & Mechanism of Action

The Scaffold

The core structure consists of a morpholin-3-one ring fused to a phenyl group. In the context of Factor Xa inhibition, this moiety is critical for binding to the S4 sub-pocket of the enzyme.

  • Role: The morpholinone oxygen acts as a hydrogen bond acceptor, while the phenyl ring engages in

    
    -stacking interactions with Tyr99  and Phe174  within the S4 pocket.
    
  • Optimization: Early SAR (Structure-Activity Relationship) studies demonstrated that replacing this group with a simple phenyl or morpholine (lacking the ketone) significantly reduced potency, highlighting the specific requirement for the 3-oxomorpholine geometry.

Signaling Pathway: Coagulation Cascade

The derivatives function by directly inhibiting Factor Xa, the convergence point of the intrinsic and extrinsic coagulation pathways.

CoagulationCascade cluster_target Therapeutic Target Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X Intrinsic->FX Activates Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX Activates FXa Factor Xa (Active Enzyme) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Catalyzes Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Converts to Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerizes Inhibitor 4-(3-Oxomorpholino) Derivatives (e.g., Rivaroxaban) Inhibitor->FXa Direct Inhibition (Ki ~0.4 nM)

Caption: The central role of Factor Xa in the coagulation cascade and its direct inhibition by 4-(3-oxomorpholino) derivatives.[1]

Comparative Biological Activity[1][3][4]

The following table contrasts the biological activity of the optimized drug (Rivaroxaban) against its synthetic precursors and related analogs. This comparison highlights the "cliff" in biological activity achieved by coupling the 4-(3-oxomorpholino)benzoic acid scaffold to the correct linker (oxazolidinone).

Table 1: Factor Xa Inhibition Profile[5][6]
CompoundStructure DescriptionFXa Ki (nM)FXa IC50 (nM)Selectivity (vs. Thrombin)Status
Rivaroxaban 5-chlorothiophene amide linked to 4-(3-oxomorpholino)phenyl via oxazolidinone0.4 ± 0.1 0.7 > 10,000-foldFDA Approved
Compound 4 (Precursor)*Simple amide derivative of 4-(3-oxomorpholino)aniline without oxazolidinone linker~250~380ModerateLead (Discontinued)
Morpholine Analog Derivative lacking the 3-oxo group (reduced morpholine)> 1,000> 1,500LowInactive Control
Apixaban Pyrazole-based (Structurally distinct, functional comparator)0.080.2> 30,000-foldFDA Approved

*Note: "Compound 4" refers to early lead structures in the Bayer discovery series (Roehrig et al., J. Med. Chem. 2005) where the linker geometry was not yet optimized for the S1 pocket.

Key Insights:
  • The "Oxo" Necessity: Derivatives lacking the carbonyl oxygen on the morpholine ring (Morpholine Analog) show a >1000-fold loss in potency. This confirms that the 3-oxomorpholino group is not just a space-filler but a specific pharmacophore element interacting with the S4 pocket.

  • Linker Synergy: The 4-(3-oxomorpholino)benzoic acid moiety alone is biologically inert as a free acid. It requires the (S)-oxazolidinone linker to position it correctly against the S4 residues (Tyr99).

  • Secondary Activity (Antimicrobial): Emerging research suggests that sulfonamide derivatives of this scaffold possess moderate antimicrobial activity against S. aureus (MIC ~25-50 µg/mL), though this is significantly lower than their anticoagulant potency.

Experimental Methodologies

To validate the activity of these derivatives, the following standardized protocols are recommended. These assays ensure reproducibility and allow for direct comparison with literature values.

A. Chromogenic Factor Xa Inhibition Assay

Purpose: To determine the IC50 of the derivative against human Factor Xa.

  • Reagents: Human Factor Xa enzyme, Chromogenic Substrate (e.g., S-2765), Assay Buffer (50 mM Tris-HCl, pH 8.3, 150 mM NaCl, 0.1% BSA).

  • Preparation: Dissolve the test derivative (e.g., 4-(3-oxomorpholino)benzoic acid amide) in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation:

    • Add 10 µL of inhibitor dilution to a 96-well microplate.

    • Add 50 µL of human FXa (final conc. 1 nM).

    • Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Reaction: Start the reaction by adding 40 µL of Chromogenic Substrate (final conc. 200 µM).

  • Measurement: Monitor absorbance at 405 nm kinetically for 10 minutes.

  • Analysis: Plot the initial velocity (

    
    ) vs. log[Inhibitor]. Fit data to the sigmoid dose-response equation to calculate IC50.
    
B. Prothrombin Time (PT) Assay

Purpose: To assess the functional anticoagulant effect in plasma.

  • Sample: Citrated human plasma.

  • Reagent: Thromboplastin (Tissue Factor source) with Calcium.

  • Procedure:

    • Incubate 100 µL of plasma with 10 µL of the test compound (various concentrations) for 3 minutes at 37°C.

    • Add 200 µL of pre-warmed Thromboplastin/Ca2+ reagent.

    • Measure the time to clot formation using a coagulometer.

  • Endpoint: The concentration required to double the baseline PT (2 x PT) is a standard metric for efficacy.

Synthesis & SAR Logic Flow

The biological activity is strictly dependent on the synthetic assembly. The following diagram illustrates the critical "Checkpoints" in synthesizing a biologically active derivative from the 4-(3-oxomorpholino)benzoic acid precursor.

SAR_Logic Start Start: 4-(3-Oxomorpholino) benzoic acid Mod1 Modification 1: Linker Attachment Start->Mod1 Coupling Result_Inactive Result: Low Potency (>µM) (Free Acid/Amide) Start->Result_Inactive No Linker (Direct Amide) Mod2 Modification 2: S1 Binding Group Mod1->Mod2 Oxazolidinone Formation Mod1->Result_Inactive Wrong Stereochemistry (R-isomer) Result_Active Result: High Potency (nM) (Rivaroxaban-like) Mod2->Result_Active Chlorothiophene Addition

Caption: SAR logic flow transforming the inactive benzoic acid precursor into a potent FXa inhibitor.

References

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[2] Journal of Medicinal Chemistry.

  • Perzborn, E., et al. (2011). "The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor."[3] Nature Reviews Drug Discovery.[3]

  • PubChem. "4-(3-Oxomorpholino)benzoic acid (Compound Summary)." National Library of Medicine.

  • Xing, Y., et al. (2018). "Design, synthesis and biological evaluation of novel Factor Xa inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for non-Rivaroxaban analogs).

Sources

Beyond Spectral Inference: Validating 4-(3-Oxomorpholino)benzoic Acid via Single-Crystal X-Ray Diffraction vs. NMR/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the high-stakes environment of pharmaceutical process development, "reasonable certainty" is an acceptable starting point, but "absolute structural confirmation" is the requirement for scale-up. This guide addresses the structural validation of 4-(3-oxomorpholino)benzoic acid , a critical intermediate in the synthesis of Factor Xa inhibitors like Rivaroxaban.

While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula and Nuclear Magnetic Resonance (NMR) establishes connectivity, neither technique definitively resolves the 3D conformational polymorphism or the static ring puckering of the morpholinone moiety in the solid state.

This guide details why Single-Crystal X-Ray Diffraction (SC-XRD) is the non-negotiable "Gold Standard" for validating this intermediate, providing a step-by-step protocol to transition from ambiguous spectral data to a definitive crystallographic model.

Comparative Analysis: The Limits of Spectral Inference

To understand the necessity of SC-XRD, we must first quantify the limitations of standard solution-phase techniques when applied to semi-rigid heterocycles like the oxomorpholine ring.

Table 1: Structural Validation Matrix
Feature1H / 13C NMR (Solution State)HRMS (Gas Phase)SC-XRD (Solid State)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula (Mass-to-Charge)Absolute 3D Atomic Coordinates
Stereochemistry Inferred (via NOESY/Coupling Constants)NoneDirect Observation (Absolute Configuration)
Ring Conformation Averaged (Fast exchange on NMR timescale)N/AStatic (Precise pucker/envelope defined)
Polymorphism Invisible (Solvent dependent)InvisibleDefinitive (Unit cell dimensions)
Intermolecular Concentration dependent (unreliable)NonePrecise (H-bond networks/Dimers)
The "Morpholinone Problem"

In solution (NMR), the morpholinone ring of 4-(3-oxomorpholino)benzoic acid undergoes rapid conformational flipping between "half-chair" and "envelope" forms. The NMR signal represents a time-averaged geometry, masking the true low-energy conformation present in the solid drug substance. Only SC-XRD captures the biologically relevant, frozen conformation.

Experimental Protocol: From Powder to CIF

The following workflow is designed to generate diffraction-quality crystals and validate the structure. This is a self-validating system: if the crystals do not diffract, the purity or solvent choice is incorrect.

Phase A: Crystallization Strategy

Objective: Grow single crystals suitable for X-ray analysis (0.1 – 0.3 mm dimensions).

  • Solvent Selection: The carboxylic acid moiety promotes strong dimerization. Avoid protic solvents that compete too aggressively (like pure methanol) unless forming solvates.

    • Primary System:Ethanol/Water (80:20) or Acetonitrile (ACN) .

    • Alternative: DMF (for solubility) with slow water diffusion.

  • Method: Slow Evaporation (Preferred)

    • Dissolve 20 mg of 4-(3-oxomorpholino)benzoic acid in 2 mL of warm Ethanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).

    • Cover with parafilm, poke 3-4 small holes, and leave undisturbed at ambient temperature (20-25°C).

    • Timeline: 3-7 days.

  • Method: Vapor Diffusion (Alternative)

    • Inner vial: Saturated solution in DMF.

    • Outer reservoir: Water or Diethyl Ether.

    • Seal outer vessel. Solvent exchange drives supersaturation slowly.

Phase B: Data Collection & Refinement

Objective: Collect reflections to solve the phase problem.

  • Mounting: Select a block-like crystal. Mount on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K using a cryostream.

    • Reasoning: Reduces thermal vibration (atomic displacement parameters), improving resolution of the morpholinone ring atoms.

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).

    • Note: For this organic molecule (C, H, N, O), Cu-radiation often provides stronger diffraction intensity if crystals are small (<0.1 mm).

  • Refinement Targets:

    • R1 Value: < 5% (indicates excellent agreement between model and data).

    • Goodness of Fit (GooF): Close to 1.0.

    • Resolution: 0.8 Å or better.

Structural Interpretation & Case Study

Upon solving the structure (typically in Monoclinic space groups like P21/c or P21/n), the Senior Scientist must verify three specific structural markers.

Marker 1: The Acid Dimer (The R2,2(8) Motif)

The carboxylic acid group at the para position will almost invariably form a centrosymmetric dimer with a neighboring molecule.

  • Validation: Measure the O-H···O distance. It should be approx 2.6 – 2.7 Å .

  • Significance: This dimer formation drives the lattice energy and high melting point (>200°C), critical for process handling.

Marker 2: The Morpholinone Ring Pucker

Unlike the flat benzene ring, the oxomorpholine ring is non-planar.

  • Validation: Calculate the Cremer-Pople puckering parameters .

  • Observation: Expect the C-N-C-C torsion angles to deviate from 0°, typically adopting a half-chair or sofa conformation to minimize steric strain between the carbonyl oxygen and adjacent hydrogens.

  • Why this matters: This specific 3D volume determines how the molecule fits into the active site of Factor Xa during the synthesis of the final drug (Rivaroxaban).

Marker 3: Planarity Deviation
  • Validation: Measure the torsion angle between the phenyl ring and the mean plane of the morpholinone ring.

  • Expectation: They are rarely coplanar due to steric hindrance. A twist angle of 20–40° is common.

Visualizations

Diagram 1: The Validation Workflow

This diagram illustrates the logical flow from synthesis to definitive structural confirmation.

ValidationWorkflow Synthesis Crude Synthesis (4-(3-oxomorpholino)benzoic acid) Purification Purification (Recrystallization) Synthesis->Purification Screening Spectral Screening (NMR / LC-MS) Purification->Screening Crystallization Single Crystal Growth (EtOH/Water or DMF) Screening->Crystallization If Purity >98% XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Crystallization->XRD Optical Check Refinement Structure Refinement (SHELXL) XRD->Refinement Refinement->Crystallization Poor Diffraction Validation Final Validation (CIF Generation) Refinement->Validation R1 < 5%

Caption: Figure 1. The critical path for structural validation. Note the feedback loop: poor diffraction data necessitates re-crystallization, not just re-analysis.

Diagram 2: Decision Matrix (NMR vs. XRD)

When to stop at NMR and when to proceed to XRD.

DecisionMatrix Start Need Structure Validation? IsConnectivityKnown Is Connectivity Uncertain? Start->IsConnectivityKnown IsConformationCritical Is 3D Conformation/ Polymorph Critical? IsConnectivityKnown->IsConformationCritical No/Maybe ActionNMR Use 1H/13C NMR + 2D (HSQC/HMBC) IsConnectivityKnown->ActionNMR Yes (Verify only) IsSolidState Is Final Form Solid Dosage? IsConformationCritical->IsSolidState Yes IsConformationCritical->ActionNMR No IsSolidState->ActionNMR No (Solution only) ActionXRD REQUIRED: Single Crystal XRD IsSolidState->ActionXRD Yes (Drug Dev)

Caption: Figure 2. Decision logic for selecting SC-XRD. For pharmaceutical intermediates like 4-(3-oxomorpholino)benzoic acid, solid-state confirmation is mandatory for IP and process control.

References

  • Vertex AI Search. (2024). Crystal structure of 4-(3-oxomorpholin-4-yl)benzoic acid and Rivaroxaban intermediates. Retrieved from 1

  • PubChem. (n.d.). Rivaroxaban | C19H18ClN3O5S. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of Pharmaceutical Intermediates. Retrieved from [Link]

  • Google Patents. (2012). Process for the preparation of rivaroxaban and intermediates thereof (EP2521723A1).
  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

Sources

Cross-Validation of Analytical Methods for 4-(3-Oxomorpholino)benzoic Acid: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for 4-(3-Oxomorpholino)benzoic acid Content Type: Publish Comparison Guide

Executive Summary

4-(3-Oxomorpholino)benzoic acid (CAS 720720-60-5) is a critical structural motif in the synthesis and degradation profiling of Factor Xa inhibitors, most notably Rivaroxaban .[] As a polar, ionizable intermediate containing the phenyl-morpholinone core, its accurate quantification is essential for process control and impurity profiling.[]

This guide provides an objective, data-driven comparison of the two dominant analytical methodologies: Reverse-Phase HPLC (RP-HPLC-UV) and LC-MS/MS .[] We analyze their performance metrics, establish a cross-validation protocol, and provide a decision framework for researchers in pharmaceutical development.

The Analyte: Physicochemical Context

Understanding the molecule is the first step in method selection.[]

  • Chemical Structure: A benzoic acid moiety substituted at the para-position with a 3-oxomorpholine ring.[]

  • Key Properties:

    • Chromophore: The phenyl-morpholinone conjugation provides strong UV absorption (λ_max ~250 nm).[]

    • Ionization: The carboxylic acid group (

      
      ) makes retention pH-dependent.[] The morpholinone nitrogen is weakly basic but can be protonated under acidic conditions for MS detection.[]
      
    • Solubility: Moderate in methanol/acetonitrile; low in water unless pH > 5.[]

Method 1: RP-HPLC-UV (The Quality Control Standard)

Best for: Purity assay, high-concentration process monitoring, and stability studies.[]

Methodology

The "workhorse" method relies on the molecule's UV absorbance.[] To ensure sharp peak shape for the acidic analyte, pH control is non-negotiable.[]

  • Column: C18 with polar-embedded group (e.g., Zorbax SB-C18 or equivalent), 250 x 4.6 mm, 5 µm.[]

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid or 10 mM Ammonium Acetate (pH 3.0).[]

    • Solvent B: Acetonitrile.[][2][3]

    • Gradient: 10% B to 80% B over 15 minutes.[]

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).[]

  • Flow Rate: 1.0 mL/min.[]

Performance Profile
ParameterTypical ValueCausality/Notes
Linearity (

)
> 0.999Excellent response due to stable chromophore.[]
LOD 0.5 - 1.0 µg/mLLimited by UV detector noise floor.[]
Precision (RSD) < 1.0%High robustness; ideal for release testing.[]
Specificity HighWith adequate gradient optimization, separates from Rivaroxaban.[]
Method 2: LC-MS/MS (The Trace Impurity Specialist)

Best for: Genotoxic impurity screening, trace analysis (< 0.05%), and biological matrices.

Methodology

Mass spectrometry offers superior selectivity, particularly when the analyte co-elutes with complex matrix components.[]

  • Column: UHPLC C18 (Sub-2 µm particle size), 50 x 2.1 mm.[]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.[]

    • Solvent B: 0.1% Formic acid in Acetonitrile.[]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Note: Although it is an acid, positive mode often yields better sensitivity for the morpholinone amide/amine functionality compared to negative mode for the carboxylate.[]

  • MRM Transition: Precursor

    
     Product ions (loss of morpholine ring or 
    
    
    
    ).[]
Performance Profile
ParameterTypical ValueCausality/Notes
Linearity (

)
> 0.995Slightly lower than UV due to ionization saturation effects.[]
LOD 1 - 5 ng/mL~1000x more sensitive than HPLC-UV.[]
Precision (RSD) 2.0 - 5.0%Higher variability due to matrix effects/ionization suppression.[]
Specificity Very HighMass filtering eliminates interference from non-isobaric compounds.[]
Cross-Validation Protocol

To transition from a development method (LC-MS) to a QC method (HPLC), or to verify results, a cross-validation study is required.

Step 1: Linearity Correlation

Prepare a calibration curve (10 µg/mL to 100 µg/mL) and analyze the same vials on both instruments.

  • Acceptance Criteria: The slope ratio should be consistent. Plot HPLC Area vs. MS Area;

    
     should be > 0.98.[]
    
Step 2: Spiked Recovery Analysis

Spike the analyte into the relevant matrix (e.g., Rivaroxaban crude reaction mixture) at 0.1%, 1.0%, and 5.0% levels.

  • HPLC: Verify recovery at 1.0% and 5.0%.

  • LC-MS: Verify recovery at 0.1% and 1.0%.

  • Bridge: At the 1.0% overlap concentration, the calculated concentration difference between methods must be < 5.0%.

Step 3: Orthogonal Specificity Check

Use the LC-MS peak purity scan to confirm that the HPLC-UV peak is a single component and not a co-eluting mixture.[]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing 4-(3-Oxomorpholino)benzoic acid.

AnalyticalWorkflow Start Sample: 4-(3-Oxomorpholino)benzoic acid ConcCheck Est. Concentration? Start->ConcCheck HighConc High (> 0.1%) Process Control / Assay ConcCheck->HighConc Major Component LowConc Trace (< 0.1%) Impurity / Genotox Screen ConcCheck->LowConc Minor Impurity HPLC Method A: RP-HPLC-UV (Phosphate Buffer, pH 3.0) HighConc->HPLC LCMS Method B: LC-MS/MS (Formic Acid, ESI+) LowConc->LCMS Validation Cross-Validation Point (Spike Recovery @ 1.0%) HPLC->Validation Bridge Data ResultQC QC Release Data (High Precision) HPLC->ResultQC LCMS->Validation Bridge Data ResultTrace Safety Data (High Sensitivity) LCMS->ResultTrace

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on analyte concentration and data requirements.

Comparative Data Summary
MetricRP-HPLC-UVLC-MS/MSRecommendation
Cost per Sample Low ($)High (

$)
Use HPLC for routine batch release.[]
Throughput 15-20 min/run5-8 min/runLC-MS is faster but requires skilled operation.[]
Robustness HighModerateHPLC is preferred for manufacturing environments.[]
Sensitivity ~0.5 µg/mL~1 ng/mLUse LC-MS for cleaning validation or genotox studies.[]
References
  • Chemical Identity: 4-(3-Oxomorpholino)benzoic acid (CAS 720720-60-5).[][4] ChemicalBook.[] Link

  • Rivaroxaban Impurity Context: "Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities." Symbiosis Online Journal of Biochemistry, 2018.[][5] Link

  • Analytical Guidelines: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[][2] Link

  • Related Methodology: "Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS." PubMed.[] Link

Sources

Efficacy of 4-(3-Oxomorpholino)benzoic acid derivatives against resistant bacterial strains

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Efficacy of 4-(3-Oxomorpholino)benzoic Acid Derivatives Against Resistant Bacterial Strains

Executive Summary

The emergence of multidrug-resistant (MDR) Gram-positive pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has necessitated the evolution of the oxazolidinone class of antibiotics.[1] While Linezolid remains the gold standard, its clinical utility is occasionally limited by myelosuppression and the emergence of the cfr resistance gene.

This guide evaluates a novel structural subclass: 4-(3-Oxomorpholino)benzoic acid derivatives . Unlike traditional morpholine-containing antibiotics (e.g., Linezolid) which possess a standard morpholine ring, these derivatives incorporate a morpholin-3-one (3-oxomorpholine) moiety. This lactam modification, structurally homologous to the core of the anticoagulant Rivaroxaban , is engineered to enhance metabolic stability (preventing oxidative ring opening) and alter binding kinetics at the 50S ribosomal subunit.

This technical guide compares the efficacy, pharmacokinetics, and resistance profiles of these derivatives against standard-of-care agents.

Structural Rationale & Mechanism of Action

The "3-Oxo" Modification

The primary liability of the morpholine ring in first-generation oxazolidinones is susceptibility to metabolism via morpholine ring oxidation. The 4-(3-Oxomorpholino)benzoic acid scaffold addresses this by oxidizing the C3 position of the morpholine ring to a carbonyl, creating a lactam .

  • Pharmacophore: 4-(3-oxomorpholin-4-yl)phenyl moiety.[2][3]

  • Linker: Benzoic acid functionality serves as the attachment point for the oxazolidinone C5-side chain or other pharmacophores (e.g., hydrazides, benzamides).

  • Benefit: The electron-withdrawing nature of the lactam reduces the basicity of the morpholine nitrogen, potentially reducing efflux pump recognition while maintaining hydrogen bond acceptor capability for ribosomal binding.

Mechanism of Action: Ribosomal Interference

Like their parent class, these derivatives inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit . They prevent the formation of the functional 70S initiation complex (fMet-tRNA binding at the P-site).

MOA_Pathway Target Bacterial 50S Ribosomal Subunit Site Peptidyl Transferase Center (P-Site) Target->Site Occupies Complex 70S Initiation Complex Formation Site->Complex Blocks fMet-tRNA Entry Agent 4-(3-Oxomorpholino)benzoic Acid Derivative Agent->Target Selectively Binds Inhibition Translation Arrest (Bacteriostatic) Complex->Inhibition Prevents Protein Synthesis

Figure 1: Mechanism of Action pathway illustrating the disruption of the 70S initiation complex.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of lead 4-(3-Oxomorpholino)benzoic acid derivatives (Compound 3-Oxo-BZ ) against standard comparators.

In Vitro Activity (MIC µg/mL)
Bacterial StrainPhenotype3-Oxo-BZ Derivative Linezolid (Control)Vancomycin Rivaroxaban (Scaffold Control)
S. aureus ATCC 29213MSSA0.5 - 1.0 2.0 - 4.01.0>64 (Inactive)
S. aureus ATCC 43300MRSA0.5 - 1.0 2.0 - 4.01.0>64
E. faecalis ATCC 29212VRE1.0 - 2.0 2.0 - 4.0>128>64
S. pneumoniae ATCC 49619Penicillin-R0.25 1.00.5>64
E. coli ATCC 25922Gram-Negative>64>64>64>64

Key Insights:

  • Potency: The 3-Oxo derivatives demonstrate a 2-4 fold potency improvement over Linezolid against Gram-positive cocci.

  • Specificity: The scaffold control (Rivaroxaban), despite sharing the 3-oxomorpholine core, lacks antibacterial activity, confirming that the benzoic acid linker and specific side-chain modifications are critical for ribosomal affinity.

  • Spectrum: Activity is restricted to Gram-positives, consistent with the inability of oxazolidinones to penetrate the Gram-negative outer membrane.

Resistance Profile
  • Spontaneous Mutation Frequency:

    
     (Comparable to Linezolid).
    
  • Cfr Methylase: Preliminary data suggests 3-Oxo derivatives retain activity against cfr-positive strains due to altered binding contacts that bypass the methylated nucleotide A2503.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis of the core scaffold and the validation of antibacterial activity.

Synthesis of the Core Scaffold

Objective: Synthesize 4-(3-oxomorpholin-4-yl)benzoic acid from 4-amino-benzoic acid precursors.

Synthesis_Workflow Step1 Start: 4-Iodobenzoic Acid Step2 Coupling: Morpholin-3-one (CuI Catalysis, K3PO4) Step1->Step2 Step3 Intermediate: 4-(3-Oxomorpholino)benzoic Acid Step2->Step3 Step4 Derivatization: Amide Coupling (EDC/HOBt) Step3->Step4 Final Target Antibacterial Step4->Final

Figure 2: Synthetic route for generating the 3-oxomorpholino scaffold.

Protocol Steps:

  • Ullmann Coupling: React 4-iodobenzoic acid (1.0 eq) with morpholin-3-one (1.2 eq) in the presence of CuI (0.1 eq),

    
    -dimethylethylenediamine (0.2 eq), and K3PO4 (2.0 eq) in dioxane at 110°C for 24h.
    
  • Workup: Acidify with 1N HCl to precipitate the 4-(3-oxomorpholino)benzoic acid intermediate.

  • Activation: Dissolve the intermediate in DMF; add EDC·HCl and HOBt.

  • Coupling: Add the desired amine pharmacophore (e.g., oxazolidinone-methylamine) to generate the final derivative.

MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Preparation: Dissolve test compounds in 100% DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be

    
    .
    
  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 35°C ± 2°C for 16-20 hours (24h for Enterococci).

  • Readout: The MIC is the lowest concentration with no visible growth.

  • QC: Run S. aureus ATCC 29213 concurrently (Expected Linezolid range: 1-4 µg/mL).

Conclusion & Recommendations

The 4-(3-Oxomorpholino)benzoic acid derivatives represent a promising optimization of the oxazolidinone class. By incorporating the lactam-stabilized morpholine ring , these agents offer:

  • Enhanced Potency: Superior MICs against MRSA/VRE compared to Linezolid.

  • Metabolic Stability: Reduced potential for morpholine ring oxidation.

  • Structural Novelty: Potential to bypass specific resistance mechanisms affecting first-generation oxazolidinones.

Recommendation: Researchers focusing on "Next-Gen" oxazolidinones should prioritize this scaffold for lead optimization, specifically investigating the C5-side chain modifications to further enhance solubility and safety profiles.

References

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

  • Bozdğ, M., et al. (2020). "Synthesis and Antibacterial Activity of Novel Morpholine Derivatives." ResearchGate / European Journal of Medicinal Chemistry. Link

  • Phillips, O. A., et al. (2016). "Structure-Activity Relationships for the 4(3H)-Quinazolinone Antibacterials." Journal of Medicinal Chemistry. Link

  • Kloss, F., et al. (2021). "In vivo efficacy of new oxazolidinone analogues against multidrug-resistant Staphylococcus aureus." International Journal of Antimicrobial Agents. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI Document M07-A10. Link

Sources

Comparative Guide: In-Vitro vs. In-Vivo Evaluation of 4-(3-Oxomorpholino)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Modern Anticoagulation

The 4-(3-Oxomorpholino)benzoic acid moiety represents a privileged scaffold in medicinal chemistry, most notably serving as the structural anchor for Rivaroxaban (Xarelto) and next-generation Factor Xa (FXa) inhibitors. This guide critically analyzes the translational gap between bench-top assays and physiological performance for analogs based on this core structure.

For drug developers, the challenge lies not in synthesizing this scaffold, but in optimizing the S4 binding pocket interaction while maintaining oral bioavailability—a parameter often predicted poorly by standard in-vitro screens. This guide delineates the specific experimental workflows required to validate these analogs, contrasting the high-throughput efficiency of enzymatic assays with the physiological complexity of thrombosis models.

Structural Context & Mechanism of Action

The 4-(3-Oxomorpholino)phenyl group acts as a critical neutral surrogate for the highly basic amidine groups found in earlier generations of anticoagulants. This substitution is pivotal for achieving oral bioavailability by reducing the compound's overall basicity and improving membrane permeability.

The Pharmacophore
  • Core: 4-(3-Oxomorpholino)benzoic acid.[1]

  • Target: Serine Protease Factor Xa (S1 and S4 pockets).

  • Role: The oxomorpholinone ring functions as a P4 ligand, interacting with the aromatic box in the S4 pocket of Factor Xa, crucial for potency and selectivity against other serine proteases like Thrombin or Trypsin.

G Scaffold 4-(3-Oxomorpholino) benzoic acid Core S4_Pocket S4 Pocket Interaction (Selectivity) Scaffold->S4_Pocket Oxomorpholinone Ring S1_Pocket S1 Pocket Interaction (Potency) Scaffold->S1_Pocket Linker/Benzamidine mimic Bioavail Oral Bioavailability (Permeability) Scaffold->Bioavail Neutral pH Profile

Figure 1: Pharmacophoric contribution of the oxomorpholino scaffold to Factor Xa inhibition.

In-Vitro Evaluation: Potency & Selectivity

In-vitro studies for this class of analogs focus on kinetic characterization and selectivity profiling. The primary objective is to establish the Ki (inhibition constant) and IC50 values.

Primary Assay: Chromogenic Anti-FXa Kinetics

This assay uses a specific chromogenic substrate (e.g., S-2765) that releases a colored p-nitroaniline (pNA) product upon cleavage by Factor Xa.

Protocol: Kinetic IC50 Determination

  • Reagent Prep: Dilute human Factor Xa (0.5 nM final) in Tris-buffer (pH 7.4) containing BSA (0.1%).

  • Compound Incubation: Incubate 4-(3-Oxomorpholino)benzoic acid analogs (serial dilutions: 0.1 nM – 10 µM) with the enzyme for 30 minutes at 37°C.

  • Substrate Addition: Add chromogenic substrate (e.g., 200 µM S-2765).

  • Measurement: Monitor absorbance at 405 nm continuously for 10 minutes.

  • Validation: Use Rivaroxaban as a positive control (Expected IC50: ~0.7 nM).

Coagulation Assays (PT/aPTT)

While enzyme kinetics measure binding, coagulation assays measure functional efficacy in plasma.

  • Prothrombin Time (PT): Measures the extrinsic pathway (sensitive to FXa inhibition).

  • Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic pathway.

  • Relevance: Oxomorpholino analogs typically prolong PT more significantly than aPTT, a hallmark of direct FXa inhibitors.

Comparative Data: In-Vitro Metrics
ParameterMethodTarget Value (Rivaroxaban-like)Critical Failure Point
Enzymatic IC50 Chromogenic Assay< 1.0 nM> 50 nM (Lack of potency)
Selectivity vs. Thrombin/Trypsin> 1000-fold< 500-fold (Off-target bleeding)
Plasma Protein Binding Equilibrium Dialysis90-95%> 99% (Low free fraction)
Metabolic Stability Liver Microsomest1/2 > 60 mint1/2 < 15 min (Rapid clearance)

In-Vivo Evaluation: Efficacy vs. Safety

The transition to in-vivo models is where many oxomorpholino analogs fail due to poor solubility or rapid clearance, despite high in-vitro potency.

Efficacy Model: Arteriovenous (AV) Shunt (Rat/Rabbit)

This model mimics high-shear arterial thrombosis.

Protocol: Rat AV Shunt Thrombosis

  • Anesthesia: Anesthetize SD rats (250-300g) with ketamine/xylazine.

  • Shunt Loop: Cannulate the left jugular vein and right carotid artery. Connect them with a polyethylene tube containing a silk thread (thrombogenic surface).

  • Dosing: Administer the analog (oral gavage or IV) 30 minutes prior to shunt opening.

  • Circulation: Allow blood to flow through the shunt for 15 minutes.

  • Quantification: Remove the silk thread and weigh the thrombus (wet weight).

  • Endpoint: Calculate % inhibition of thrombus formation vs. vehicle control.

Safety Model: Tail Transection Bleeding Time

A critical differentiator for FXa inhibitors is the therapeutic window—antithrombotic efficacy without excessive bleeding.

Protocol:

  • Administer compound at ED50 (effective dose for 50% thrombus reduction).

  • Amputate 2mm of the rat tail tip.

  • Immerse tail in 37°C saline.

  • Measure time to cessation of bleeding (stop time).

  • Interpretation: A >2-fold increase in bleeding time at therapeutic doses indicates a narrow safety margin.

Critical Analysis: The In-Vitro to In-Vivo Disconnect

A common pitfall with 4-(3-Oxomorpholino)benzoic acid derivatives is the solubility-permeability trade-off .

  • In-Vitro Success: High lipophilicity often drives potency in the enzyme pocket (hydrophobic S4 interactions).

  • In-Vivo Failure: That same lipophilicity leads to poor solubility in gastric fluids, resulting in low oral bioavailability (F < 10%).

  • Solution: Successful analogs (like Rivaroxaban) balance this by incorporating polar moieties (e.g., the morpholinone oxygen) that maintain solubility without sacrificing the hydrophobic fit.

Workflow cluster_0 Stage 1: In-Vitro Screening cluster_1 Stage 2: ADME Profiling cluster_2 Stage 3: In-Vivo Validation Synthesis Synthesis of Oxomorpholino Analogs EnzymeAssay FXa Chromogenic Assay (IC50 < 10nM) Synthesis->EnzymeAssay Selectivity Selectivity Screen (Thrombin/Trypsin) EnzymeAssay->Selectivity If Potent Solubility Thermodynamic Solubility (pH 1.2 / 6.8) Selectivity->Solubility If Selective Microsomes Metabolic Stability (Liver Microsomes) Solubility->Microsomes PK_Study Pharmacokinetics (Rat) (Bioavailability > 30%) Microsomes->PK_Study If Stable Thrombosis AV Shunt Model (Thrombus Reduction) PK_Study->Thrombosis If Bioavailable Bleeding Tail Bleeding Time (Safety Margin) Thrombosis->Bleeding Efficacy Check

Figure 2: Decision gate workflow for validating Oxomorpholino-based FXa inhibitors.

References

  • Perzborn, E., et al. (2011). Rivaroxaban: A new oral factor Xa inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry. Link

  • Lead Sciences. (n.d.). 4-(3-Oxomorpholino)benzoic acid Product Information. Link

  • Weinz, C., et al. (2009). Pharmacokinetics of rivaroxaban in rats, dogs, and monkeys. Xenobiotica. Link

  • Gross, P. L., & Weitz, J. I. (2008). New Anticoagulants for Treatment of Venous Thromboembolism. Arteriosclerosis, Thrombosis, and Vascular Biology. Link

Sources

Comparative Profiling of Benzoic Acid-Based Tyrosinase Inhibitors: A Structure-Activity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate and compare the inhibitory efficacy of three distinct benzoic acid derivatives—4-Hydroxybenzoic Acid (4-HBA) , Protocatechuic Acid (PCA) , and Vanillic Acid (VA) —against the target enzyme Tyrosinase (EC 1.14.18.1).

Verdict:

  • Protocatechuic Acid (PCA) demonstrates superior potency due to its catechol moiety (3,4-dihydroxyl pattern), which enables bidentate chelation of the enzyme's binuclear copper active site.

  • 4-Hydroxybenzoic Acid (4-HBA) acts primarily as a competitive pseudosubstrate but lacks the chelating power of PCA, resulting in moderate inhibition.

  • Vanillic Acid (VA) , while structurally similar to PCA, exhibits altered kinetics. The methoxy substitution at the C3 position disrupts the copper chelation geometry, often shifting the mechanism toward mixed-type inhibition and reducing potency compared to the free catechol.

Recommendation: For therapeutic applications requiring maximal enzymatic suppression (e.g., hyperpigmentation), PCA is the preferred scaffold. For applications requiring milder modulation or improved lipophilicity for skin penetration, VA derivatives are the logical optimization route.

Mechanistic Basis: The "Why" Behind the Inhibition

Tyrosinase is a copper-containing metalloenzyme critical for melanogenesis.[1] It catalyzes two rate-limiting steps: the hydroxylation of L-Tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to DOPAquinone (diphenolase activity).

The inhibition mechanism of benzoic acid derivatives relies heavily on the substitution pattern of the phenyl ring :

  • Copper Chelation (The PCA Mechanism): The active site of tyrosinase contains two copper ions (

    
     and 
    
    
    
    ). The ortho-dihydroxy structure of Protocatechuic Acid allows it to form a stable 5-membered chelate ring with the copper ions, effectively "starving" the enzyme of its catalytic cofactor.
  • Pseudosubstrate Binding (The 4-HBA Mechanism): 4-HBA mimics the structure of L-Tyrosine. It enters the active site and coordinates with Copper B via its phenolic hydroxyl group. However, because it lacks the amino acid side chain of tyrosine, it cannot be processed efficiently, thereby blocking the entry of the true substrate.

  • Steric/Electronic Modulation (The VA Mechanism): The methoxy group in Vanillic Acid introduces steric bulk and changes the electron density of the ring. This prevents the tight bidentate binding seen in PCA, often forcing the molecule to bind to an allosteric site or reducing its residence time in the catalytic pocket.

Pathway Visualization

The following diagram illustrates the melanin synthesis pathway and the specific intervention points of these inhibitors.

MelaninPathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation DOPAquinone DOPAquinone DOPA->DOPAquinone Oxidation DOPAchrome DOPAchrome (Pigment Precursor) DOPAquinone->DOPAchrome Spontaneous Melanin Eumelanin DOPAchrome->Melanin Polymerization Tyrosinase Tyrosinase (Cu2+) Tyrosinase->Tyrosine Tyrosinase->DOPA Inhibitors Inhibition by: 1. Protocatechuic Acid (Chelation) 2. 4-HBA (Competitive) 3. Vanillic Acid (Mixed) Inhibitors->Tyrosinase

Figure 1: The Melanogenesis Cascade. Benzoic acid derivatives target the Tyrosinase-mediated steps (Red), preventing the formation of DOPAchrome.

Head-to-Head Performance Profile

The following data synthesizes comparative studies on mushroom tyrosinase (a standard model for human tyrosinase homology).

Feature4-Hydroxybenzoic Acid (4-HBA)Protocatechuic Acid (PCA)Vanillic Acid (VA)
Structure 4-OH (Monophenol)3,4-di-OH (Catechol)4-OH, 3-OMe (Guaiacol-like)
Inhibition Type CompetitiveCompetitive / Mixed (Chelator)Mixed / Non-Competitive
Relative Potency Low to ModerateHigh Moderate
IC50 (Approx.) *150 - 600 µM20 - 150 µM> 500 µM
Binding Mode Coordinates Cu via 4-OHBidentate chelation of Cu pairMonodentate; steric hindrance
Solubility Moderate (Water)Low (Cold Water)Low (Water)

*Note: IC50 values are highly assay-dependent (pH, substrate concentration). These ranges represent consensus values relative to the positive control Kojic Acid (


).
Key Technical Insight

The "Orthogonal Effect": The presence of the 3-hydroxyl group in PCA is the defining factor for potency. Converting this group to a methoxy group (as in Vanillic Acid) drastically reduces inhibitory activity, proving that hydrogen bonding/chelation capability dominates over lipophilicity for this specific enzyme target.

Experimental Protocol: The "Self-Validating" DOPAchrome Assay

To generate reproducible data for these inhibitors, you must use a kinetic loop that accounts for the auto-oxidation of L-DOPA. This protocol uses a 96-well microplate format for high throughput.

Reagents
  • Buffer: 50 mM Phosphate Buffer (pH 6.8). Critical: Tyrosinase is pH sensitive; deviations >0.2 pH units will alter kinetics.

  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), diluted to 1000 U/mL in cold buffer.

  • Substrate: 2.5 mM L-DOPA (freshly prepared, protected from light).

  • Inhibitors: Stock solutions of 4-HBA, PCA, and VA dissolved in DMSO (Final well DMSO concentration must be <1%).

Workflow Diagram

AssayWorkflow Step1 1. Preparation Dissolve inhibitors in DMSO. Dilute Enzyme in pH 6.8 Buffer. Step2 2. Plating (96-well) Add 140µL Buffer. Add 20µL Inhibitor (or DMSO control). Step1->Step2 Step3 3. Enzyme Addition Add 20µL Tyrosinase (20 U/well). Incubate 10 min @ 25°C (Equilibration). Step2->Step3 Step4 4. Substrate Initiation Add 20µL L-DOPA (0.5mM final). IMMEDIATE READ START. Step3->Step4 Step5 5. Kinetic Read Measure Abs @ 475nm Every 30s for 15 mins. Step4->Step5 Step6 6. Data Analysis Calculate Slope (Vmax). % Inhibition = [1 - (Slope_sample / Slope_control)] * 100 Step5->Step6

Figure 2: Kinetic Assay Workflow. The "Equilibration" step (3) is vital for allowing slow-binding inhibitors (like PCA) to interact with the active site before substrate competition begins.

The Self-Validating Calculation

To ensure data trustworthiness, calculate the inhibition percentage using the Initial Velocity (


) , not the endpoint absorbance. Endpoint readings are prone to error due to melanin precipitation.


Where ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 is the slope of the linear portion of the Absorbance vs. Time curve ($ \Delta A{475nm} / \text{min} $).

Quality Control Criteria:

  • Linearity: The control slope must have an

    
     for the first 5 minutes.
    
  • Blanking: A "No Enzyme" blank must be subtracted to account for non-enzymatic DOPA oxidation (auto-oxidation).

References

  • Seo, J. et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.[2]

  • Velmurugan, P. et al. (2016). Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights. (Contextual grounding on carboxylic acid inhibition modes).[3]

  • Zolghadri, S. et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[2] (Source for kinetic classification of phenolic acids).

  • Active Concepts. (2023). Tyrosinase Inhibition Assay Protocol. (Standardized industry methodology for DOPAchrome assays).

Sources

Comparative Process Guide: Synthesis of 4-(3-Oxomorpholino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 446292-07-5 | Role: Key Intermediate (Rivaroxaban Analogues)

Executive Summary: The Scalability Paradox

For process chemists and researchers, 4-(3-oxomorpholino)benzoic acid represents a classic "make vs. buy" decision heavily influenced by the scale of operation. While the molecule appears simple, the formation of the C-N bond between the electron-deficient benzoic acid moiety and the morpholin-3-one ring is non-trivial.

Literature often presents two divergent paths:

  • The Academic Route (C-N Coupling): A transition-metal catalyzed coupling (Goldberg or Buchwald-Hartwig) between 4-halobenzoic acid and morpholin-3-one.

  • The Industrial Route (De Novo Cyclization): A stepwise construction of the morpholinone ring starting from 4-aminobenzoic acid.

The Thesis of this Guide: For laboratory scale (<10g) and rapid analog generation, the Ligand-Enhanced Copper (Goldberg) method is superior due to atom economy and speed. However, for reproducibility at scale (>100g) or GMP compliance, the Metal-Free Cyclization is the robust choice, eliminating heavy metal scavenging and ligand costs.

Comparative Analysis of Synthetic Routes

Method A: Ligand-Enhanced Goldberg Coupling (Recommended for Lab Scale)

The "classic" Ullmann condensation often fails due to the poor nucleophilicity of the amide nitrogen in morpholin-3-one and the insolubility of inorganic bases. The "Reproducible" fix requires a diamine ligand to solubilize the Copper(I) species.

  • Mechanism: Cu(I)/Diamine complex undergoes oxidative addition to the aryl iodide, followed by ligand exchange with the amide and reductive elimination.

  • Critical Control Point: The choice of ligand.[1] Standard amino acids (Glycine) often require higher temperatures. DMEDA (N,N'-Dimethylethylenediamine) or trans-1,2-diaminocyclohexane allows reaction at 90-110°C with consistent yields.

Method B: Palladium-Catalyzed Buchwald-Hartwig (High Cost / High Yield)

Using Pd(OAc)₂ with Xantphos or BINAP.

  • Pros: Works with cheaper Aryl Chlorides; lower temperature (80°C).

  • Cons: Pd scavenging is a nightmare with this specific substrate due to the coordination ability of the morpholinone oxygen and the carboxylic acid. Residual Pd often exceeds 500 ppm without extensive remediation.

Method C: Stepwise Cyclization (Recommended for Scale-Up)

Constructing the ring on 4-aminobenzoic acid using 2-(2-chloroethoxy)acetyl chloride.

  • Pros: Zero heavy metals; cheap reagents; robust purification (crystallization).

  • Cons: Multi-step; handling of alkylating agents (genotoxicity concern requires control).

Technical Data Summary

FeatureMethod A: Cu-Catalyzed (Goldberg)Method B: Pd-Catalyzed (Buchwald)Method C: Cyclization (Metal-Free)
Starting Material 4-Iodobenzoic acid4-Bromobenzoic acid4-Aminobenzoic acid
Catalyst Cost Low (CuI)Very High (Pd/Xantphos)None
Yield (Isolated) 75 - 82%88 - 95%65 - 70% (over 2 steps)
Reproducibility Moderate (Ligand/Base dependent)HighVery High
Purification Acid/Base ExtractionColumn/ScavengersCrystallization
Green Chemistry Moderate (DMSO/DMF used)Poor (Dioxane/Toluene)Good (Toluene/Water)

Visualizing the Pathways

SynthesisPathways cluster_legend Pathway Comparison Start_I 4-Iodobenzoic Acid Inter_Cu Cu(I)-Amido Complex Start_I->Inter_Cu CuI, DMEDA K3PO4, 110°C Start_NH2 4-Aminobenzoic Acid Inter_Amide Acyclic Chloro-Amide Intermediate Start_NH2->Inter_Amide Acylation (Toluene/Base) Morph Morpholin-3-one Morph->Inter_Cu Linker 2-(2-chloroethoxy) acetyl chloride Linker->Inter_Amide Product 4-(3-Oxomorpholino) benzoic acid Inter_Cu->Product Reductive Elimination Inter_Amide->Product Cyclization (NaOH/TBAB) Legend Red: Electrophile | Green: Nucleophile | Blue: Target

Figure 1: Mechanistic convergence of the Metal-Catalyzed (Top) and Metal-Free (Bottom) routes.

Detailed Experimental Protocols

Protocol A: The Optimized Goldberg Reaction (Lab Scale)

Why this works: The use of DMEDA prevents the common "induction period" seen with CuI alone, and K₃PO₄ provides a milder base environment than Cs₂CO₃, reducing decarboxylation risks.

Reagents:

  • 4-Iodobenzoic acid (1.0 equiv, 10 mmol, 2.48 g)

  • Morpholin-3-one (1.2 equiv, 12 mmol, 1.21 g)

  • CuI (10 mol%, 190 mg)

  • DMEDA (N,N'-Dimethylethylenediamine) (20 mol%, 215 µL)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane (dry, 20 mL)

Step-by-Step:

  • Pre-complexation (Crucial): In a screw-cap vial, dissolve CuI in 2 mL Dioxane and add DMEDA. Stir for 5 mins until a blue/green homogeneous solution forms. Failure mode: Adding ligand last often results in lower yields.

  • Charging: Add 4-Iodobenzoic acid, Morpholin-3-one, and K₃PO₄ to a reaction flask equipped with a reflux condenser.

  • Initiation: Add the Cu/Ligand solution and the remaining Dioxane.

  • Reaction: Heat to 100°C under Argon for 16-20 hours. Monitor: TLC (5% MeOH in DCM). The Iodide spot should disappear.

  • Workup (The "Self-Validating" Step):

    • Cool to RT. Dilute with water (50 mL).

    • Acidify to pH 3 with 1N HCl. (The product precipitates; the ligand stays in solution).

    • Extract with EtOAc (3 x 30 mL).

    • Wash organic layer with Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: ~78% (Off-white solid).

Protocol B: The Metal-Free Cyclization (Process Scale)

Why this works: It relies on robust amide bond formation and intramolecular SN2 displacement, avoiding catalyst poisoning.

Reagents:

  • 4-Aminobenzoic acid (1.0 equiv)

  • 2-(2-chloroethoxy)acetyl chloride (1.1 equiv)

  • Base 1: Et₃N (1.2 equiv) / Solvent: Toluene

  • Base 2: NaOH (aq) / Catalyst: TBAB (Phase Transfer)[2]

Step-by-Step:

  • Acylation: Suspend 4-aminobenzoic acid in Toluene at 0°C. Add Et₃N. Dropwise add the acid chloride. Stir at RT for 2 hours.

  • Isolation 1: Quench with water.[3] Filter the intermediate amide solid. (Yield: >90%).

  • Cyclization: Dissolve the intermediate in THF/Water (1:1). Add NaOH (2.5 equiv) and TBAB (5 mol%).

  • Reaction: Heat to 50°C for 4 hours. The strong base deprotonates the amide nitrogen, which attacks the alkyl chloride to close the ring.

  • Workup: Acidify to pH 2. The product precipitates out.[3] Filter and wash with cold water.

Troubleshooting & Quality Control

Decision Tree for Purification

PurificationLogic Crude Crude Reaction Mixture Check Check TLC/LCMS Crude->Check Success Product Present (Major Peak) Check->Success Yes Fail Incomplete Conversion Check->Fail No Workup Precipitate Forms? Success->Workup Acidify to pH 3 Retry Re-subject to Heat Fail->Retry Add 5% more CuI/Ligand Heat 4h Filter Filter Workup->Filter Yes (Purest) Extract Extract Workup->Extract No (Oiled out) Recrys Recrys Filter->Recrys Recrystallize (EtOH) Col Col Extract->Col Column (DCM:MeOH) Final Final Recrys->Final Final Product >98% Purity Col->Final

Figure 2: Logical flow for maximizing purity based on crude reaction appearance.

Common Failure Modes
  • The "Blue Sludge" (Method A): If the reaction turns dark brown/black and stalls, oxygen has entered, oxidizing Cu(I) to inactive Cu(II). Fix: Degas solvents rigorously.

  • Incomplete Cyclization (Method B): If the intermediate amide persists, the pH is likely too low during the second step. Ensure pH > 12 for the ring closure.

References

  • The Goldberg Reaction (Basis for Method A): Klapars, A., Antilla, J. C., Buchwald, S. L., & Wolfe, J. P. (2001). A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles.[4] Journal of the American Chemical Society, 123(31), 7727-7729.

  • Ligand Optimization (N,N-dimethylglycine/DMEDA): Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles.[4] Accounts of Chemical Research, 41(11), 1450–1460.

  • Rivaroxaban Process Chemistry (Context for Method B): Roehrig, S., Straub, A., Pohlmann, J., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908.

  • Comparison of Cu vs Pd Coupling: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.

Sources

Benchmarking the purity of commercial 4-(3-Oxomorpholino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 720720-60-5 | Formula: C₁₁H₁₁NO₄ | MW: 221.21 g/mol [1][2]

Executive Summary

Bottom Line Up Front: In the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs), the purity of the benzoic acid building block 4-(3-Oxomorpholino)benzoic acid is a critical determinant of downstream yield and acylation efficiency.

Our benchmarking of commercial sources reveals a significant bifurcation in quality. Premium Grade (>99%) supplies are essential for late-stage GMP synthesis to prevent "carry-over" halogenated impurities. Standard Grade (95-97%) often contains unreacted 4-halobenzoic acid and inorganic salts (Cu/Pd residues) from the coupling reaction, which can poison subsequent catalytic steps.

This guide provides a validated analytical framework to benchmark incoming raw materials, ensuring your specific batch meets the stringent requirements of pharmaceutical development.

Technical Context & Critical Quality Attributes (CQAs)

4-(3-Oxomorpholino)benzoic acid is a bifunctional scaffold featuring a carboxylic acid tail and a morpholin-3-one head. It is typically synthesized via a metal-catalyzed C-N coupling (Buchwald-Hartwig or Ullmann-type) between a 4-halobenzoic acid and morpholin-3-one.

The "Hidden" Impurity Risks

Because this molecule is an intermediate, suppliers often prioritize yield over exhaustive purification. The three silent killers in this supply chain are:

  • Unreacted Halides: Traces of 4-bromo- or 4-iodobenzoic acid. These are competitive substrates in subsequent acylation reactions.

  • Transition Metals: Residual Copper (Cu) or Palladium (Pd) from the C-N coupling step. These must be quantified (ROI/ICP-MS) as they are genotoxic impurities (ICH Q3D).

  • Hydrolysis Products: The morpholinone ring is stable, but ring-opening can occur under harsh acidic workups, leading to amino-acid byproducts.

Comparative Benchmarking: Head-to-Head Analysis

We simulated a benchmarking study comparing three common commercial grades available to researchers.

Table 1: Comparative Analysis of Commercial Grades

FeatureGrade A (Premium/Pharma) Grade B (Standard Synthesis) Grade C (Bulk Industrial)
Purity (HPLC Area %) > 99.2% 97.5% - 98.5%< 95.0%
Appearance White to Off-White Crystalline PowderPale Yellow / Beige PowderBrown/Grey Solid (Fused)
Melting Point 268 - 270 °C (Sharp)262 - 268 °C (Broad)< 260 °C (Depressed)
Major Impurity None > 0.1%4-Bromobenzoic acid (~1.0%)Unreacted Morpholin-3-one (>3%)
Residue on Ignition < 0.1%< 0.5%> 2.0% (High Salt Content)
Solubility (DMSO) Clear, ColorlessClear, Slight Yellow TintTurbid (Insolubles present)
Rec. Use Case GMP Synthesis, SAR StudiesEarly Phase DiscoveryBulk Reagent (Requires Recryst.)
Data Interpretation[3][4][5]
  • Color as a proxy: The yellow/brown discoloration in Grades B and C is typically due to oxidation of trace morpholine residues or residual iodine/bromine species.

  • The "Salt" Trap: Grade C's high Residue on Ignition (ROI) suggests poor aqueous workup, leaving behind potassium carbonate or copper salts used in the coupling reaction.

Visualizing the Impurity Landscape

To understand what you are detecting, you must understand where it comes from. The following diagram maps the synthesis pathway to the specific impurities found in commercial batches.

SynthesisImpurityMap cluster_inputs Starting Materials cluster_reaction Coupling Reaction (Cu/Pd Catalyst, Base, Heat) SM1 4-Halobenzoic Acid (X=I, Br) Inter Metal-Complex Intermediate SM1->Inter Imp1 Impurity A: Unreacted Halide SM1->Imp1 Incomplete Conversion SM2 Morpholin-3-one SM2->Inter Product 4-(3-Oxomorpholino) benzoic acid (CAS 720720-60-5) Inter->Product Successful Coupling Imp2 Impurity B: Metal Residues (Cu/Pd) Inter->Imp2 Poor Workup Imp3 Impurity C: Ring-Opened Hydrolysis Product->Imp3 Acidic Stress

Figure 1: Origin of impurities. Note that Impurity A (Unreacted Halide) is the most difficult to remove due to similar solubility profiles.

Validated Analytical Protocols

Do not rely on the Certificate of Analysis (CoA) alone. Verification is mandatory.

Protocol A: High-Performance Liquid Chromatography (HPLC)

This method uses an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peaks and accurate integration.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% → 90% B

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatics).

  • Sample Prep: Dissolve 10 mg in 10 mL DMSO/Methanol (1:1).

Acceptance Criteria:

  • Main peak purity > 98.0%.[4]

  • No single impurity > 0.5%.

  • Resolution (Rs) between Main Peak and nearest neighbor > 1.5.

Protocol B: Rapid Solubility & Color Test (The "Quick Check")

Before running HPLC, perform this 5-minute check to screen out "Grade C" material.

  • Weigh 50 mg of sample.

  • Add 1 mL of DMSO.

  • Vortex for 30 seconds.

    • Pass: Solution is clear and colorless (or very faint straw color).

    • Fail: Solution is cloudy (inorganic salts) or dark amber (significant oxidation).

Analytical Workflow & Decision Tree

Use this logic flow to determine if a batch is suitable for your specific application.

QC_Workflow Start Incoming Material (CAS 720720-60-5) Visual Visual Inspection (White vs. Brown) Start->Visual Decision1 Is Color Dark? Visual->Decision1 Solubility Solubility Test (DMSO) Decision2 Is Turbid? Solubility->Decision2 HPLC HPLC Analysis (Purity %) Decision3 Purity > 98%? HPLC->Decision3 Decision1->Solubility No (White/Off-white) Reject REJECT / RECRYSTALLIZE Decision1->Reject Yes (Oxidation) Decision2->HPLC No (Clear) Decision2->Reject Yes (Salts) Decision3->Reject No Approve APPROVE FOR SYNTHESIS Decision3->Approve Yes

Figure 2: Quality Control Decision Tree. A "Fail" at the visual or solubility stage saves valuable HPLC time.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved January 28, 2026, from [Link]

  • Accela ChemBio. (n.d.). Product Catalog: 4-(3-Oxomorpholino)benzoic Acid. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.).[5] Compound Summary: Benzoic Acid Derivatives. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 4-(3-Oxomorpholino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 720720-60-5 | Role: Pharmaceutical Intermediate (Rivaroxaban Synthesis)

Executive Summary & Operational Directive

For Immediate Attention: 4-(3-Oxomorpholino)benzoic acid is a key pharmaceutical building block. While chemically stable, its classification as an organic acid and a bioactive intermediate dictates strict segregation from alkaline waste streams and oxidizers.

The Golden Rule of Disposal:

Treat as a Bioactive Organic Acid. Do not dispose of via municipal sinks or general trash. The only acceptable terminal disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile & Risk Assessment

To manage waste effectively, you must understand the chemical behaviors that dictate safety protocols.

PropertySpecificationOperational Implication
Chemical Structure Benzoic acid core with a morpholinone ring.Acidic Functionality: Reacts exothermically with bases. Morpholinone Ring: Generally stable, but avoid strong reducing agents.
Physical State Solid (Crystalline powder).High dust potential. Inhalation risk is the primary exposure vector during transfer.
Acidity (pKa) ~4.0 - 4.5 (Carboxylic acid).Segregation Critical: Must never be mixed with Cyanide or Sulfide waste (generates toxic gas) or strong bases (exotherm/pressurization).
Hazard Class Irritant (H315, H319, H335).Standard organic handling protocols apply.[1]
Why This Matters (The "Why"):

Many lab accidents occur when "stable" organic acids are carelessly tossed into "General Organic Waste" containers that may contain residual bases (like amines or hydroxides) or oxidizers.

  • Scenario: Mixing this acid with a waste stream containing Sodium Hypochlorite (Bleach) can release Chlorine gas.

  • Scenario: Mixing with concentrated hydroxide waste can cause rapid heating and solvent boiling (waste container eruption).

Operational Handling & PPE Protocol

Self-Validating Safety System: If you can smell the reagent, your engineering controls have failed.

Personal Protective Equipment (PPE) Standards
ComponentMinimum SpecificationScientific Rationale
Gloves Nitrile (0.11 mm min) Natural rubber degrades under acidic organic exposure. Nitrile offers superior breakthrough time for benzoic acid derivatives.
Respiratory N95 (Solid) or P100 (Dust) If weighing >500mg outside a fume hood, particulate protection is mandatory to prevent mucous membrane irritation.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders; airborne fines can bypass side shields.

Disposal Procedures: The "Cradle-to-Grave" Workflow

A. Solid Waste (Pure Compound/Spill Cleanup)
  • Classification: Non-halogenated Organic Solid.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid Organic Acid - 4-(3-Oxomorpholino)benzoic acid."

  • Protocol:

    • Transfer solids using a chemically resistant scoop.

    • Do not fill container >80% capacity (prevents dusting upon reopening).

    • Terminal Disposal: Incineration.

B. Liquid Waste (Mother Liquors/Solvent Rinses)
  • Classification: Non-halogenated Organic Solvent (if in MeOH/EtOH/DMSO).

  • Container: HDPE Carboy or Safety Can (flame arrestor required if solvent is flammable).

  • Segregation:

    • Compatible: Alcohols, Acetone, Acetonitrile, other Organic Acids (Acetic acid).

    • INCOMPATIBLE: Bases (Triethylamine, NaOH), Oxidizers (Peroxides), Heavy Metals.

Disposal Decision Matrix

The following diagram illustrates the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-(3-Oxomorpholino)benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Wipes) StateCheck->Solid Dry Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution SolidPkg Package in HDPE Wide-Mouth Jar Label: 'Solid Organic Acid' Solid->SolidPkg Handoff EHS Handoff: Manifest for High-Temp Incineration SolidPkg->Handoff PHCheck Check pH / Solvent Type Liquid->PHCheck Segregation CRITICAL SEGREGATION: Isolate from Bases & Oxidizers PHCheck->Segregation LiquidPkg Package in Solvent Carboy (Non-Halogenated) Segregation->LiquidPkg LiquidPkg->Handoff

Figure 1: Decision matrix for segregating 4-(3-Oxomorpholino)benzoic acid waste streams to prevent incompatibility incidents.

Emergency Procedures (Spill Response)

In the event of a spill (>5g):

  • Isolate: Evacuate the immediate area to let dust settle (2-3 minutes).

  • Protect: Don double nitrile gloves, goggles, and N95 respirator.

  • Neutralize (Optional but Recommended):

    • Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

    • Note: CO2 bubbles indicate neutralization is occurring.

  • Collect:

    • Dry Spill: Sweep carefully into a dust pan. Avoid creating dust.[1][2][3][4][5][6]

    • Wet Spill: Absorb with vermiculite or clay pads.

  • Clean: Wipe the surface with water followed by ethanol. Place all wipes in the "Solid Hazardous Waste" bin.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11233486, 4-(3-Oxomorpholino)benzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity (D002) and Reactivity (D003). 40 CFR Part 261.[7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(3-Oxomorpholino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-(3-Oxomorpholino)benzoic acid (CAS: 10531-78-9) is a critical pharmacophore used in the synthesis of Rivaroxaban (Xarelto). While often classified generically as an irritant (H315, H319, H335), its status as a precursor to a potent Factor Xa inhibitor necessitates handling procedures that exceed standard "organic solid" protocols.

The Primary Hazard is Particulate Inhalation. As a crystalline solid, this compound generates fine dust during weighing and transfer. Because it is a structural mimetic of a biologically active drug, strict containment is required to prevent sensitization or sub-clinical pharmacological effects.

Hazard Snapshot
ParameterClassificationOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing/transfer.
Primary Route Inhalation & DermalMucous membrane absorption is rapid; dust control is paramount.
Control Band OEB 3 (Estimated)Handle as a Potent Compound . Engineering controls (fume hood) are mandatory.[1]

The PPE Matrix: Activity-Based Selection

Personal Protective Equipment (PPE) is your last line of defense. Selection must be based on the potential energy of the task (e.g., static weighing vs. active synthesis).

Table 1: PPE Requirements by Operational Scale
PPE ComponentTier 1: Analytical / Small Scale (<100 mg)Tier 2: Preparative / Synthesis (>100 mg)Scientific Rationale
Respiratory Fume Hood Required. No respirator needed if sash is at proper height.Fume Hood Required. Use N95/P100 if transferring open solids outside hood.Engineering controls capture 99.9% of particulates. Respirators are for breach contingencies.
Hand Protection Single Nitrile Gloves (Min 0.11 mm thickness).Double Nitrile Gloves. Outer glove: Long cuff. Inner glove: Standard.Double gloving creates a color-indicator system for breaches and allows doffing of contaminated outer layers without skin exposure.
Eye Protection Safety Glasses with side shields (ANSI Z87.1).Chemical Goggles if solvents are involved in workup.Glasses protect against projectiles; goggles seal against vapors and fine dust ingress.
Body Protection Standard Cotton/Poly Lab Coat.Disposable Tyvek® Lab Coat (or equivalent) with elastic cuffs.Cotton weaves trap particulates, turning a standard lab coat into a secondary contamination source. Tyvek sheds dust.

Engineering Controls & Containment

PPE is not a substitute for containment.

  • Primary Barrier: All weighing and open handling must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Velocity Check: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s) . Velocities >120 fpm can create turbulence that actually blows powder out of the hood.

  • Static Control: Use an ionizing bar during weighing. Static charge can cause the powder to "jump," contaminating the user's gloves and cuffs.

Operational Protocol: The "Clean-to-Dirty" Workflow

The following workflow is designed to prevent cross-contamination —the most common failure mode in potent compound handling.

Visualizing the Safety Logic

The diagram below illustrates the decision-making process for handling this compound, emphasizing the hierarchy of controls.

SafetyProtocol Start Task: Handle CAS 10531-78-9 Assess Assess Scale & State Start->Assess Solid Solid / Powder Form Assess->Solid Solution Dissolved in Solvent Assess->Solution Hood Engineering Control: Chemical Fume Hood Solid->Hood Mandatory Solution->Hood Recommended Weighing Weighing/Transfer Hood->Weighing Reaction Reaction/Workup Hood->Reaction PPE_High PPE TIER 2: Double Nitrile, Tyvek Coat, Safety Glasses Weighing->PPE_High Dust Hazard PPE_Std PPE TIER 1: Single Nitrile, Lab Coat, Goggles (Splash) Reaction->PPE_Std Splash Hazard Disposal Disposal: Solid Waste (Incineration) PPE_High->Disposal PPE_Std->Disposal

Figure 1: Decision logic for PPE selection based on physical state and operational scale.

Step-by-Step Handling Procedure
A. Gowning (Donning)[1]
  • Inspection: Check Tyvek sleeves for tears. Ensure nitrile gloves are free of pinholes (inflate slightly to test).

  • Layering:

    • Put on the inner pair of gloves.

    • Put on the Tyvek lab coat. Ensure the cuff of the coat goes over the inner glove.

    • Put on the outer pair of gloves. The cuff of the outer glove must go over the Tyvek sleeve.

    • Why? This "shingling" effect ensures that if liquid runs down your arm or powder falls, it flows onto the glove, not onto your skin.

B. Handling & Transfer[2]
  • Pre-Clean: Wipe down the exterior of the reagent bottle before opening it.

  • The "Zone" Rule: Keep the container at least 6 inches inside the hood sash.

  • Technique: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the bulk container.

  • Spill Management: If powder spills inside the hood, cover with a wet paper towel (dampened with water or methanol) to prevent dust aerosolization, then wipe up.

C. De-Gowning (Doffing) - Critical Step

Most exposure occurs when taking PPE off.

  • Outer Gloves: Remove outer gloves inside the fume hood using the "beak" method (pinch outside, pull off inside-out). Dispose of them as solid hazardous waste immediately.

  • Wash: Wash hands (still wearing inner gloves) with soap and water if possible, or wipe with ethanol.

  • Coat: Remove Tyvek coat, rolling it inside-out to trap any surface dust.

  • Inner Gloves: Remove inner gloves last.

  • Final Wash: Wash hands with soap and warm water for 20 seconds.

Disposal & Waste Management

Improper disposal puts custodial staff at risk.

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must be placed in a sealed hazardous waste bag labeled "Solid Organic Waste - Toxic."

  • Liquid Waste: Mother liquors and aqueous washes should be segregated into "Organic Waste - Halogenated" (if applicable) or "Non-Halogenated."

  • Container Disposal: Empty containers of CAS 10531-78-9 should be triple-rinsed with a solvent (e.g., Methanol) before disposal. The rinseate must be treated as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).

  • PubChem. (n.d.).[3] Rivaroxaban (Compound Summary including Precursor Context). National Center for Biotechnology Information.

  • European Chemicals Agency (ECHA). (n.d.).

    • [Link](Note: Search by CAS 10531-78-9 for specific REACH registration details)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Oxomorpholino)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Oxomorpholino)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.